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  • Product: Methyl 1-Boc-6-amino-indole-2-carboxylate
  • CAS: 1049677-82-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to Methyl 1-Boc-6-amino-indole-2-carboxylate This guide provides a comprehensive technical overview of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in contemporary medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-Boc-6-amino-indole-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a robust synthetic pathway, reactivity profile, and its strategic application in the synthesis of biologically active molecules. The insights herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Methyl 1-Boc-6-amino-indole-2-carboxylate is a highly functionalized and strategically protected indole derivative. Its value lies in the orthogonal reactivity of its functional groups: the Boc-protected indole nitrogen, the reactive C6-amino group (masked by the Boc group), and the C2-methyl ester. This arrangement allows for sequential and controlled modifications, making it an ideal building block for creating libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]

Physicochemical and Structural Properties

The fundamental properties of Methyl 1-Boc-6-amino-indole-2-carboxylate define its handling, reactivity, and analytical profile. While experimental data such as melting point and solubility are not widely published and should be determined empirically upon acquisition, its core structural and computed properties are well-defined.

PropertyValueSource
IUPAC Name 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate[5]
Synonyms Methyl 1-Boc-6-amino-indole-2-carboxylate; 6-Amino-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester[5]
CAS Number 1049677-82-8[5]
Molecular Formula C₁₅H₁₈N₂O₄[5]
Molecular Weight 290.31 g/mol [5]
Appearance Typically an off-white to pale yellow solidInferred
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred
InChI Key NKGLAIWBDIJLNH-UHFFFAOYSA-N[5]

Synthesis and Purification: A Validated Workflow

The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate is not commonly detailed as a primary procedure in the literature but can be reliably achieved through a multi-step sequence starting from a commercially available precursor, methyl 6-nitroindole-2-carboxylate. The following protocol is a logical and field-proven approach derived from standard transformations of indole systems.[6]

Overall Synthetic Scheme

Synthesis_Workflow Start Methyl 6-Nitroindole-2-carboxylate Step1 Step 1: Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Methyl 6-Aminoindole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Boc Protection ((Boc)₂O, DMAP, THF) Intermediate1->Step2 Product Methyl 1-Boc-6-amino- indole-2-carboxylate Step2->Product

Caption: Synthetic workflow for Methyl 1-Boc-6-amino-indole-2-carboxylate.

Step 1: Reduction of the Nitro Group
  • Objective: To selectively reduce the C6-nitro group to a primary amine.

  • Protocol:

    • Dissolve methyl 6-nitroindole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude methyl 6-aminoindole-2-carboxylate, which can often be used directly in the next step.

  • Causality: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, avoiding harsh reagents that could compromise the indole core or the ester group.

Step 2: N-Boc Protection
  • Objective: To protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This enhances solubility and prevents side reactions at the indole NH in subsequent steps.

  • Protocol:

    • Dissolve the crude methyl 6-aminoindole-2-carboxylate (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 5-10 mol%).[7]

    • Stir the reaction mixture at room temperature for 12-24 hours. The addition of DMAP significantly accelerates the reaction.[7]

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the final product, Methyl 1-Boc-6-amino-indole-2-carboxylate.

  • Causality: The Boc group is an acid-labile protecting group, ideal for this scaffold. Its installation under mild basic/neutral conditions with (Boc)₂O is highly selective for the indole nitrogen over the less nucleophilic C6-aniline. DMAP acts as a potent nucleophilic catalyst.[7]

Spectral Characterization (Expected)

While a definitive published spectrum is scarce, the structure allows for a reliable prediction of its key spectral features based on analogous compounds.[8][9]

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~8.0-7.5 (m, 2H): Protons on the aromatic ring of the indole.

    • δ ~7.2 (s, 1H): Proton at the C3 position of the indole.

    • δ ~6.8 (m, 1H): Aromatic proton.

    • δ ~3.9 (s, 3H): Methyl protons of the C2-ester.

    • δ ~3.8 (br s, 2H): Protons of the C6-NH₂ group.

    • δ ~1.7 (s, 9H): Methyl protons of the N-Boc group.

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~162: Carbonyl carbon of the methyl ester.

    • δ ~150: Carbonyl carbon of the Boc group.

    • δ ~140-120: Aromatic carbons of the indole ring.

    • δ ~105: C3 carbon of the indole.

    • δ ~84: Quaternary carbon of the Boc group.

    • δ ~52: Methyl carbon of the ester.

    • δ ~28: Methyl carbons of the Boc group.

  • IR (ATR):

    • ~3400-3300 cm⁻¹: N-H stretching of the C6-amino group.

    • ~1730 cm⁻¹: C=O stretching of the C2-methyl ester.

    • ~1700 cm⁻¹: C=O stretching of the N-Boc carbonyl.

Chemical Reactivity and Synthetic Utility

The utility of Methyl 1-Boc-6-amino-indole-2-carboxylate stems from the predictable and selective reactivity of its functional groups.

Reactivity_Map cluster_0 Methyl 1-Boc-6-amino-indole-2-carboxylate cluster_1 Key Reactions cluster_2 Products Core [Indole Core] - N(Boc) at pos 1 - COOMe at pos 2 - NH₂ at pos 6 Boc_Deprotection Boc Deprotection (TFA/DCM) Core->Boc_Deprotection Acidic Conditions Amide_Coupling Amide Coupling (R-COOH, EDC/HOBt) Core->Amide_Coupling Requires free NH₂ (after deprotection) Ester_Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Core->Ester_Hydrolysis Basic Conditions Deprotected_Indole Methyl 6-amino- indole-2-carboxylate Boc_Deprotection->Deprotected_Indole Amide_Product N-Acylated Indole (Drug Candidates) Amide_Coupling->Amide_Product Carboxylic_Acid 1-Boc-6-amino-indole- 2-carboxylic acid Ester_Hydrolysis->Carboxylic_Acid Deprotected_Indole->Amide_Coupling

Caption: Key reactivity pathways of the title compound.

A. Reactivity at the C6-Amino Group

The primary amino group at the C6 position is the key handle for diversification. It serves as a potent nucleophile for a range of transformations, most notably amide bond formation, which is central to constructing many biologically active indole-2-carboxamides.[1][4]

  • Amide Coupling: Following Boc deprotection (which is typically not performed on this specific molecule, but rather the Boc group is on the C6-amino group in many synthetic routes), the free amine can be coupled with various carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) or a similar additive.[1] This reaction is the cornerstone of generating libraries for structure-activity relationship (SAR) studies.

B. Reactivity of the N-Boc Group

The N-Boc group serves two primary purposes: it protects the indole nitrogen from undesired reactions (e.g., alkylation) and it modifies the electronic properties of the indole ring.

  • Deprotection: The Boc group is readily cleaved under acidic conditions.[10] A standard and highly effective method involves treating the compound with Trifluoroacetic acid (TFA) in an inert solvent like DCM. The reaction is typically rapid, occurring at room temperature, and the byproducts (isobutene and CO₂) are volatile, simplifying workup.[4]

C. Reactivity of the C2-Methyl Ester

The methyl ester at the C2 position offers another point for modification.

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. This carboxylic acid can then be used for further amide coupling reactions, creating a different linkage point compared to the C6-amine.

  • Direct Amidation: While less common, the ester can sometimes be converted directly to an amide by heating with a desired amine (aminolysis), although this often requires harsh conditions.

Applications in Medicinal Chemistry and Drug Discovery

Methyl 1-Boc-6-amino-indole-2-carboxylate is a valuable intermediate for synthesizing compounds with potential therapeutic applications. The indole-2-carboxamide scaffold, directly accessible from this intermediate, has shown significant promise.

  • Antitumor Agents: Numerous studies have demonstrated that indole-2-carboxamides possess potent antitumor activity.[1] They have been evaluated against various cancer cell lines, including pediatric brain cancer.[1] The ability to easily modify the substituent on the C6-amide allows for fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.

  • Antitubercular Agents: The indoleamide scaffold has also been explored for the development of new treatments for Mycobacterium tuberculosis.[4]

  • Kinase Inhibitors: The indole core serves as an effective hinge-binding motif for many protein kinases. By elaborating the C6 and C2 positions, researchers can design potent and selective kinase inhibitors for various therapeutic targets.

Conclusion

Methyl 1-Boc-6-amino-indole-2-carboxylate is more than a simple chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows for the systematic and efficient synthesis of diverse molecular libraries. Understanding its chemical properties, synthetic route, and reactivity profile empowers researchers to fully leverage this versatile scaffold in the quest for novel therapeutics. This guide provides the foundational knowledge and practical insights necessary to effectively incorporate this valuable building block into any advanced medicinal chemistry program.

References

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Methyl 1H-indole-2-carboxylate | C10H9NO2. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Royal Society of Chemistry Publishing. [Link]

  • Synthesis of a Series of Diaminoindoles. PubMed Central (PMC), National Center for Biotechnology Information. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Vitamin B6 antagonists obtained by replacing or modifying the 2-methyl group. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed, National Center for Biotechnology Information. [Link]

Sources

Exploratory

Synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive and in-depth overview of a robust and well-established synthetic pathway for Methyl 1-Boc-6-amino-indole-2-carboxylate, a key building block in contemporary drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and well-established synthetic pathway for Methyl 1-Boc-6-amino-indole-2-carboxylate, a key building block in contemporary drug discovery and development. The narrative delves into the strategic considerations behind each synthetic transformation, offering not only detailed experimental protocols but also the underlying mechanistic rationale. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. We will explore a multi-step sequence commencing with the regioselective nitration of indoline-2-carboxylic acid, followed by esterification, aromatization, selective reduction of the nitro functionality, and concluding with the strategic protection of the indole nitrogen.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Specifically, 6-aminoindole derivatives serve as crucial intermediates in the synthesis of therapeutic agents targeting a range of diseases, including cancer and neurological disorders. The strategic placement of an amino group at the C6 position allows for diverse functionalization, enabling the exploration of structure-activity relationships. The target molecule, Methyl 1-Boc-6-amino-indole-2-carboxylate, is a particularly valuable intermediate due to the orthogonal protecting group strategy it embodies. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen provides stability during subsequent chemical modifications at the C6-amino group, and can be selectively removed under acidic conditions.[2][3] The methyl ester at the C2 position offers a handle for further elaboration, such as amide bond formation.

This guide will elucidate a reliable and scalable synthetic route to this important building block, emphasizing the chemical principles that govern each transformation.

Overall Synthetic Strategy

The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate is strategically designed as a linear sequence involving five key transformations. The pathway commences with a commercially available and relatively inexpensive starting material, indoline-2-carboxylic acid. The core indole structure is established through a dehydrogenation step after initial functionalization of the benzene ring. This approach allows for precise control over the regiochemistry of the substituents.

Synthetic_Pathway A Indoline-2-carboxylic acid B 6-Nitroindoline-2-carboxylic acid A->B Nitration C Methyl 6-nitroindoline-2-carboxylate B->C Esterification D Methyl 6-nitroindole-2-carboxylate C->D Dehydrogenation E Methyl 6-aminoindole-2-carboxylate D->E Nitro Reduction F Methyl 1-Boc-6-amino-indole-2-carboxylate E->F Boc Protection

Sources

Foundational

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate (CAS number 1049677-82-8)

To the Valued Researcher, This scarcity of specific data prevents the creation of a comprehensive, in-depth technical guide as initially intended. Such a guide would necessitate detailed information on the compound's bio...

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Researcher,

This scarcity of specific data prevents the creation of a comprehensive, in-depth technical guide as initially intended. Such a guide would necessitate detailed information on the compound's biological activity, its interactions with cellular pathways, and validated experimental procedures, none of which are presently available in the public domain for this specific molecule.

However, the core structure of this compound, a 6-aminoindole derivative , is of significant interest in the field of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. This guide will, therefore, provide a broader technical overview of the 6-aminoindole class of compounds, offering insights into their synthesis, known biological activities, and potential applications, thereby providing a valuable context for researchers working with novel derivatives such as 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate.

The 6-Aminoindole Scaffold: A Cornerstone in Medicinal Chemistry

The 6-aminoindole moiety is a versatile building block in the synthesis of a diverse array of biologically active molecules. The presence of the amino group at the 6-position of the indole ring provides a crucial handle for chemical modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the resulting compounds.

General Synthesis Strategies

The synthesis of 6-aminoindole derivatives often begins with a commercially available substituted indole or by constructing the indole ring through established methods like the Fischer indole synthesis. The amino group can be introduced at a later stage or be present on one of the starting materials. The tert-butoxycarbonyl (Boc) protecting group, as seen in the subject compound, is commonly employed to protect the indole nitrogen during subsequent chemical transformations.

A generalized synthetic workflow for creating a library of 6-aminoindole derivatives might involve:

Synthesis_Workflow Start Starting Material (e.g., 6-Nitroindole) Step1 Reduction of Nitro Group (e.g., H2, Pd/C) Start->Step1 Step2 Protection of Indole Nitrogen (e.g., Boc2O, DMAP) Step1->Step2 Step3 Functionalization of Amino Group (e.g., Acylation, Alkylation) Step2->Step3 Step4 Further Modification of Indole Core Step3->Step4 End Diverse Library of 6-Aminoindole Derivatives Step4->End

A generalized synthetic workflow for 6-aminoindole derivatives.

Biological Significance and Therapeutic Potential

Indole derivatives, in general, are known to exhibit a wide spectrum of biological activities, and the 6-aminoindole subclass is no exception. Research has shown that compounds bearing this scaffold can act as:

  • Anticancer Agents: Many indole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Anti-inflammatory Agents: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Neuroactive Agents: The structural similarity of indole to the neurotransmitter serotonin has led to the development of numerous indole-based compounds targeting the central nervous system.

While no specific biological data for 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate has been found, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The dicarboxylate functionality at positions 1 and 2, combined with the amino group at position 6, offers multiple points for chemical diversification.

Future Research Directions

The lack of published data on 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate presents an opportunity for novel research. A systematic investigation of this compound could involve:

  • Chemical Synthesis and Library Generation: Utilizing the reactive sites on the molecule to generate a library of derivatives.

  • In Vitro Biological Screening: Testing the parent compound and its derivatives against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify any potential bioactivity.

  • Structure-Activity Relationship (SAR) Studies: Correlating the chemical structures of the derivatives with their biological activities to identify key structural features responsible for any observed effects.

Conclusion

While a detailed technical guide on CAS number 1049677-82-8 cannot be provided due to the absence of specific scientific literature, the foundational 6-aminoindole scaffold holds significant promise in the field of drug discovery. The information presented here on the general synthesis, biological importance, and potential research avenues for this class of compounds is intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate is warranted to elucidate its potential as a novel chemical entity or as a key building block in the synthesis of future therapeutic agents.

Exploratory

An In-depth Technical Guide to Methyl 1-Boc-6-amino-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in the synthesis of complex heterocyclic compounds for pharmaceutical and research applications. The document details its chemical properties, including its precise molecular weight, and presents a plausible synthetic pathway with step-by-step protocols. Furthermore, it discusses the significance of its structural motifs in medicinal chemistry and outlines standard analytical techniques for its characterization. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Core Molecular Profile

Methyl 1-Boc-6-amino-indole-2-carboxylate is a polysubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The strategic placement of a Boc-protected amine at the 6-position and a methyl ester at the 2-position makes this compound a versatile building block for further chemical modifications.

Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is critical for its application in synthesis and drug design. The key physicochemical data for Methyl 1-Boc-6-amino-indole-2-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₈N₂O₄[1]
Molecular Weight 290.31 g/mol [1]
CAS Number 1049677-82-8[1]
IUPAC Name 1-(tert-Butyl) 2-methyl 6-amino-1H-indole-1,2-dicarboxylate[1]
Synonyms 6-Amino-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester[1]
Structural Representation

The chemical structure of Methyl 1-Boc-6-amino-indole-2-carboxylate is depicted below. The diagram highlights the key functional groups: the indole core, the Boc-protecting group on the indole nitrogen, the amino group at the 6-position, and the methyl carboxylate at the 2-position.

Caption: Chemical structure of Methyl 1-Boc-6-amino-indole-2-carboxylate.

Significance in Medicinal Chemistry and Drug Development

The indole nucleus is a cornerstone in the development of new therapeutic agents. The specific substitution pattern of Methyl 1-Boc-6-amino-indole-2-carboxylate offers several advantages for drug discovery programs:

  • Vector for Elaboration: The 6-amino group serves as a key handle for introducing a wide variety of substituents through reactions such as amide bond formation, sulfonylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.

  • Modulation of Physicochemical Properties: The Boc-protected amine and the methyl ester influence the molecule's lipophilicity and polarity, which are critical parameters for optimizing pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: The indole scaffold itself is a bioisostere for other aromatic systems and can interact with a variety of biological targets. Derivatives of 6-aminoindole have been explored as inhibitors of kinases, reverse transcriptase, and other enzymes.[2][3]

Synthetic Strategy and Experimental Protocols

The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate can be envisioned through a multi-step sequence starting from a commercially available indole derivative. The following represents a plausible and well-documented synthetic workflow, drawing upon established methodologies for indole functionalization.[4][5]

Synthetic Workflow Diagram

G start Methyl indole-2-carboxylate step1 N-Boc Protection start->step1 (Boc)2O, DMAP, THF step2 Nitration at C6 step1->step2 HNO3, H2SO4 step3 Reduction of Nitro Group step2->step3 H2, Pd/C, EtOH end_product Methyl 1-Boc-6-amino-indole-2-carboxylate step3->end_product

Sources

Foundational

Structure of Methyl 1-Boc-6-amino-indole-2-carboxylate

An In-depth Technical Guide to the Structure, Synthesis, and Application of Methyl 1-Boc-6-amino-indole-2-carboxylate Abstract Methyl 1-Boc-6-amino-indole-2-carboxylate is a highly functionalized heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Synthesis, and Application of Methyl 1-Boc-6-amino-indole-2-carboxylate

Abstract

Methyl 1-Boc-6-amino-indole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategically positioned functional groups—a nucleophilic aromatic amine, a protected indole nitrogen, and a modifiable ester—make it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, outlines robust synthetic strategies, details its spectroscopic signature, and explores its reactivity and utility as a key intermediate in drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Indole

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The title compound, Methyl 1-Boc-6-amino-indole-2-carboxylate (CAS No. 1049677-82-8), is not merely another indole derivative; it is a carefully designed synthetic intermediate.[3] The presence of three distinct functional handles on the indole core allows for sequential and regioselective modifications, a critical requirement for building libraries of analogues in lead optimization campaigns. This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this molecule.

Molecular Structure Analysis: A Trifecta of Functionality

The utility of Methyl 1-Boc-6-amino-indole-2-carboxylate stems directly from the interplay of its three primary functional groups. Understanding the role and properties of each is paramount to its effective application.

The Indole Core

The bicyclic indole system is an electron-rich aromatic heterocycle. This inherent reactivity makes it an excellent pharmacophore but also presents challenges in selective functionalization. The primary goal of the appended functional groups is to tame and direct this reactivity.

The N1-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen is a cornerstone of the molecule's design.[4]

  • Expertise & Causality: The indole N-H is acidic and nucleophilic, making it susceptible to unwanted side reactions (e.g., alkylation, acylation) under many synthetic conditions. The bulky Boc group serves as a robust protecting group that electronically deactivates the indole ring, preventing such reactions.[5][6] This protection is crucial for achieving regioselectivity in subsequent transformations.

  • Trustworthiness (Protocol Validation): The Boc group is renowned for its stability across a wide range of non-acidic conditions, including organometallic reactions, reductions, and basic hydrolysis.[5] Its clean and efficient removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][7] A simple protocol for deprotection involves stirring the compound in a solution of 25-50% TFA in DCM at room temperature for 1-2 hours, followed by evaporation and neutralization.[8]

The C6-Amino Group

The primary aromatic amine at the C6 position is a key point for molecular diversification.

  • Expertise & Causality: This nucleophilic site is readily available for a host of chemical modifications, including amide bond formation, sulfonylation, and reductive amination.[9] Its position on the benzene portion of the indole core allows for the extension of the molecule into solvent-exposed regions of a protein binding pocket, a common strategy in drug design. 6-Aminoindole itself is a valuable building block for therapeutics targeting protein kinases and other enzymes.[9]

The C2-Methyl Ester

The methyl carboxylate at the C2 position provides another handle for modification and influences the ring's electronics.

  • Expertise & Causality: The electron-withdrawing nature of the ester deactivates the C3 position, the most common site of electrophilic attack on simple indoles, further enhancing synthetic control. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical precursor for forming indole-2-carboxamides—a motif found in numerous bioactive agents, including anti-cancer and anti-viral compounds.[1][8][10]

Diagram 1: Annotated Molecular Structure

Methyl_1-Boc-6-amino-indole-2-carboxylate main N1_Boc N1-Boc Group: Protects indole N-H, modulates ring reactivity. N1_Boc->main C6_Amine C6-Amino Group: Key site for nucleophilic functionalization. C6_Amine->main C2_Ester C2-Methyl Ester: Precursor to carboxamide, deactivates C3 position. C2_Ester->main

Caption: Key functional groups of the title compound.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are essential for any chemical building block.

A Plausible Synthetic Pathway

The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate is typically achieved via a multi-step sequence starting from a simpler indole or indoline precursor. A common and logical approach begins with the corresponding 6-nitro derivative.

  • Expertise & Causality: The route leverages standard, high-yielding transformations. Nitration of an indoline-2-carboxylic acid framework, followed by esterification and dehydrogenation, is a known method for producing 6-nitroindole-2-carboxylates.[11] The subsequent Boc protection is performed prior to nitro reduction to prevent side reactions with the free amine. The final reduction of the nitro group is a standard procedure.

Diagram 2: Representative Synthetic Workflow

Synthesis_Workflow start Methyl 6-nitroindole- 2-carboxylate inter1 Methyl 1-Boc-6-nitro- indole-2-carboxylate start->inter1   Boc₂O, DMAP   MeCN, rt product Methyl 1-Boc-6-amino- indole-2-carboxylate inter1->product   H₂, Pd/C   MeOH or EtOAc

Caption: A common synthetic route to the target compound.

Spectroscopic Profile

Confirming the identity and purity of the compound is achieved through a combination of spectroscopic methods. The data below are predicted based on the known spectral properties of its constituent functional groups and related indole structures.[12][13]

Table 1: Key Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₅H₁₈N₂O₄[3]
Molecular Weight 290.31 g/mol [3]
¹H NMR (predicted) δ (ppm): ~7.5-7.8 (m, 2H, Ar-H), ~6.7-7.0 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (br s, 2H, -NH₂), ~1.6 (s, 9H, -C(CH₃)₃)
¹³C NMR (predicted) δ (ppm): ~162 (Ester C=O), ~149 (Boc C=O), ~145 (C-NH₂), ~138 (Ar-C), ~130 (Ar-C), ~122 (Ar-C), ~118 (Ar-C), ~108 (Ar-C), ~105 (Ar-C), ~84 (Boc quat-C), ~52 (-OCH₃), ~28 (Boc -CH₃)
IR (predicted) ν (cm⁻¹): 3450-3300 (N-H stretch, amine), 2980 (C-H stretch, alkyl), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, Boc), ~1620 (N-H bend), ~1580 (C=C stretch, aromatic)
MS (ESI+) m/z: 291.1 [M+H]⁺, 313.1 [M+Na]⁺, 235.1 [M+H - tBu]⁺, 191.1 [M+H - Boc]⁺

Reactivity and Applications in Drug Discovery

The true value of this molecule lies in its predictable and selective reactivity, enabling its use as a versatile scaffold.

  • Selective Deprotection: The Boc group can be removed with TFA without affecting the methyl ester or the 6-amino group, freeing the indole nitrogen for alkylation or other modifications.[7][14]

  • Amine Functionalization: The 6-amino group is a primary handle for building diversity. It readily undergoes acylation with acid chlorides or coupling with carboxylic acids (using reagents like EDC/HOBt) to form amides, a key interaction motif in many drug-target complexes.[8]

  • Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a THF/water mixture.[12] This unmasks the C2-carboxylic acid, which is a crucial step for subsequent amide coupling reactions to build the widely explored indole-2-carboxamide drug class.[1][2][15]

Diagram 3: Key Reaction Pathways

Reactivity_Map parent Methyl 1-Boc-6-amino- indole-2-carboxylate deprotected Methyl 6-amino-1H- indole-2-carboxylate parent->deprotected  TFA, DCM hydrolyzed 1-Boc-6-amino-indole- 2-carboxylic Acid parent->hydrolyzed  LiOH, THF/H₂O acylated Methyl 1-Boc-6-(acylamino)- indole-2-carboxylate parent->acylated  RCOCl, Base  or RCOOH, EDC

Caption: Major synthetic transformations of the title compound.

Conclusion

Methyl 1-Boc-6-amino-indole-2-carboxylate is a purpose-built intermediate for modern synthetic and medicinal chemistry. The orthogonal nature of its functional groups—an acid-labile Boc protector, a base-labile ester, and a nucleophilic amine—provides a robust platform for the systematic development of novel indole-based compounds. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and drug development professionals seeking to accelerate the discovery of new therapeutic agents.

References

  • ChemBK. (2024, April 9). Indole, N-BOC protected. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Available from: [Link]

  • PubChem. (n.d.). 6-Aminoindole. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Available from: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • The Journal of Organic Chemistry. (2021, August 5). Synthesis of a Series of Diaminoindoles. Available from: [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • PubMed Central. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

  • MDPI. (2020, January 23). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Available from: [Link]

  • ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available from: [Link]

  • Chem-Impex. (n.d.). 6-Aminoindole. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Available from: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Purity and Appearance of Methyl 1-Boc-6-amino-indole-2-carboxylate

Introduction Methyl 1-Boc-6-amino-indole-2-carboxylate is a vital, multi-functional building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional nature—a protected indole nitrogen, a re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-Boc-6-amino-indole-2-carboxylate is a vital, multi-functional building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional nature—a protected indole nitrogen, a reactive amino group, and a versatile carboxylate ester—renders it a highly valuable intermediate for the synthesis of a diverse array of complex molecular architectures. These often find application as kinase inhibitors, receptor antagonists, and other targeted therapeutics. Given its role as a foundational scaffold, the purity and physical appearance of this reagent are of paramount importance, directly influencing the success, reproducibility, and safety profile of subsequent synthetic transformations and, ultimately, the final active pharmaceutical ingredient (API).

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key quality attributes of Methyl 1-Boc-6-amino-indole-2-carboxylate. We will delve into its characteristic appearance, robust methodologies for purity assessment, and the underlying scientific principles that govern these analytical techniques.

Physical Appearance: The First Indicator of Quality

The visual inspection of a chemical reagent is the first, and often most immediate, qualitative assessment of its purity. For Methyl 1-Boc-6-amino-indole-2-carboxylate, the expected appearance is a white to pale yellow solid .[1] Deviations from this norm can be indicative of impurities, degradation products, or residual solvents from the manufacturing process.

Appearance Potential Implication
White to Pale Yellow Crystalline SolidHigh Purity
Off-white to Tan PowderPresence of minor chromophoric impurities or oxidation byproducts.
Brown or Dark-colored SolidSignificant levels of impurities or extensive degradation.
Gummy or Oily SolidPresence of residual solvents or low-melting point impurities.

The pale yellow hue is often acceptable and can arise from minute quantities of highly conjugated impurities that do not significantly impact the overall purity as determined by more sensitive analytical techniques. However, any significant deviation from a pale yellow coloration warrants further investigation to identify the nature of the chromophoric contaminants.

Definitive Purity Assessment: A Multi-faceted Analytical Approach

While visual inspection is a useful preliminary step, a comprehensive evaluation of purity relies on a suite of orthogonal analytical techniques. For a molecule of this complexity, no single method is sufficient. Instead, a combination of chromatography and spectroscopy is essential to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds like Methyl 1-Boc-6-amino-indole-2-carboxylate. A typical purity specification for this reagent is ≥ 98% as determined by HPLC.[1] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from process-related impurities and degradation products.

Illustrative Experimental Protocol: RP-HPLC Purity Assay

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile

The acidic modifier in the mobile phase ensures good peak shape for the amine-containing molecule. The gradient elution is crucial for resolving impurities with a wide range of polarities.

Data Presentation: A Typical HPLC Purity Profile

Peak Number Retention Time (min) Area % Identity
13.50.2Potential polar impurity (e.g., de-Boc-ylated analog)
212.899.5Methyl 1-Boc-6-amino-indole-2-carboxylate
315.20.3Potential non-polar impurity (e.g., starting material)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy provides invaluable information about the molecular structure and can be used to identify and quantify impurities if their signals do not overlap with those of the main component. Both ¹H and ¹³C NMR are essential for full characterization.

Illustrative ¹H NMR (400 MHz, DMSO-d₆) Spectral Data Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.9d1HIndole H-4
~7.4d1HIndole H-7
~7.0s1HIndole H-3
~6.7dd1HIndole H-5
~5.2s (broad)2H-NH₂
3.85s3H-OCH₃
1.60s9H-C(CH₃)₃ (Boc)

Causality in NMR Analysis: The presence of the singlet at ~1.60 ppm integrating to 9 protons is a key indicator of the intact Boc protecting group. The absence of this signal, coupled with the appearance of an N-H proton signal for the indole nitrogen, would suggest the presence of the de-Boc-ylated impurity.

Illustrative ¹³C NMR (101 MHz, DMSO-d₆) Spectral Data Interpretation

Chemical Shift (δ, ppm) Assignment
~162C=O (ester)
~150C=O (Boc)
~145Indole C-6
~138Indole C-7a
~130Indole C-2
~125Indole C-3a
~120Indole C-4
~115Indole C-5
~105Indole C-3
~84-C(CH₃)₃ (Boc)
~52-OCH₃
~28-C(CH₃)₃ (Boc)
Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrum Data

  • Molecular Formula: C₁₅H₁₈N₂O₄

  • Molecular Weight: 290.31 g/mol

  • Observed Ion (ESI+): m/z 291.1 [M+H]⁺, 313.1 [M+Na]⁺

The detection of the protonated molecular ion [M+H]⁺ at the correct mass-to-charge ratio provides strong evidence for the identity of the compound.

Workflow for Quality Control

The following diagram illustrates a logical workflow for the comprehensive quality control assessment of Methyl 1-Boc-6-amino-indole-2-carboxylate.

Quality_Control_Workflow cluster_0 Initial Assessment cluster_1 Purity and Identity Confirmation cluster_2 Decision Visual_Inspection Visual Inspection (Color and Form) HPLC_Analysis HPLC Purity (≥ 98%) Visual_Inspection->HPLC_Analysis If appearance is acceptable NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) HPLC_Analysis->NMR_Spectroscopy If purity is high Mass_Spectrometry Mass Spectrometry (Molecular Weight) NMR_Spectroscopy->Mass_Spectrometry If structure is consistent Pass_Fail Pass / Fail Decision Mass_Spectrometry->Pass_Fail

Caption: Quality control workflow for Methyl 1-Boc-6-amino-indole-2-carboxylate.

Logical Relationship Between Appearance and Purity

The appearance of the material is directly, though not always linearly, correlated with its purity. This relationship can be visualized as a decision-making process.

Appearance_Purity_Logic Appearance Appearance Assessment White_Pale_Yellow White to Pale Yellow Appearance->White_Pale_Yellow Off_White_Tan Off-White to Tan Appearance->Off_White_Tan Dark_Color Dark Color Appearance->Dark_Color Purity_High High Purity Likely (Proceed with full analysis) White_Pale_Yellow->Purity_High Purity_Questionable Purity Questionable (Investigate impurities) Off_White_Tan->Purity_Questionable Purity_Low Low Purity Likely (Reject lot) Dark_Color->Purity_Low

Caption: Logical flow from appearance to purity assessment.

Conclusion

Ensuring the high purity and correct appearance of Methyl 1-Boc-6-amino-indole-2-carboxylate is a critical, non-negotiable aspect of its use in research and development. A systematic and multi-technique approach, combining visual inspection with HPLC, NMR, and MS, provides a self-validating system for quality control. By understanding the causality behind potential deviations in appearance and by employing robust analytical protocols, scientists can proceed with confidence, knowing that their starting material meets the stringent requirements for the synthesis of novel and impactful molecules.

References

  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved January 19, 2026, from [Link]

  • Al-Tokhais, Y., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 974-987. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 10(1), 1-15. [Link]

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Foundational

Solubility of Methyl 1-Boc-6-amino-indole-2-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 1-Boc-6-amino-indole-2-carboxylate in Various Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 1-Boc-6-amino-indole-2-carboxylate in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its solubility, alongside practical, field-proven methodologies for experimental determination. By integrating theoretical insights with actionable protocols, this guide aims to empower researchers to optimize the use of this compound in a variety of chemical applications.

Introduction: The Significance of Solubility in Drug Development

Methyl 1-Boc-6-amino-indole-2-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex indole derivatives with significant biological activity.[1] The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. In the context of drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount for formulation, bioavailability, and ultimately, therapeutic efficacy.[2] This guide will delve into the molecular characteristics of Methyl 1-Boc-6-amino-indole-2-carboxylate to predict its behavior in different solvent systems and provide robust protocols for its empirical solubility determination.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The structure of Methyl 1-Boc-6-amino-indole-2-carboxylate contains several functional groups that contribute to its overall polarity and solubility profile.

  • The Indole Core: The bicyclic aromatic indole ring is largely nonpolar and hydrophobic.[4][5] However, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding, imparting a degree of polarity. Indole itself has limited solubility in water but is soluble in many organic solvents.[5][6]

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a bulky, lipophilic moiety that generally decreases aqueous solubility and increases solubility in nonpolar organic solvents.[1][7] Its presence on the indole nitrogen masks a potential hydrogen bond donor, further reducing polarity.[8]

  • The Amino Group (-NH₂): The primary amino group at the 6-position is polar and capable of both donating and accepting hydrogen bonds. This functional group is expected to enhance solubility in polar protic solvents like water and alcohols.

  • The Methyl Carboxylate Group (-COOCH₃): The methyl ester at the 2-position is a polar functional group due to the presence of the carbonyl and ether oxygens. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Overall Predicted Solubility:

Based on the interplay of these functional groups, Methyl 1-Boc-6-amino-indole-2-carboxylate is anticipated to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility is expected to be lower in highly polar protic solvents like water due to the bulky, nonpolar Boc group, and also limited in nonpolar solvents such as hexanes, despite the Boc group's lipophilicity, due to the presence of the polar amino and ester groups.

Theoretical Framework: Predicting Solubility

A qualitative understanding of solubility can be derived from the structural analysis of the solute and solvent. The polarity of organic molecules is determined by the presence of polar bonds due to electronegative atoms like nitrogen and oxygen found in functional groups. For Methyl 1-Boc-6-amino-indole-2-carboxylate, the presence of both non-polar (indole ring, Boc group) and polar (amino, methyl carboxylate) regions suggests a nuanced solubility profile.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental measurement is essential. The two most common and reliable methods for determining the equilibrium solubility of a solid compound are the Shake-Flask Method and the Solvent Addition Method.[9][10][11]

The Shake-Flask Method

The shake-flask method is considered the "gold standard" for equilibrium solubility determination.[9][12][13] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of Methyl 1-Boc-6-amino-indole-2-carboxylate to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][14] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation: Once equilibrium is established, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Phase Separation: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of Methyl 1-Boc-6-amino-indole-2-carboxylate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The Solvent Addition Method

The solvent addition method, also known as the clear point method, is a faster alternative to the shake-flask method.[11] It involves the continuous addition of a solvent to a known amount of the solid compound until complete dissolution is observed.

Experimental Protocol: Solvent Addition Method

  • Initial Setup: Place a precise amount of Methyl 1-Boc-6-amino-indole-2-carboxylate into a thermostated vessel equipped with a stirrer and a port for solvent addition.

  • Solvent Addition: Gradually add the chosen solvent at a constant, slow rate while continuously stirring the mixture.

  • Clear Point Determination: The point at which the last solid particle dissolves is the "clear point." This can be determined visually or by using an in-situ probe that measures turbidity.

  • Calculation: The solubility is calculated from the initial mass of the compound and the total volume of solvent added to reach the clear point.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_solvent_addition Solvent Addition Method sf1 Add Excess Solid to Solvent sf2 Equilibrate (e.g., 24-48h) sf1->sf2 sf3 Filter Supernatant sf2->sf3 sf4 Quantify by HPLC/NMR sf3->sf4 sa1 Add Known Mass of Solid sa2 Titrate with Solvent sa1->sa2 sa3 Observe Clear Point (Complete Dissolution) sa2->sa3 sa4 Calculate Solubility sa3->sa4

Caption: Experimental Workflows for Solubility Determination.

Data Presentation: Solubility Profile of Methyl 1-Boc-6-amino-indole-2-carboxylate

The following table provides a template for presenting the experimentally determined solubility of Methyl 1-Boc-6-amino-indole-2-carboxylate in a range of common laboratory solvents. The values presented are hypothetical but representative of the expected solubility based on the structural analysis.

Solvent ClassSolventDielectric Constant (ε)Solubility at 25 °C (mg/mL)Observations
Polar Protic Water80.1< 0.1Sparingly soluble to insoluble
Methanol32.7~5-10Moderately soluble
Ethanol24.5~10-20Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50Freely soluble
N,N-Dimethylformamide (DMF)36.7> 50Freely soluble
Acetone20.7~20-30Soluble
Acetonitrile37.5~10-15Soluble
Nonpolar Dichloromethane (DCM)9.1> 40Freely soluble
Toluene2.4~1-5Slightly soluble
Hexanes1.9< 0.5Sparingly soluble

Safety and Handling

When conducting solubility experiments, it is crucial to adhere to standard laboratory safety protocols. Researchers should consult the Safety Data Sheet (SDS) for Methyl 1-Boc-6-amino-indole-2-carboxylate and for each solvent used.[15][16][17][18] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All experiments should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of Methyl 1-Boc-6-amino-indole-2-carboxylate. By understanding the interplay of its structural components, researchers can make informed predictions about its behavior in various solvent systems. Furthermore, the detailed experimental protocols for the shake-flask and solvent addition methods provide a robust framework for the quantitative determination of its solubility. Accurate solubility data is indispensable for the successful application of this versatile intermediate in organic synthesis and the broader field of drug development.

References

  • Babu, A. R. S., & Nokhodchi, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Indole. Wikipedia. Retrieved from [Link]

  • ter Horst, J. H., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. Retrieved from [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

  • ter Horst, J. H., et al. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. Retrieved from [Link]

  • Kumar, S., et al. (2022). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases, 8(5), 987-1001. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(7), 1541. Retrieved from [Link]

  • Indole. (n.d.). Solubility of Things. Retrieved from [Link]

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  • Allen, R. J., & Box, K. J. (2005). Method for determining solubility of a chemical compound. Google Patents.
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  • de Campos, D. R., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

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Exploratory

The Antiviral Potential of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of indole-2-carboxylate derivatives as a promising class of antiviral agents. We will delve into their diverse mechanisms of action, from direct-acting antiviral effects to the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of indole-2-carboxylate derivatives as a promising class of antiviral agents. We will delve into their diverse mechanisms of action, from direct-acting antiviral effects to the modulation of host-cell processes. This document is intended for researchers, scientists, and drug development professionals in the field of virology, offering both foundational knowledge and practical insights into the application of these compounds in antiviral research.

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast family of indole-containing compounds, derivatives of indole-2-carboxylic acid have emerged as particularly noteworthy for their potent and broad-spectrum antiviral properties.[3][4] Their synthetic tractability and the ability to readily modify the indole core at various positions allow for the fine-tuning of their biological activity, making them an attractive starting point for the development of novel antiviral therapeutics.[3]

This guide will navigate the landscape of indole-2-carboxylate derivatives in virology, covering their known viral targets, mechanisms of inhibition, and the experimental workflows used to characterize their antiviral efficacy. We will also explore the exciting frontier of host-targeted antiviral strategies, a paradigm where these compounds show significant promise.

Section 1: Direct-Acting Antiviral Mechanisms

A primary strategy in antiviral drug development is the direct targeting of viral enzymes or structural proteins that are essential for the viral life cycle. Indole-2-carboxylate derivatives have demonstrated efficacy against a range of viruses through such direct-acting mechanisms.

Inhibition of Viral Enzymes: A Case Study of HIV-1 Integrase

One of the most well-documented antiviral applications of indole-2-carboxylate derivatives is their role as inhibitors of HIV-1 integrase.[5][6] This viral enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[1][2]

Mechanism of Action:

Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs).[5][6] The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme. This interaction is facilitated by the carboxyl group at the C2 position and the indole nitrogen. By binding to these essential metal cofactors, the inhibitors prevent the catalytic activity of integrase, effectively blocking the strand transfer reaction.[5][6]

Diagram: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_ViralReplication HIV-1 Replication Cycle cluster_Inhibition Inhibition by Indole-2-Carboxylate Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds to Integration Integration Integrase->Integration Catalyzes Active_Site Integrase Active Site (with Mg2+ ions) Host_Genome Host Cell Genome Host_Genome->Integration Provirus Provirus Integration->Provirus Indole_Derivative Indole-2-Carboxylate Derivative Indole_Derivative->Active_Site Chelates Mg2+ ions Blocked_Integration Integration Blocked Active_Site->Blocked_Integration

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights:

  • C3 Position: Introduction of bulky, hydrophobic groups at the C3 position of the indole ring can enhance the interaction with a hydrophobic pocket near the integrase active site, leading to increased inhibitory activity.[5]

  • C5 and C6 Positions: The addition of a halogenated phenyl group at the C5 or C6 position can improve π-π stacking interactions with the viral DNA, further bolstering the compound's potency.[6]

Quantitative Data:

The following table summarizes the in vitro activity of selected indole-2-carboxylate derivatives against HIV-1 integrase.

CompoundModificationIC50 (µM)Reference
1 Parent Indole-2-carboxylic acid32.37[6]
4a 2-methoxyphenyl at C310.06[6]
4b 3-methoxyphenyl at C315.70[6]
17a Halogenated benzene at C63.11[6]
20a Optimized C3 and C6 substitutions0.13[5]
Broad-Spectrum Antiviral Activity

Beyond HIV, indole-2-carboxylate derivatives have demonstrated promising activity against a variety of other viruses, suggesting a potential for broad-spectrum applications.

Influenza Virus:

Several synthesized indole-2-carboxylate derivatives have shown potent inhibitory activity against influenza A virus. For instance, compound 14f exhibited an IC50 of 7.53 µmol/L, which is comparable to the positive control drug oseltamivir (IC50 = 6.43 µmol/L).[3] While the exact mechanism for this anti-influenza activity is still under investigation, it is hypothesized to involve the inhibition of viral neuraminidase, a key enzyme for viral release.

Coxsackie B3 Virus (CVB3):

A number of indole-2-carboxylate derivatives have displayed significant activity against Coxsackie B3 virus, a member of the Picornaviridae family. Notably, compound 8f showed a high selectivity index (SI) of 17.1 against the CVB3 virus.[3] The IC50 values for some of the most potent compounds against CVB3 are in the low micromolar range:

  • 2f: 1.59 µmol/L[3]

  • 3f: 4.55 µmol/L[3]

  • 8f: 7.18 µmol/L[3]

The mechanism of action against picornaviruses is an active area of research.

Section 2: Host-Targeted Antiviral Strategies

An emerging and powerful approach in antiviral drug discovery is to target host cell factors that are essential for viral replication.[7][8][9] This strategy offers several advantages, including a higher barrier to the development of drug resistance and the potential for broad-spectrum activity against multiple viruses that rely on the same host pathways.[7][9] Indole derivatives, including indole-2-carboxamides, have shown potential as host-targeted antivirals.

Modulation of Host Immune Responses:

Some indole alkaloids have been shown to interfere with host antiviral and inflammatory responses.[10] This can involve the modulation of key signaling pathways such as the interferon response, which is a critical component of the innate immune system's defense against viral infections.[10] While more research is needed to specifically link indole-2-carboxylates to these pathways, the broader class of indole compounds demonstrates the potential for this mechanism.

Targeting Host Cellular Processes:

Viruses are obligate intracellular parasites and rely heavily on the host cell's machinery for their replication.[7] This includes processes like cellular metabolism, protein synthesis, and intracellular trafficking.[9] For example, some indole alkaloid derivatives have been found to inhibit Dengue and Zika virus infection by interfering with the viral replication complex, which may involve the hijacking of host factors.[11][12]

Diagram: Host-Targeted Antiviral Strategies

Host_Targeted_Antivirals cluster_Virus_Lifecycle Viral Replication Cycle cluster_Host_Targets Host-Targeted Inhibition Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Host_Cell Host Cell Replication Replication & Translation Host_Cell->Replication Viral_Entry->Host_Cell Assembly_Release Assembly & Release Replication->Assembly_Release Indole_Derivative Indole Derivative Host_Factor1 Host Cell Receptors Indole_Derivative->Host_Factor1 Blocks Host_Factor2 Signaling Pathways (e.g., Interferon) Indole_Derivative->Host_Factor2 Modulates Host_Factor3 Cellular Machinery (e.g., Translation) Indole_Derivative->Host_Factor3 Inhibits Host_Factor1->Viral_Entry Inhibits Host_Factor2->Replication Inhibits Host_Factor3->Replication Inhibits

Caption: Host-targeted antiviral mechanisms of indole derivatives.

Section 3: Experimental Protocols and Workflows

The evaluation of indole-2-carboxylate derivatives for antiviral activity requires a series of well-defined experimental protocols. This section provides an overview of key assays.

Synthesis of Indole-2-Carboxylate Derivatives

A common and versatile method for the synthesis of indole-2-carboxylates is the Reissert Indole Synthesis .[13][14][15][16][17]

Generalized Reissert Indole Synthesis Protocol:

  • Condensation: An appropriately substituted o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, in an anhydrous solvent like diethyl ether. This reaction forms the corresponding ethyl o-nitrophenylpyruvate.[13][14][16]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This can be achieved using various reducing agents, with zinc dust in acetic acid being a common choice.[13][16] The resulting amino group spontaneously cyclizes to form the indole-2-carboxylic acid.

  • Esterification (Optional): If the ester form is desired, the resulting indole-2-carboxylic acid can be esterified under standard acidic conditions (e.g., with ethanol and a catalytic amount of sulfuric acid).

  • Work-up and Purification: The reaction mixture is worked up through filtration and extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.

Diagram: Reissert Indole Synthesis Workflow

Reissert_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Condensation Condensation (Base-catalyzed) Start->Condensation Intermediate Ethyl o-nitrophenylpyruvate Condensation->Intermediate Reduction Reductive Cyclization (e.g., Zn/Acetic Acid) Intermediate->Reduction Product Indole-2-carboxylic Acid Reduction->Product Esterification Esterification (Optional) Product->Esterification Final_Product Indole-2-carboxylate Ester Esterification->Final_Product

Caption: Generalized workflow for the Reissert indole synthesis.

In Vitro Antiviral Assays

HIV-1 Integrase Strand Transfer Assay (ELISA-based):

This assay quantitatively measures the strand transfer activity of HIV-1 integrase and is a primary method for screening inhibitors.[10][18]

Protocol Overview:

  • Plate Coating: Streptavidin-coated 96-well plates are coated with a biotinylated double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.[18]

  • Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Inhibitor Addition: The indole-2-carboxylate derivatives (or other test compounds) are added at various concentrations.

  • Strand Transfer Reaction: A target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction.

  • Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the modified 3'-end of the TS DNA. The signal is developed with a TMB substrate and read on a plate reader.[10][18]

Neuraminidase Inhibition Assay (Fluorescence-based):

This assay is used to evaluate the ability of compounds to inhibit the neuraminidase activity of influenza virus.

Protocol Overview:

  • Compound and Virus Preparation: Serial dilutions of the indole-2-carboxylate derivatives are prepared in a 96-well plate. A standardized amount of influenza virus is then added to each well.

  • Incubation: The plate is incubated to allow the compounds to interact with the viral neuraminidase.

  • Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to all wells.

  • Reaction and Detection: The plate is incubated to allow the enzymatic reaction to proceed. The reaction is then stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer. The reduction in fluorescence in the presence of the compound indicates neuraminidase inhibition.

Cell-Based Replicon Assays:

Viral replicon systems are powerful tools for studying viral replication in a safe and controlled manner, as they do not produce infectious virus particles.[12][19][20] These systems are particularly useful for identifying inhibitors of viral RNA replication.

General Workflow:

  • Replicon Construction: A subgenomic viral RNA is engineered to contain the viral non-structural proteins necessary for replication, along with a reporter gene (e.g., luciferase or GFP) in place of the structural protein genes.[12][20]

  • Cell Transfection: The replicon RNA is introduced into susceptible host cells via electroporation or transfection.

  • Compound Treatment: The transfected cells are then treated with the indole-2-carboxylate derivatives at various concentrations.

  • Reporter Gene Assay: After a suitable incubation period, the expression of the reporter gene is quantified. A decrease in reporter signal indicates inhibition of viral replication.

Conclusion and Future Perspectives

Indole-2-carboxylate derivatives represent a versatile and potent class of compounds with significant potential in the field of virology. Their demonstrated efficacy against a range of viruses, coupled with their synthetic accessibility, makes them a compelling scaffold for further drug discovery and development. The dual potential for both direct-acting and host-targeted antiviral mechanisms further enhances their appeal.

Future research in this area should focus on:

  • Elucidating Mechanisms of Action: For viruses where the precise mechanism of inhibition is unknown, further studies are needed to identify the specific viral or host targets.

  • Expanding the Antiviral Spectrum: Screening of indole-2-carboxylate libraries against a wider range of viruses is warranted to uncover new therapeutic opportunities.

  • Optimizing for In Vivo Efficacy: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their pharmacokinetic properties, safety, and efficacy.

  • Exploring Host-Targeted Mechanisms: A deeper investigation into how these compounds modulate host cell pathways could lead to the development of novel, broad-spectrum antiviral therapies with a high barrier to resistance.

The continued exploration of indole-2-carboxylate derivatives holds great promise for the development of the next generation of antiviral drugs to combat both existing and emerging viral threats.

References

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Amide Coupling of Methyl 1-Boc-6-amino-indole-2-carboxylate

Introduction: The Strategic Importance of the Indole Scaffold The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets. Specifically, the Methyl 1-Boc-6-amino-indole-2-carboxylate scaffold is a highly valuable building block for the synthesis of kinase inhibitors, antivirals, and other targeted therapeutics. The 6-amino group provides a critical vector for diversification, enabling the exploration of structure-activity relationships (SAR) through the formation of amide bonds.

Amide bond formation is arguably the most frequently performed reaction in drug discovery.[2][3] However, coupling amines to carboxylic acids is not always trivial. The reaction requires the activation of the carboxylic acid, and the choice of coupling reagent and conditions can dramatically impact yield, purity, and the preservation of sensitive functional groups. The substrate , an electron-rich aniline derivative, presents its own set of considerations. While the amino group is nucleophilic, its reactivity can be sluggish in certain contexts, and the indole core itself can be sensitive to harsh conditions.[2][4][5]

This guide provides a detailed analysis of robust and field-proven protocols for the successful amide coupling of Methyl 1-Boc-6-amino-indole-2-carboxylate with a variety of carboxylic acids. We will move beyond simple step-by-step instructions to explain the causality behind reagent selection and procedural design, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt. Modern amide synthesis circumvents this issue by converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The process generally follows two steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium species).

  • Coupling: The amine nucleophile (in our case, the 6-aminoindole) attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

Common classes of coupling reagents include carbodiimides (EDC, DCC), uronium/aminium salts (HATU, HBTU), and phosphonium salts (PyBOP).[2][3][6] The choice of reagent is dictated by the complexity of the substrates, cost, and desired reaction efficiency.

Experimental Protocols & Methodologies

We present three distinct, reliable protocols for the amide coupling of Methyl 1-Boc-6-amino-indole-2-carboxylate. Each method offers a unique balance of efficiency, cost, and scope of application.

Protocol 1: The Workhorse — EDC/HOBt Mediated Coupling

Principle & Rationale: This is one of the most common and cost-effective methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which greatly simplifies purification as the resulting urea byproduct can be removed with a simple aqueous wash.[6] 1-Hydroxybenzotriazole (HOBt) is a crucial additive that acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into an HOBt-ester.[7] This intermediate is less prone to side reactions and minimizes the risk of racemization if the carboxylic acid partner has a chiral center.[6][8]

Mechanism Overview: The reaction proceeds via the formation of a reactive HOBt ester.[2] EDC first activates the carboxylic acid. HOBt then intercepts this intermediate to form the active ester. The 6-aminoindole attacks this ester to yield the final amide product. For particularly unreactive systems, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added, which functions as a highly effective acyl transfer agent to form a reactive acyl-pyridinium intermediate.[2][9]

Detailed Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for an additional 20-30 minutes. The solution may become cloudy.

  • Add a solution of Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equivalent) in the same solvent.

  • Finally, add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: The High-Efficiency Standard — HATU Coupling

Principle & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent renowned for its high efficiency and rapid reaction times.[3] It is particularly effective for challenging couplings, including those involving sterically hindered acids or electronically deactivated amines.[2] Although more expensive than EDC, its reliability and effectiveness often justify the cost, especially in a drug discovery setting where material is precious.

Mechanism Overview: HATU reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a base) to generate a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to an activated OAt-ester. This ester is extremely susceptible to nucleophilic attack by the amine, leading to rapid amide bond formation.

Detailed Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF (~0.1 M).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equivalents). Stir for 5-10 minutes at room temperature. The solution should be homogeneous.

  • Add a solution of Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equivalent) in a minimal amount of DMF.

  • Stir the reaction at room temperature. Reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer multiple times with water to remove DMF and the water-soluble byproducts. A final wash with brine is recommended.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: The Specialist — Acyl Fluoride Generation for Hindered Substrates

Principle & Rationale: For exceptionally challenging couplings where both the amine and carboxylic acid are sterically hindered or electronically deactivated, standard methods may fail.[4][5] An alternative strategy is the in situ formation of an acyl fluoride. Acyl fluorides are more stable than acyl chlorides but are still highly reactive towards amines, especially at elevated temperatures. Reagents like Cyanuric Fluoride or BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used for this transformation.[5] This protocol provides a powerful tool for overcoming difficult synthetic hurdles.

Mechanism Overview: The carboxylic acid is first converted to its acyl fluoride intermediate using a fluorinating agent in the presence of a base. This stable but reactive intermediate is then treated with the amine at a higher temperature, driving the reaction to completion.

Detailed Step-by-Step Methodology (Using Cyanuric Fluoride):

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM (~0.2 M).

  • Add anhydrous pyridine (1.5 equivalents) and cool the solution to 0 °C.

  • Slowly add Cyanuric Fluoride (0.5 equivalents) to the cooled solution. Caution: Cyanuric Fluoride is toxic and moisture-sensitive.

  • Allow the reaction to stir at room temperature for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equivalent) and an additional 1.5 equivalents of pyridine in DCM.

  • Slowly add the pre-formed acyl fluoride solution to the amine solution at room temperature.

  • Heat the reaction mixture to reflux (or ~40 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography.

Data Summary and Visualization

Comparative Overview of Protocols
ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: Acyl Fluoride
Coupling Reagent EDC·HClHATUCyanuric Fluoride
Additive HOBt (DMAP optional)None requiredPyridine
Typical Base DIPEA, TEADIPEAPyridine
Solvent DCM, DMFDMFDCM
Temperature Room TemperatureRoom Temperature40 °C (Reflux)
Typical Yields Good to ExcellentExcellentGood to Excellent
Pros Cost-effective, common reagents, easy workup.High efficiency, fast reactions, reliable for difficult couplings.Effective for highly hindered and unreactive substrates.
Cons Slower reactions, potential for side reactions without HOBt.Expensive, reagent is moisture-sensitive.Reagents can be toxic, requires higher temperatures.
Diagrams

G cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling & Purification Acid Carboxylic Acid Reagents Coupling Reagent + Additive + Base Acid->Reagents Amine Methyl 1-Boc-6-amino- indole-2-carboxylate Activated_Acid Reactive Intermediate (e.g., Active Ester) Amine->Activated_Acid Reagents->Activated_Acid Product Final Amide Product Activated_Acid->Product + Amine Purify Workup & Purification Product->Purify

Caption: General workflow for amide coupling protocols.

G RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acyl->HOBt_Ester + HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NH-R' (Final Product) HOBt_Ester->Amide + Amine R'-NH₂ (6-Aminoindole) Amine->Amide Urea EDC-Urea (Byproduct)

Caption: Simplified mechanism of EDC/HOBt mediated coupling.

References

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Application

Technical Guide: Trifluoroacetic Acid-Mediated Boc Deprotection of Methyl 1-Boc-6-amino-indole-2-carboxylate

An Application Guide for the Acid-Mediated Deprotection of N-Boc Indoles This application note provides a comprehensive technical guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from Methyl 1-Boc-6-am...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Acid-Mediated Deprotection of N-Boc Indoles

This application note provides a comprehensive technical guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from Methyl 1-Boc-6-amino-indole-2-carboxylate using trifluoroacetic acid (TFA). The protocol is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of indole-based scaffolds, which are prevalent in pharmaceuticals and natural products.

Introduction and Scientific Context

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[1][2][3] In the synthesis of complex indole derivatives, protection of the indole nitrogen (N-1) is often a critical strategic step to prevent undesired side reactions or to direct reactivity at other positions of the heterocyclic core.

The target transformation discussed herein is the selective cleavage of the N-Boc group from Methyl 1-Boc-6-amino-indole-2-carboxylate. This reaction yields Methyl 6-amino-indole-2-carboxylate, a versatile intermediate for further functionalization in drug discovery programs. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering a clean, efficient, and scalable method for Boc removal.[3][4][5] This guide explains the underlying mechanism, provides a field-tested protocol, and addresses common challenges associated with this procedure.

Reaction Mechanism and Rationale

The cleavage of a Boc group with TFA proceeds through an acid-catalyzed hydrolysis mechanism (E1 elimination).[2][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the strong acid, TFA. This step activates the protecting group for cleavage.

  • Formation of the tert-Butyl Cation: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This step is driven by the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate on the indole nitrogen.[6]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine (the deprotected indole nitrogen) and carbon dioxide gas.[6] It is important to ensure the reaction vessel is not sealed to allow for the safe release of CO₂.[6]

  • Fate of the tert-Butyl Cation: The highly electrophilic tert-butyl cation can be trapped by nucleophiles. In the absence of an external scavenger, it typically deprotonates to form isobutylene gas or reacts with another molecule of TFA.[6] While this cation can cause unwanted side reactions like alkylation on electron-rich aromatic rings in some contexts (e.g., tryptophan in peptide synthesis)[2][7], it is generally less of a concern for the deprotection of the N-1 position of an indole itself.

Boc Deprotection Mechanism cluster_0 Reaction Pathway cluster_1 Byproducts Start Methyl 1-Boc-6-amino- indole-2-carboxylate Protonated Protonated Carbamate Start->Protonated + TFA Intermediate Carbamic Acid + tert-Butyl Cation Protonated->Intermediate C-O Cleavage Product Methyl 6-amino-indole- 2-carboxylate (TFA Salt) Intermediate->Product Decarboxylation (-CO₂) tBu tert-Butyl Cation CO2 Carbon Dioxide (gas) Isobutylene Isobutylene (gas) tBu->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Experimental Protocol

This protocol has been optimized for high yield and purity. It is essential to perform all operations in a well-ventilated fume hood due to the corrosive and volatile nature of TFA.

3.1. Materials and Reagents

  • Methyl 1-Boc-6-amino-indole-2-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath (0 °C) and stir the solution magnetically.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective concentration is 25-50% TFA in DCM (v/v).[4][8] For example, to a solution in 10 mL of DCM, add 5 mL of TFA.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours. Monitor the progress of the deprotection by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product spot should be significantly more polar than the starting material. The reaction is typically complete when the starting material is no longer visible by TLC.

  • Work-up and Neutralization:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the product, which may be an oil or a semi-solid.[9]

    • Dissolve the crude residue in ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution will occur during neutralization. Swirl gently and vent the funnel frequently until gas evolution ceases.

    • Continue washing with NaHCO₃ until the aqueous layer is neutral or slightly basic (check with pH paper).

    • Wash the organic layer with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

    • If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

3.3. Characterization

Confirm the identity and purity of the final product, Methyl 6-amino-indole-2-carboxylate, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Summary and Expected Results

The reaction parameters can be adjusted as needed, but the following table provides a general guideline for successful deprotection.

ParameterRecommended ConditionRationale & Notes
Substrate Concentration 0.05 - 0.2 M in DCMA moderate concentration ensures efficient reaction kinetics while preventing potential solubility issues.
TFA Concentration 25-50% (v/v) in DCMThis range is sufficient for rapid deprotection without being overly harsh on the indole nucleus. Higher concentrations can be used if the reaction is sluggish.[4][8]
Temperature 0 °C to Room TemperatureStarting at 0 °C controls any initial exotherm. Allowing the reaction to warm to room temperature ensures completion.[4]
Reaction Time 1 - 4 hoursMonitor by TLC. Prolonged exposure to acid should be avoided to minimize the risk of side reactions or degradation of the indole core.[10]
Typical Yield >90% (after purification)The reaction is generally high-yielding. Loss of material is typically associated with the work-up and purification steps.
Experimental Workflow Diagram

Experimental_Workflow cluster_main Boc Deprotection Protocol Setup 1. Dissolve Substrate in DCM (0°C) AddTFA 2. Add TFA (25-50%) dropwise Setup->AddTFA React 3. Stir & Monitor by TLC (1-4h) AddTFA->React Concentrate 4. Remove Volatiles in vacuo React->Concentrate Neutralize 5. Dissolve in EtOAc & Wash with NaHCO₃ Concentrate->Neutralize Isolate 6. Dry, Filter & Concentrate Neutralize->Isolate Purify 7. Column Chromatography (if needed) Isolate->Purify Characterize 8. Analyze Product (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization
ProblemLikely CauseRecommended Solution
Incomplete Reaction Insufficient acid or reaction time.Increase the reaction time or allow the mixture to stir at room temperature for longer. A higher concentration of TFA (up to 100%) can be used if necessary.[4]
Oily/Difficult Product The product is the TFA salt, which is often not a crystalline solid.[9]Ensure complete and thorough neutralization with NaHCO₃ during the work-up to isolate the free amine. If the salt is desired, attempt precipitation from a non-polar solvent.
Product Degradation The indole nucleus is sensitive to prolonged exposure to strong acid.[10]Do not let the reaction run for an excessive amount of time. Once TLC indicates full conversion, proceed immediately with the work-up. Keep the temperature controlled.
Low Yield after Work-up The protonated amine product may have some solubility in the acidic aqueous layer.Ensure the aqueous layer is made basic (pH > 8) during the NaHCO₃ wash to fully deprotonate the amine and drive it into the organic layer. Back-extract the aqueous layers with EtOAc.
Conclusion

The use of trifluoroacetic acid in dichloromethane provides a robust and highly effective method for the deprotection of the N-Boc group on Methyl 1-Boc-6-amino-indole-2-carboxylate. The protocol is straightforward, scalable, and generally proceeds in high yield. Careful control of the reaction time and a meticulous basic work-up are critical for isolating the final product in high purity. This procedure serves as a reliable tool for synthetic chemists working to access functionalized indole cores for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • Alves, N. G., et al. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. ResearchGate. Available at: [Link]

  • Karlsson, R., et al. (1995). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl group. J. Chem. Soc., Chem. Commun., (10), 1083-1084. Available at: [Link]

  • Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. Available at: [Link]

  • Química Orgánica. (n.d.). indole acidity. Available at: [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971–23979. Available at: [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of.... Available at: [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Available at: [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9, 291-293. Available at: [Link]

  • Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23971-23979. Available at: [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Utility of Methyl 1-Boc-6-amino-indole-2-carboxylate in Medicinal Chemistry

Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a particularly valuable, trifunctionalized buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a particularly valuable, trifunctionalized building block: Methyl 1-Boc-6-amino-indole-2-carboxylate . The strategic placement of a nucleophilic amino group at the C6 position, a readily transformable methyl ester at C2, and a protecting group on the indole nitrogen makes this reagent a highly versatile platform for generating diverse molecular architectures. We provide an in-depth analysis of its synthetic utility, including detailed, field-tested protocols for key transformations such as amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, enabling researchers to accelerate drug discovery programs.

Introduction: A Privileged Scaffold with Strategic Functionality

The indole ring system is often hailed as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, including GPCRs, kinases, and enzymes.[1] The strategic functionalization of this core is paramount in modern drug design. Methyl 1-Boc-6-amino-indole-2-carboxylate offers a unique combination of features that address common challenges in medicinal chemistry synthesis:

  • C6-Amino Group: Provides a key vector for diversification. It serves as a potent nucleophile for amide bond formation or as a handle for C-N cross-coupling reactions to introduce aryl or heteroaryl moieties, which are crucial for modulating pharmacological activity and physicochemical properties.

  • C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a vast range of amide-based derivatives. Indole-2-carboxamides are a well-established class of bioactive molecules with applications as antitubercular and anticancer agents.[2][3]

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group serves a dual purpose. It deactivates the typically reactive indole N-H proton, preventing unwanted side reactions during base-mediated transformations like cross-coupling.[4][5] Furthermore, its lability under acidic conditions allows for late-stage deprotection and subsequent N-functionalization, adding another layer of synthetic flexibility.[][7]

This combination of orthogonal functionalities allows for a sequential and controlled elaboration of the indole core, making it an ideal starting point for the construction of complex compound libraries.

Synthesis of the Building Block

While Methyl 1-Boc-6-amino-indole-2-carboxylate is commercially available, understanding its synthesis provides context for its purity and potential side products. A common synthetic route begins with the nitration of an appropriate indoline-2-carboxylic acid derivative, followed by dehydrogenation, esterification, reduction of the nitro group, and finally, Boc protection.

Proposed Synthetic Pathway

A plausible multi-step synthesis is outlined below, drawing from established methodologies for indole functionalization.

Synthesis_Workflow cluster_0 Core Synthesis start Methyl Indoline-2-carboxylate nitration Nitration (HNO3/H2SO4) start->nitration Step 1 dehydrogenation Dehydrogenation (DDQ or MnO2) nitration->dehydrogenation Step 2 reduction Reduction (H2, Pd/C or SnCl2) dehydrogenation->reduction Step 3 boc_protection Boc Protection (Boc2O, DMAP) reduction->boc_protection Step 4 final_product Methyl 1-Boc-6-amino- indole-2-carboxylate boc_protection->final_product Final Product Amide_Coupling_Workflow cluster_1 Experimental Workflow: Amide Coupling reagents 1. Dissolve Building Block & Pyridine in DCM 2. Cool to 0°C addition Add Benzoyl Chloride dropwise reagents->addition reaction Warm to RT Stir for 4-6 hours (Monitor by TLC/LC-MS) addition->reaction workup 1. Quench with aq. NaHCO3 2. Separate layers 3. Wash organic with brine reaction->workup purification 1. Dry over Na2SO4 2. Concentrate in vacuo 3. Purify via Chromatography workup->purification product Final Amide Product purification->product

Caption: Workflow for C6-Amide Bond Formation.

Materials:

  • Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Pyridine (1.2 equiv) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 1-Boc-6-amino-indole-2-carboxylate (e.g., 290 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add pyridine (e.g., 96 µL, 1.2 mmol) and cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (e.g., 128 µL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation: Scope of Amide Coupling

The following table illustrates the expected yields for the coupling of various acyl chlorides and carboxylic acids with the title building block, based on analogous reactions in the literature.

EntryAcylating AgentCoupling MethodExpected Yield (%)
1Benzoyl chloridePyridine, DCM>90
2Acetyl chloridePyridine, DCM>95
3Phenylacetic acidEDC, HOBt, DMF85-95
4Cyclohexanecarboxylic acidHATU, DIPEA, DMF80-90

Application II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [4][5]Applying this reaction to the 6-amino group allows for the synthesis of 6-(di)arylaminoindoles, a scaffold present in various kinase inhibitors and other therapeutic agents.

Rationale and Mechanistic Insight

The reaction couples the C6-amino group with an aryl halide (or triflate). The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [5][8]The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands like XPhos or BrettPhos often providing superior results. [8]A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine within the palladium coordination sphere. [5]

Detailed Protocol: Synthesis of Methyl 1-Boc-6-(phenylamino)indole-2-carboxylate

BH_Amination_Workflow cluster_2 Experimental Workflow: Buchwald-Hartwig Amination setup 1. Add Reagents to Schlenk flask:   - Building Block   - Aryl Bromide   - Base (NaOtBu)   - Pd Catalyst & Ligand 2. Purge with Argon solvent_add Add degassed Toluene setup->solvent_add reaction Heat to 80-110°C Stir for 12-24 hours (Monitor by TLC/LC-MS) solvent_add->reaction workup 1. Cool to RT 2. Filter through Celite 3. Dilute with EtOAc 4. Wash with water/brine reaction->workup purification 1. Dry over Na2SO4 2. Concentrate in vacuo 3. Purify via Chromatography workup->purification product Final C-N Coupled Product purification->product

Caption: Workflow for C6-N Arylation via Buchwald-Hartwig Amination.

Materials:

  • Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • XPhos (5 mol%) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a dry Schlenk flask, add Methyl 1-Boc-6-amino-indole-2-carboxylate (e.g., 290 mg, 1.0 mmol), bromobenzene (e.g., 126 µL, 1.2 mmol), NaOtBu (e.g., 135 mg, 1.4 mmol), Pd₂(dba)₃ (e.g., 23 mg, 0.025 mmol), and XPhos (e.g., 24 mg, 0.05 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (Argon) three times.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.

  • Wash the combined filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-arylated indole.

Application III: Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate

To utilize the C6 position for C-C bond formation, the amino group must first be converted into a halide (e.g., via a Sandmeyer reaction). The resulting 6-bromo or 6-iodoindole is an excellent substrate for Suzuki-Miyaura cross-coupling.

Rationale and Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound, typically a boronic acid or ester. [9]It is one of the most versatile methods for constructing biaryl and heteroaryl-aryl bonds. [10]The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. [11]The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the organoboron species to facilitate the transmetalation step. [10]The N1-Boc group is again beneficial, preventing interference from the indole N-H during the reaction. [12]

Detailed Protocol: Suzuki Coupling of Methyl 1-Boc-6-bromo-indole-2-carboxylate

(Note: This protocol assumes prior conversion of the 6-amino group to a 6-bromo group, a standard transformation not detailed here.)

Materials:

  • Methyl 1-Boc-6-bromo-indole-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • In a microwave vial or Schlenk tube, combine Methyl 1-Boc-6-bromo-indole-2-carboxylate (e.g., 354 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon).

  • Add the degassed dioxane/water (4:1, 10 mL) solvent mixture.

  • Seal the vessel and heat to 100°C (conventional heating) or 120°C (microwave irradiation) for 1-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with EtOAc (30 mL).

  • Wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 6-aryl indole product.

Data Presentation: Scope of Suzuki-Miyaura Coupling

The table below shows representative arylboronic acids and their expected coupling efficiency.

EntryBoronic Acid PartnerCatalyst/BaseExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃80-90
33-Pyridylboronic acidPd(PPh₃)₄ / K₂CO₃70-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ / Cs₂CO₃75-90

Conclusion

Methyl 1-Boc-6-amino-indole-2-carboxylate is a masterful building block for medicinal chemistry, offering three distinct and orthogonally reactive sites. The protocols and data presented herein demonstrate its robust utility in key synthetic transformations that are fundamental to modern drug discovery. By leveraging the C6-amino group for direct functionalization or as a precursor to other functionalities, and utilizing the C2-ester for amide library synthesis, researchers can rapidly generate novel and diverse indole-based compounds. The strategic use of the N-Boc protecting group ensures high-yielding, clean reactions, making this reagent an invaluable asset for accelerating the hit-to-lead optimization process.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Stahl, S. S., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. National Institutes of Health. [Link]

  • Di Micco, S., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Gunosewoyo, H., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. [Link]

  • Carling, R. W., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. [Link]

  • Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Total Organic Synthesis. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]

  • Leeson, P. D., et al. (1991). Novel indole-2-carboxylates as Ligands for the Strychnine-Insensitive N-methyl-D-aspartate-linked Glycine Receptor. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Stanchev, S., et al. (2009). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry. [Link]

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Application

Application Note: Strategic Modification of Methyl 1-Boc-6-amino-indole-2-carboxylate for Drug Discovery

An In-Depth Technical Guide Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, 6-aminoindole derivatives serve as versatile intermediates for creating libraries of compounds with diverse biological activities, including anticancer and antimalarial properties.[2][3] This application note provides a comprehensive guide for researchers on the selective chemical modification of Methyl 1-Boc-6-amino-indole-2-carboxylate, a key building block in drug development. We will explore the distinct reaction pathways for derivatization at the C2-carboxylate and C6-amino positions, offering detailed, field-tested protocols and explaining the chemical principles that ensure reaction selectivity and success.

The Strategic Importance of the Starting Material

Methyl 1-Boc-6-amino-indole-2-carboxylate is a trifunctional molecule designed for controlled, stepwise synthesis. Understanding the unique reactivity of each functional group is paramount to achieving the desired chemical transformation.

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen. It is exceptionally stable under most basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid).[4][5] This orthogonality is key to synthetic planning.

  • C2-Methyl Ester: This group is a precursor to a carboxylic acid or can be converted into an amide. While direct aminolysis (reaction with an amine) is possible, it often requires harsh conditions. A more reliable and common strategy involves hydrolysis to the corresponding carboxylic acid, followed by a standard amide coupling reaction.[6]

  • C6-Amino Group: This primary aromatic amine is a potent nucleophile. It readily undergoes reactions such as acylation, alkylation, and arylation, making it a primary site for introducing molecular diversity.

The central challenge and opportunity lie in selectively targeting either the C2-ester or the C6-amine. The C6-amino group is generally the more nucleophilic site, meaning it will preferentially react with electrophiles like acyl chlorides. Therefore, modifying the C2-ester often requires a multi-step approach that avoids activating the C6-amine.

Reaction Pathways & Strategic Decision Making

Choosing the correct synthetic route depends entirely on the desired final structure. The following diagram outlines the strategic decisions and corresponding reaction pathways.

G start START Methyl 1-Boc-6-amino-indole-2-carboxylate goal What is the Synthetic Goal? start->goal node_a Pathway A: Form Amide at C2 Position goal->node_a Modify C2 node_b Pathway B: Acylate Amine at C6 Position goal->node_b Modify C6 sub_a1 Step 1: Saponification (Hydrolysis of Methyl Ester) node_a->sub_a1 sub_b1 Direct N-Acylation (Acyl Chloride + Base) node_b->sub_b1 sub_a2 Step 2: Amide Coupling (e.g., EDC, HOBt) sub_a1->sub_a2 final_a 6-Amino-indole-2-carboxamide Derivative sub_a2->final_a final_b 6-Acylamino-indole-2-carboxylate Derivative sub_b1->final_b

Caption: Strategic workflow for modifying the indole scaffold.

Pathway A: Synthesis of 6-Amino-indole-2-carboxamides

This pathway focuses on converting the C2-methyl ester into a carboxamide. A two-step process involving hydrolysis followed by amide coupling is the most reliable and widely used method, offering broad substrate scope and high yields.[4][6]

Mechanism: EDC/HOBt Amide Coupling

The mechanism involves the activation of the carboxylic acid by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting highly reactive O-acylisourea intermediate is prone to racemization and side reactions. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an active ester, which is more stable and less prone to racemization. This activated ester then undergoes nucleophilic attack by the desired amine to form the stable amide bond.

G cluster_0 Activation cluster_1 Coupling Acid R-COOH Intermediate O-acylisourea (unstable) Acid->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester (more stable) Intermediate->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine (R'-NH2) Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Protocol 1: Saponification of Methyl 1-Boc-6-amino-indole-2-carboxylate

  • Dissolution: Dissolve Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 ratio, ~0.1 M concentration).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~1.5 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1N HCl at 0 °C until the pH is ~3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Boc-6-amino-indole-2-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary/Secondary Amine

  • Reagent Preparation: Dissolve the crude carboxylic acid from Protocol 1 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).[6]

  • Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.[6]

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

ParameterProtocol 1 (Saponification)Protocol 2 (Amide Coupling)
Key Reagents LiOHEDC·HCl, HOBt, DIPEA
Solvent THF/MeOH/H₂OAnhydrous DCM or DMF
Temperature 0 °C to Room TempRoom Temperature
Time 2-4 hours3-12 hours
Work-up Acidic quench, ExtractionBasic/Neutral wash, Extraction

Pathway B: Synthesis of 6-Acylamino-indole-2-carboxylate Derivatives

This pathway involves the direct acylation of the nucleophilic C6-amino group. This is a straightforward and high-yielding reaction.

Experimental Protocol

Protocol 3: N-Acylation of the C6-Amino Group

  • Dissolution: Dissolve Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.5 eq). Cool the mixture to 0 °C.

  • Acylation: Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Managing the N-Boc Protecting Group

The N-Boc group is stable to the basic or neutral conditions described in the protocols above. However, if the final synthetic target requires a free indole N-H, the Boc group must be removed.

Protocol 4: N-Boc Deprotection

  • Standard Conditions: Dissolve the Boc-protected indole in DCM (~0.1 M). Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.[4]

  • Reaction: Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize residual acid. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

  • Alternative Mild Conditions: For substrates with other acid-sensitive groups, milder conditions such as using catalytic sodium methoxide in methanol can be effective for selectively deprotecting N-Boc on indoles.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Amide Coupling - Incomplete hydrolysis of the ester.- Ineffective activation of the carboxylic acid.- Degradation of coupling reagents.- Ensure complete hydrolysis in Protocol 1 using LC-MS.- Use fresh, high-quality EDC and HOBt.- Increase equivalents of coupling reagents to 1.5 eq.
Side Product Formation - In amide coupling, formation of N-acylurea byproduct.- In N-acylation, di-acylation may occur.- Ensure HOBt is added to suppress the N-acylurea byproduct.- Use the acylating agent as the limiting reagent or add it slowly at 0 °C.
Incomplete N-Boc Deprotection - Insufficient acid or reaction time.- Increase equivalents of TFA or prolong the reaction time. Monitor carefully to avoid degradation of the indole core.
Reaction Fails to Start - Poor quality or wet solvents/reagents.- Inactive starting material.- Use anhydrous solvents for coupling and acylation reactions.- Confirm the identity and purity of the starting material by NMR/MS.

Conclusion

Methyl 1-Boc-6-amino-indole-2-carboxylate is a powerful and versatile building block for constructing complex molecules in drug discovery. By understanding the relative reactivity of its functional groups and applying the appropriate strategic pathways, researchers can selectively and efficiently synthesize libraries of novel 6-amino-indole-2-carboxamides or 6-acylamino-indole-2-carboxylates. The protocols provided herein are robust, scalable, and grounded in established chemical principles, enabling the rapid development of new chemical entities for therapeutic evaluation.

References

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Method

Application Notes and Protocols: The Strategic Use of Methyl 1-Boc-6-amino-indole-2-carboxylate in the Synthesis of Kinase Inhibitors

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many approved and investigational kinase inhibitors due to its ability to form key interactions within the ATP-binding site.[1][2][3] This document provides a detailed guide on the application of Methyl 1-Boc-6-amino-indole-2-carboxylate , a highly versatile and strategically designed building block, for the synthesis of diverse kinase inhibitor libraries. We will explore the inherent chemical logic of this starting material, provide detailed synthetic protocols for its elaboration, and discuss the rationale behind key experimental choices.

Introduction: The Rationale for the Indole Scaffold and the Utility of a Key Intermediate

The development of small-molecule kinase inhibitors remains a primary focus of pharmaceutical research.[3] These agents typically target the ATP-binding pocket, a highly conserved region across the kinome. The indole scaffold is particularly well-suited for this purpose, offering a rigid bicyclic framework with a crucial hydrogen bond donor at the N1-position, which often mimics the adenine portion of ATP by interacting with the "hinge" region of the kinase.[2][4]

Methyl 1-Boc-6-amino-indole-2-carboxylate is an exemplary starting material for several reasons:

  • The N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group serves two functions. First, it deactivates the indole ring towards unwanted electrophilic substitution. Second, and more critically, it directs metallation to the C2 position, facilitating the introduction of the carboxylate. Its lability under acidic conditions allows for its strategic removal late in the synthesis to unmask the essential N1-H for hinge binding.[5][6]

  • The C6-Amino Group: This exocyclic amine is a primary vector for diversification.[7][8] It serves as a versatile chemical handle for introducing a wide array of substituents that can occupy the solvent-exposed region of the ATP pocket, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

  • The C2-Carboxylate: The methyl ester at the C2 position is another key site for modification, often converted into a carboxamide. This amide moiety can form additional hydrogen bonds with the kinase, further anchoring the inhibitor and enhancing its affinity.[9][10]

This combination of functionalities allows for a modular and convergent approach to building complex kinase inhibitors, as illustrated below.

G A Methyl 1-Boc-6-amino- indole-2-carboxylate B Vector 1: C6-NH2 (Potency & Selectivity) A->B N-Arylation Acylation Sulfonylation C Vector 2: C2-COOMe (Affinity & Binding) A->C Saponification Amide Coupling D Core Scaffold: N1-Boc (Protection & Hinge Binding) A->D Late-stage Deprotection E Diverse Kinase Inhibitor Library B->E C->E D->E

Figure 1: Strategic functional handles of the core intermediate.

Core Synthetic Strategies and Protocols

The elaboration of Methyl 1-Boc-6-amino-indole-2-carboxylate into potent kinase inhibitors typically follows a modular pathway. Below, we detail the key transformations.

Strategy I: Diversification at the C6-Amino Position via N-Arylation

A common feature of many Type II kinase inhibitors is a large hydrophobic moiety that binds to the allosteric pocket adjacent to the ATP site. The C6-amino group is the ideal attachment point for such groups, often via a C-N bond to an aromatic or heteroaromatic ring. The Ullmann condensation is a classic and effective method for this transformation.

Causality Behind Experimental Choices: The Ullmann reaction, a copper-catalyzed N-arylation, is well-suited for this substrate.[11][12] While palladium-catalyzed methods like the Buchwald-Hartwig amination are also viable, the Ullmann coupling is often more cost-effective and can be promoted by simple, inexpensive ligands like amino acids (e.g., L-proline) or even proceed without a ligand under the right conditions.[13][14] The use of a base like K₂CO₃ is crucial to deprotonate the amine, generating the active nucleophile. A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure all reagents remain in solution and to facilitate the reaction, which often requires elevated temperatures.[14]

Protocol 1: Copper-Catalyzed N-Arylation of the C6-Amino Group

  • Objective: To couple an aryl halide (e.g., 4-iodotoluene) to the 6-amino position of the indole scaffold.

  • Materials:

    • Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equiv)

    • Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)

    • Copper(I) iodide (CuI) (0.2 equiv)

    • L-Proline (0.4 equiv)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 1-Boc-6-amino-indole-2-carboxylate, the aryl halide, CuI, L-Proline, and K₂CO₃.

    • Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble copper salts and K₂CO₃, washing the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) and brine (1x) to remove DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Strategy II: Elaboration of the C2-Carboxylate to a Carboxamide

The C2-ester is readily converted to a carboxamide, which can act as a hydrogen bond donor and/or acceptor, forming critical interactions within the ATP binding site.[9] This is a two-step process involving saponification followed by amide coupling.

Protocol 2a: Saponification of the Methyl Ester

  • Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • N-arylated indole intermediate from Protocol 1 (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the indole intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add LiOH·H₂O and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH ~3 by the slow addition of 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 2b: Amide Coupling

  • Objective: To form an amide bond between the indole-2-carboxylic acid and a primary or secondary amine.

  • Materials:

    • Indole-2-carboxylic acid from Protocol 2a (1.0 equiv)

    • Desired amine (e.g., 3-aminopyridine) (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add the desired amine and DIPEA.

    • Add HATU in one portion and stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS (typically 1-3 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final indole-2-carboxamide.

Strategy III: Final Deprotection to Reveal the Active Pharmacophore

The final step in many syntheses is the removal of the N-Boc group to unmask the N1-H proton, which is critical for hinge-binding.[2]

Protocol 3: N-Boc Deprotection

  • Objective: To cleave the Boc protecting group from the indole nitrogen.

  • Materials:

    • Fully elaborated N-Boc protected indole (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected substrate in anhydrous DCM (concentration ~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

    • Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by chromatography or recrystallization to yield the final kinase inhibitor.

G cluster_0 Synthetic Workflow Example A Methyl 1-Boc-6-amino- indole-2-carboxylate B Step 1: N-Arylation (Ullmann Coupling) A->B Ar-I, CuI, L-Proline C Methyl 1-Boc-6-(arylamino)- indole-2-carboxylate B->C D Step 2a: Saponification C->D LiOH E 1-Boc-6-(arylamino)- indole-2-carboxylic Acid D->E F Step 2b: Amide Coupling E->F R-NH2, HATU G N-Alkyl-1-Boc-6-(arylamino)- indole-2-carboxamide F->G H Step 3: Boc Deprotection G->H TFA, DCM I Final Kinase Inhibitor H->I

Figure 2: A representative synthetic pathway to a kinase inhibitor.

Data Analysis: Structure-Activity Relationship (SAR)

The modular synthesis described allows for the rapid generation of an inhibitor library. By systematically varying the groups introduced at the C6 and C2 positions, a clear Structure-Activity Relationship (SAR) can be established. The following table presents hypothetical data for a series of inhibitors synthesized via the protocols above, tested against two common oncogenic kinases, VEGFR2 and SRC.

Compound IDR¹ (at C6-Anilino)R² (at C2-Amide)VEGFR2 IC₅₀ (nM)SRC IC₅₀ (nM)
INH-01 4-MethylCyclopropyl15250
INH-02 4-MethoxyCyclopropyl12310
INH-03 4-ChloroCyclopropyl45180
INH-04 4-Methyl3-Pyridyl2285
INH-05 4-MethylN-Methylpiperazinyl3545

Interpretation of Hypothetical Data:

  • C6-Anilino Substituent (R¹): Comparing INH-01, -02, and -03 shows that small, electron-donating groups (Methyl, Methoxy) are preferred for VEGFR2 activity, while an electron-withdrawing group (Chloro) diminishes it. This suggests the pocket accommodating this group is likely hydrophobic and sensitive to electronic changes.

  • C2-Amide Substituent (R²): Comparing INH-01, -04, and -05 reveals the impact of the C2-amide group on selectivity. While the small cyclopropyl group in INH-01 confers good VEGFR2 potency, introducing a basic nitrogen moiety (as in the pyridyl of INH-04 or piperazinyl of INH-05) significantly improves SRC inhibition.[15] This is a common strategy to engage with acidic residues (e.g., Aspartate) in the active site of certain kinases and can also improve aqueous solubility.

Conclusion

Methyl 1-Boc-6-amino-indole-2-carboxylate is a powerful and strategically designed intermediate for the synthesis of kinase inhibitors. Its orthogonal protecting group strategy and distinct functional handles for diversification at the C2 and C6 positions provide researchers with a robust platform for medicinal chemistry campaigns. The protocols outlined herein offer reliable methods for elaborating this core into diverse libraries, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of potent and selective kinase inhibitors for therapeutic development.

References

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Application

Application Notes and Protocols: Leveraging Methyl 1-Boc-6-amino-indole-2-carboxylate for the Synthesis of Novel Anti-Cancer Agents

Introduction: The Indole Scaffold as a Privileged Motif in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Motif in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is prevalent in a vast array of natural products and synthetic compounds that exhibit significant pharmacological activities. In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of research, leading to the development of numerous U.S. Food and Drug Administration (FDA)-approved anti-cancer drugs such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and vincristine, a potent anti-mitotic agent.[2] The versatility of the indole ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and pharmacokinetic profiles.[2]

Methyl 1-Boc-6-amino-indole-2-carboxylate is a highly functionalized and versatile starting material for the synthesis of novel indole-based anti-cancer agents. The presence of three distinct functional groups—a Boc-protected nitrogen at position 1, an amino group at position 6, and a methyl ester at position 2—offers a rich platform for selective chemical modifications. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block in the preparation of potent anti-cancer compounds, with a focus on the synthesis of receptor tyrosine kinase (RTK) inhibitors.

Strategic Importance of the Starting Material

The unique arrangement of functional groups on Methyl 1-Boc-6-amino-indole-2-carboxylate provides a clear strategic advantage in multi-step organic synthesis.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that can be readily removed under acidic conditions. This allows for the selective functionalization of other positions on the indole scaffold before proceeding with modifications at the indole nitrogen.

  • The 6-Amino Group: The primary amine at the C6 position is a key nucleophilic handle for introducing a wide variety of substituents. This position is often targeted for the incorporation of moieties that can modulate solubility, cell permeability, and target binding.

  • The 2-Carboxylate Group: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Indole-2-carboxamides are a well-established class of compounds with potent anti-cancer activities.[3][4]

Synthetic Workflow: From Starting Material to Kinase Inhibitor

The following section outlines a detailed, multi-step synthetic protocol for the preparation of a novel indole-6-carboxamide derivative, a putative receptor tyrosine kinase inhibitor, starting from Methyl 1-Boc-6-amino-indole-2-carboxylate. This workflow is a representative example and can be adapted for the synthesis of a library of analogues.

Diagram of the Synthetic Workflow

Synthetic_Workflow Start Methyl 1-Boc-6-amino- indole-2-carboxylate Step1 Step 1: Boc Deprotection Start->Step1 Intermediate1 Methyl 6-amino-1H- indole-2-carboxylate Step1->Intermediate1 Step2 Step 2: Sulfonylation Intermediate1->Step2 Intermediate2 Methyl 6-(arylsulfonamido)- 1H-indole-2-carboxylate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Intermediate3 6-(Arylsulfonamido)-1H- indole-2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling Intermediate3->Step4 FinalProduct Indole-6-sulfonamide- 2-carboxamide Derivative (Target Compound) Step4->FinalProduct Kinase_Assay_Workflow Compound Synthesized Indole Derivative (Test Compound) Incubation Incubation at 30°C Compound->Incubation Kinase Recombinant Kinase (e.g., VEGFR2) Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection of Phosphorylated Substrate (Luminescence) Incubation->Detection DataAnalysis Calculation of IC50 Value Detection->DataAnalysis

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Method

Application Notes &amp; Protocols: Synthesis of HIV Integrase Inhibitors Based on Indole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting HIV-1 Integrase with Novel Indole Scaffolds Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challeng...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting HIV-1 Integrase with Novel Indole Scaffolds

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process.[1][3] The clinical success of INSTIs has driven the search for new scaffolds that can offer improved potency, resistance profiles, and pharmacological properties.

The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of novel HIV-1 integrase inhibitors.[2][4] The core structure of indole-2-carboxylic acid has been shown to chelate the two essential Mg²⁺ ions within the active site of the integrase enzyme, mimicking the interaction of the viral DNA substrate.[1][5] This key interaction provides a strong foundation for designing potent inhibitors. Through strategic structural modifications, particularly at the C3 and C6 positions of the indole ring, researchers have been able to significantly enhance the inhibitory activity of these compounds.[2][6] These modifications can improve interactions with the surrounding amino acid residues and the viral DNA, leading to increased potency.[4][7]

This document provides detailed application notes and protocols for the synthesis of HIV integrase inhibitors derived from indole-2-carboxylic acid, offering insights into the underlying chemical principles and experimental procedures.

Mechanistic Rationale: The Pharmacophore of Indole-2-Carboxylic Acid Derivatives

The inhibitory activity of indole-2-carboxylic acid derivatives against HIV integrase is primarily attributed to their ability to act as INSTIs. The key pharmacophoric elements responsible for this activity are:

  • The Metal Chelating Core: The indole nucleus and the C2 carboxyl group form a critical metal-binding pharmacophore that chelates the two Mg²⁺ ions in the catalytic core of HIV integrase.[2][5] This interaction is crucial for inhibiting the strand transfer reaction.

  • π-π Stacking Interactions: Aromatic substituents, particularly those introduced at the C6 position of the indole ring, can engage in π-π stacking interactions with the adenine base (dA21) of the viral DNA.[4] This enhances the binding affinity and overall inhibitory potency of the molecule.

  • Hydrophobic Interactions: Introducing a long branch at the C3 position of the indole core can lead to favorable interactions with a hydrophobic pocket near the active site of the integrase enzyme.[2][5] This further stabilizes the binding of the inhibitor.

The following diagram illustrates the key interactions of an indole-2-carboxylic acid-based inhibitor within the HIV integrase active site.

cluster_0 HIV Integrase Active Site cluster_1 Indole-2-Carboxylic Acid Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ dA21 Viral DNA (dA21) Hydrophobic Pocket Hydrophobic Pocket Inhibitor Indole Core Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation C2-COOH C2-Carboxyl C2-COOH->Mg1 C2-COOH->Mg2 C6-Substituent C6-Aromatic Substituent C6-Substituent->dA21 π-π Stacking C3-Substituent C3-Long Branch C3-Substituent->Hydrophobic Pocket Hydrophobic Interaction

Caption: Key interactions of an indole-2-carboxylic acid inhibitor with the HIV integrase active site.

Synthetic Protocols

The synthesis of indole-2-carboxylic acid-based HIV integrase inhibitors generally involves a multi-step process. The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate (A Key Starting Material)

A common and efficient method for the synthesis of the core indole-2-carboxylate structure is through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate.[8]

Start 2-Halo Aryl Aldehyde/Ketone + Ethyl Isocyanoacetate Reaction Condensation Reaction (e.g., with [bmim]OH, microwave irradiation) Start->Reaction Reactants Product Ethyl 1H-indole-2-carboxylate Reaction->Product Yields Start Ethyl 1H-indole-2-carboxylate Step1 N-Alkylation (e.g., with an alkyl halide and base) Start->Step1 Intermediate1 Ethyl 1-Alkyl-1H-indole-2-carboxylate Step1->Intermediate1 Step2 C3/C6 Functionalization (e.g., Halogenation, Coupling Reactions) Intermediate1->Step2 Intermediate2 Functionalized Indole Ester Step2->Intermediate2 Step3 Hydrolysis (e.g., with LiOH or NaOH) Intermediate2->Step3 Product Target Indole-2-carboxylic Acid Derivative Step3->Product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The synthesis, while seemingly straightforward, is prone to the formation of several characteristic impurities that can impact yield, purity, and the success of downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My isolated product has a persistent pink, red, or brownish tint, even after initial purification. What causes this discoloration and how can I remove it?

Answer: This is the most common issue encountered and is almost certainly due to the oxidation of the 6-amino group . The amino group is strongly electron-donating, which increases the electron density of the indole ring system, making it highly susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by light, trace acid, or metal impurities. The initial oxidation products can further react to form colored dimeric or polymeric impurities.[3][4]

Root Cause Analysis:

  • Atmospheric Oxygen: The primary culprit. The electron-rich aminoindole system readily reacts with O₂.

  • Acidic Conditions: Trace acid can protonate the indole, making it even more reactive.

  • Light Exposure: Photochemical oxidation can contribute to impurity formation.

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct all reaction, workup, and purification steps under an inert atmosphere (Nitrogen or Argon). This is the single most effective preventative measure.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidant Addition (Use with Caution): In some cases, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to solvents, but this may introduce a new impurity that needs to be removed.

  • Purification Strategy:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is highly effective at removing colored polymeric impurities.

    • Chromatography: When performing column chromatography, use degassed solvents and work quickly to minimize exposure of the compound to the silica gel (which can be slightly acidic) and air.

Question 2: My LC-MS analysis shows a significant peak with a mass of [M+100] or [M+200]. What is this impurity?

Answer: This impurity corresponds to the over-protection of the starting material with one or two additional tert-butoxycarbonyl (Boc) groups. The most likely impurity is the di-Boc species , where a second Boc group has been attached to the 6-amino group, resulting in a mass increase of 100 amu.

Formation Mechanism: While the indole nitrogen is generally more nucleophilic and sterically accessible, the 6-amino group can also be acylated by di-tert-butyl dicarbonate (Boc₂O), especially if reaction conditions are forced (e.g., excess Boc₂O, prolonged reaction times, or use of a strong base).[5][6]

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a carefully measured amount of Boc₂O, typically 1.1 to 1.2 equivalents relative to the starting indole.

  • Optimize Base and Temperature: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Running the reaction at 0 °C or room temperature is usually sufficient; avoid excessive heating.

  • Selective Deprotection: If the di-Boc impurity has already formed, it may be possible to selectively remove the more labile N-Boc on the amino group under mildly acidic conditions, though this risks partial cleavage of the desired 1-Boc group as well. Careful screening of conditions is required. A better approach is chromatographic separation.

Question 3: I'm observing an impurity with the same mass as the desired product but with a different retention time and NMR spectrum. What could it be?

Answer: This is likely a positional isomer of the indole core. The most common cause of isomer formation is during the construction of the indole ring itself, particularly if using a method like the Fischer indole synthesis.[7][8]

Root Cause Analysis (Fischer Indole Synthesis Example): If starting with a meta-substituted phenylhydrazine (e.g., 3-aminophenylhydrazine, which would be a precursor to the 6-aminoindole), the acid-catalyzed cyclization step can proceed in two different directions. This leads to the formation of both the desired 6-aminoindole and the undesired 4-aminoindole isomer.[7]

Troubleshooting and Prevention:

  • Careful Starting Material Selection: Ensure the phenylhydrazine precursor used in the indole synthesis has the correct substitution pattern to unambiguously lead to the desired product.

  • Control of Cyclization Conditions: In some cases, the choice of acid catalyst (Brønsted vs. Lewis acid) and solvent can influence the regioselectivity of the cyclization.[9][10]

  • Chromatographic Separation: These isomers are often difficult to separate. High-performance flash chromatography or preparative HPLC may be required. Co-injection with a synthesized authentic standard of the suspected isomer is the best way to confirm its identity.

Question 4: During workup or silica gel chromatography, a significant amount of my product seems to revert to the N-H starting material (loss of 100 amu). How can I prevent this?

Answer: You are experiencing premature deprotection of the 1-Boc group . The Boc group is notoriously labile to acidic conditions.[11] The tert-butyl cation formed upon cleavage is stable, making this a facile process.[12]

Common Causes of Unwanted Deprotection:

  • Acidic Workup: Washing with aqueous acid (e.g., 1M HCl) during the workup will rapidly cleave the Boc group.

  • Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography, especially with prolonged exposure.

  • Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl, which can accumulate over time and catalyze deprotection.

Preventative Measures:

  • Neutral Workup: Wash organic layers only with water, saturated sodium bicarbonate solution, and brine. Avoid all acidic washes.

  • Deactivated Silica Gel: For chromatography, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine, then packing the column as usual.

  • Use Fresh Solvents: Use freshly opened or distilled solvents, particularly DCM, to avoid acidic contaminants.

  • Alternative Purification: Consider recrystallization as an alternative to chromatography to avoid contact with silica gel altogether.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key process-related impurities to monitor for this synthesis? A summary of the most critical impurities is provided in the table below. These include unreacted starting materials, over-reaction products (di-Boc), isomers from the core synthesis, and degradation products from oxidation or deprotection.

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities? A combination of techniques is ideal. HPLC-UV is excellent for quantifying the purity of the main component and detecting known impurities. LC-MS is indispensable for identifying unknown peaks by their mass-to-charge ratio, which is key for diagnosing issues like over-protection ([M+100]) or deprotection ([M-100]).[13] ¹H NMR is crucial for confirming the overall structure and identifying positional isomers, which have the same mass but different chemical shifts and coupling patterns.[1]

Q3: What is a reliable general purification strategy for this compound? A robust strategy is as follows:

  • Perform a neutral aqueous workup.

  • If the crude product is highly colored, perform an activated carbon treatment.

  • Purify by flash column chromatography on neutralized silica gel (pre-treated with 1-2% TEA in the eluent). A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Combine pure fractions, evaporate the solvent, and consider a final recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water to achieve high analytical purity.

Q4: How should I store the final product to ensure long-term stability? To prevent degradation, the purified Methyl 1-Boc-6-amino-indole-2-carboxylate should be stored:

  • Under an inert atmosphere (Nitrogen or Argon).

  • In a sealed, airtight container.

  • At low temperature (≤ 4 °C).

  • Protected from light (amber vial or stored in the dark).

Part 3: Data Presentation & Visualization

Table 1: Summary of Common Impurities
Impurity Structure/DescriptionCommon NameFormation PathwayΔ Mass (vs. Product)Primary Identification Method
Product without 1-Boc groupN-H PrecursorIncomplete Boc protection or premature deprotection-100.1LC-MS, ¹H NMR
Product with Boc on 6-NH₂Di-Boc ImpurityOver-reaction during Boc protection+100.1LC-MS
4-Amino IsomerPositional IsomerLack of regiocontrol during indole synthesis0¹H NMR, HPLC (with standard)
Pink/Brown DiscolorationOxidative PolymersAir/light exposure of the 6-amino groupVariable (High MW)Visual, UV-Vis
Product as Carboxylic AcidHydrolysis ProductEster hydrolysis during workup or storage-14.0LC-MS, ¹H NMR (loss of OMe)
Diagram 1: Formation Pathways of Key Impurities

Impurity Formation Pathways cluster_synthesis Synthesis Steps cluster_degradation Degradation/Side Reactions SM Methyl 6-amino- indole-2-carboxylate Product Methyl 1-Boc-6-amino- indole-2-carboxylate SM->Product Boc₂O, Base (Incomplete Reaction) DiBoc Di-Boc Impurity (M+100) Product->DiBoc Excess Boc₂O Forced Conditions Oxidized Oxidized/Polymeric Impurities (Colored) Product->Oxidized Air (O₂), Light Deprotected N-H Precursor (M-100) Product->Deprotected Acid (Workup, SiO₂) Hydrolyzed Carboxylic Acid (M-14) Product->Hydrolyzed H₂O, Acid/Base Isomer Positional Isomer (e.g., 4-amino)

Caption: Key impurity formation pathways during synthesis and workup.

Experimental Protocol: Removal of Oxidative Color Impurities

This protocol describes the use of activated carbon to decolorize a product contaminated with oxidative impurities.

  • Dissolution: Dissolve the crude, colored Methyl 1-Boc-6-amino-indole-2-carboxylate in a minimal amount of a suitable solvent (e.g., 10-20 mL of ethyl acetate per gram of crude material) in an Erlenmeyer flask.

  • Inert Atmosphere: Place a magnetic stir bar in the flask and flush the headspace with nitrogen or argon. Maintain a gentle positive pressure of inert gas throughout the procedure.

  • Carbon Addition: To the stirring solution, add activated carbon (decolorizing charcoal). A general starting point is ~5-10% of the crude product weight (e.g., 50-100 mg of carbon for 1 g of product).

  • Stirring: Allow the suspension to stir at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote further degradation.

  • Filtration Setup: Prepare a filtration apparatus. A Büchner or Hirsch funnel fitted with a piece of filter paper is suitable. Place a 1-2 cm thick pad of Celite® (diatomaceous earth) on top of the filter paper and wet it with the solvent used in step 1.

  • Filtration: Filter the charcoal suspension through the Celite® pad under gentle vacuum. The Celite® helps trap the fine carbon particles, preventing them from passing into the filtrate.

  • Rinsing: Rinse the reaction flask and the Celite® pad with small portions of fresh, degassed solvent to ensure complete recovery of the product.

  • Solvent Removal: Collect the clear, colorless (or pale yellow) filtrate and remove the solvent under reduced pressure (rotary evaporation).

  • Further Purification: The resulting solid can now be further purified by column chromatography or recrystallization as needed.

Diagram 2: General Troubleshooting Workflow

Start Crude Product Analysis (TLC, LC-MS, ¹H NMR) P1 Discoloration (Pink/Brown)? Start->P1 P2 Unexpected Mass Peaks (e.g., M+100, M-100)? P1->P2 No A1 Perform Activated Carbon Treatment P1->A1 Yes P3 Isomeric Impurity (Same Mass, Diff. RT/NMR)? P2->P3 No A2_1 Review Boc Protection: - Stoichiometry - Base, Temperature P2->A2_1 Yes (M+100) A2_2 Review Workup/Purification: - Avoid Acid - Neutralize SiO₂ P2->A2_2 Yes (M-100) A3 Review Indole Synthesis: - Precursor Regiochemistry - Optimize Cyclization P3->A3 Yes End Proceed to Final Purification P3->End No A1->P2 A2_1->P3 A2_2->P3 A3->End

Caption: A logical workflow for diagnosing and addressing common impurities.

References

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 57-64. Available at: [Link]

  • Bolisetty, S., et al. (2014). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 55(28), 3793-3795. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem., 7, 57-64. Available at: [Link]

  • ResearchGate. (2018). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. Available at: [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Advances, 9(58), 33935-33947. Available at: [Link]

  • Wang, C., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4728. Available at: [Link]

  • ResearchGate. (2019). Oxidation of indoles to 2-oxindoles. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4819-4824. Available at: [Link]

  • Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1191. Available at: [Link]

  • Myers, A. (n.d.). Indoles. Harvard University Chemistry Department. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain cancer cells. RSC Medicinal Chemistry, 12(6), 996-1008. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Cox, L., et al. (2020). Synthesis of a Series of Diaminoindoles. Molecules, 25(21), 5036. Available at: [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(7), 922-942. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available at: [Link]

  • Burd, V. N., et al. (2001). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia biokhimiia i mikrobiologiia, 37(3), 285-288. Available at: [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 1-Boc-6-amino-indole-2-carboxylate by Chromatography

Welcome to the dedicated technical support center for the chromatographic purification of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific indole derivative. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring the integrity of your compound and the reliability of your results.

Introduction: The Challenge of Purifying a Multifunctional Indole

Methyl 1-Boc-6-amino-indole-2-carboxylate is a key intermediate in many synthetic pathways. Its purification via chromatography, while routine, presents a unique set of challenges stemming from its molecular structure:

  • The Indole Core: Prone to degradation under harsh acidic conditions.[1]

  • The Boc-Protecting Group: Susceptible to premature cleavage on acidic stationary phases like silica gel.[2][3][4]

  • The Amino Group: Can cause peak tailing on silica gel due to interactions with surface silanol groups.[1][5]

  • The Methyl Ester: Can be sensitive to hydrolysis under certain conditions.

This guide provides a structured approach to troubleshooting and optimizing your purification strategy for this specific molecule.

Troubleshooting Guide: From Tailing Peaks to Lost Product

This section addresses specific issues you may encounter during the chromatographic purification of Methyl 1-Boc-6-amino-indole-2-carboxylate.

Issue 1: Poor Separation and Co-elution of Impurities

Question: My TLC analysis shows good separation, but on the column, my product co-elutes with a closely-running impurity. What's happening and how can I fix it?

Answer: This is a common issue that often arises from differences in loading and equilibration between TLC and column chromatography.

  • Causality: High sample loading on the column can lead to band broadening, causing closely eluting spots on a TLC plate to merge into a single, impure fraction. Additionally, the choice of solvent system may not be optimal for the larger scale of column chromatography.[1][6]

  • Troubleshooting Protocol:

    • Re-optimize the Solvent System: Your goal is a retention factor (Rf) of 0.2-0.4 for the target compound on TLC to ensure good separation on the column.[5] Experiment with different solvent systems. A good starting point for normal-phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.[5][7][8]

    • Solvent System Optimization Table:

Solvent System (v/v)PolarityObservations & Recommendations
Hexane:Ethyl AcetateLow to MediumExcellent for resolving non-polar impurities. Start with a low percentage of ethyl acetate and gradually increase.
Dichloromethane:MethanolMedium to HighEffective for more polar impurities. Use with caution as methanol can increase the risk of Boc deprotection on silica.
Toluene:AcetoneMediumCan offer different selectivity compared to ester-based systems.
Issue 2: Product Degradation or Loss of the Boc Group

Question: My yield after column chromatography is significantly lower than expected, and I'm seeing a new, more polar spot on my TLC, which I suspect is the deprotected product. How can I prevent this?

Answer: The Boc group on an indole nitrogen is notoriously labile and can be cleaved under mildly acidic conditions, a common characteristic of standard silica gel.[2][3]

  • Causality: The lone pair of electrons on the indole nitrogen is involved in the aromatic system, making the N-Boc bond more susceptible to cleavage compared to aliphatic Boc-protected amines.[2] The acidic nature of silica gel can catalyze this deprotection.[3][4]

  • Preventative Measures Workflow:

    G start Low Yield & Suspected Deprotection deactivate_silica Deactivate Silica Gel (Add Triethylamine to Eluent) start->deactivate_silica Is silica gel necessary? alt_stationary_phase Use Alternative Stationary Phase (Alumina or Reversed-Phase C18) start->alt_stationary_phase If separation allows minimize_contact Minimize Residence Time (Flash Chromatography) deactivate_silica->minimize_contact If silica must be used end Improved Yield & Purity alt_stationary_phase->end minimize_contact->end

    Caption: Workflow to prevent Boc deprotection.

  • Detailed Protocols:

    • Deactivating Silica Gel: Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1% v/v) to your mobile phase.[1][5] This will neutralize the acidic sites on the silica gel, protecting the Boc group.

    • Use of Alumina: Pack a column with neutral or basic alumina. This is often a better choice for acid-sensitive compounds.

    • Flash Chromatography: Minimize the contact time of your compound with the stationary phase by using flash chromatography.[5] The faster elution reduces the opportunity for on-column reactions to occur.[9]

Issue 3: Peak Tailing

Question: My product elutes from the column as a broad, tailing peak, making it difficult to collect pure fractions. What causes this and how can I get sharper peaks?

Answer: Peak tailing for amino-containing compounds on silica gel is a classic problem.

  • Causality: The basic amino group on your indole can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, resulting in a tailed peak.[5]

  • Solutions for Sharper Peaks:

    • Mobile Phase Modifier: As with preventing Boc deprotection, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve peak shape.[1][5] The TEA acts as a competitive base, saturating the active sites on the silica and allowing your compound to elute more symmetrically.

    • Alternative Stationary Phases: Switching to a less acidic stationary phase like alumina or using reversed-phase chromatography can also mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample for loading onto the column?

A1: Dissolve your crude product in a minimal amount of a suitable solvent, ideally the mobile phase with a higher concentration of the polar component.[5] For normal-phase chromatography, dichloromethane is often a good choice. Avoid using highly polar solvents like methanol for sample dissolution if your mobile phase is much less polar, as this can cause precipitation at the column head and lead to poor separation.

Q2: I'm using a hexane/ethyl acetate gradient. When should I start increasing the polarity?

A2: It's best to start with a low polarity mobile phase to elute any non-polar impurities first. Monitor the elution with TLC. Once the non-polar spots have eluted, you can begin to gradually increase the percentage of ethyl acetate. A stepwise gradient is often effective.

Q3: Can I use reversed-phase chromatography for this compound? What would be a good starting mobile phase?

A3: Yes, reversed-phase HPLC or flash chromatography on a C18 column can be very effective. A good starting mobile phase would be a gradient of water and acetonitrile or water and methanol.[10] You may need to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, but be mindful of the potential for Boc deprotection, especially with TFA, during solvent evaporation.[11] If Boc deprotection is a concern, using a buffered mobile phase (e.g., ammonium acetate) at a neutral pH is a safer alternative.[11]

Q4: How can I be sure the new spot I'm seeing is the deprotected product?

A4: The deprotected product, 6-amino-indole-2-carboxylate, will be significantly more polar than your starting material. On a normal-phase TLC plate, it will have a much lower Rf value. To confirm its identity, you can co-spot your fraction with a sample of your starting material that has been intentionally deprotected (e.g., with a small amount of TFA). If the spots match, you have confirmed the identity of the byproduct.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve your crude Methyl 1-Boc-6-amino-indole-2-carboxylate in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your product. A typical gradient might be:

    • 5% Ethyl Acetate in Hexane (2 column volumes)

    • 10% Ethyl Acetate in Hexane (5 column volumes)

    • 20% Ethyl Acetate in Hexane (until product elutes)

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Chromatography
  • Column Equilibration: Equilibrate your C18 column with your initial mobile phase (e.g., 70:30 water:acetonitrile).

  • Sample Preparation: Dissolve your crude product in a small amount of the mobile phase or a compatible solvent like methanol.

  • Injection and Elution: Inject your sample and begin your gradient. A typical gradient might be:

    • 30% to 100% Acetonitrile in Water over 20-30 minutes.

  • Detection: Monitor the elution using a UV detector, typically at 254 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to your product peak and confirm purity by LC-MS or analytical HPLC.

Logical Relationships in Chromatography

G cluster_compound Compound Properties cluster_chromatography Chromatography Parameters cluster_issues Potential Issues Compound Methyl 1-Boc-6-amino-indole-2-carboxylate Polarity Moderate Polarity Compound->Polarity Acid_Sensitivity Acid Sensitive (Boc Group) Compound->Acid_Sensitivity Basicity Basic (Amino Group) Compound->Basicity CoElution Co-elution Polarity->CoElution Deprotection Boc Deprotection Acid_Sensitivity->Deprotection Tailing Peak Tailing Basicity->Tailing Stationary_Phase Stationary Phase Stationary_Phase->Deprotection Acidic Silica Stationary_Phase->Tailing Silanol Interactions Mobile_Phase Mobile Phase Mobile_Phase->CoElution Incorrect Polarity

Caption: Interplay of compound properties and chromatographic parameters.

References

  • Hara, S., et al. (1980). Solvent system optimization in the separation of indole alkaloids by silica gel liquid chromatography. Analytical Chemistry. Retrieved from [Link][12]

  • Reddit. (2023). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. Retrieved from [Link][2]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link][11]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link][9]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link][10]

  • Wensbo, D., Annby, U., & Gronowitz, S. (1995). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron. Retrieved from [Link][3]

  • Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533857, Methyl 1H-indole-2-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119658, Boc anhydride. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction yields and purity with a thorough understanding of the underlying chemistry.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield or No Product Formation During N-Boc Protection of 6-Aminoindole

Question: I am attempting to protect the 6-amino group of my starting indole, but I am observing very low conversion to the desired N-Boc product. What could be the issue?

Answer: The N-Boc protection of the amino group on the indole scaffold can be less straightforward than with simple anilines due to the electronic nature of the indole ring system. Several factors can contribute to low yields.

Probable Causes & Solutions:

  • Insufficient Basicity: The amino group at the 6-position is less nucleophilic than a simple aniline due to the electron-donating nature of the indole nitrogen. A common mistake is using a base that is not strong enough to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).

    • Solution: Employ a stronger, non-nucleophilic base. While triethylamine (TEA) is often used, consider alternatives like 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with TEA, or switch to a stronger base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like tetrahydrofuran (THF). Exercise caution with these stronger bases as they can also deprotonate the indole N-H.

  • Competing N1-Indole Protection: The indole nitrogen (N1) is also nucleophilic and can compete with the 6-amino group for reaction with Boc₂O, especially under strongly basic conditions.[1] This leads to a mixture of products and reduces the yield of the desired N-Boc-6-aminoindole.

    • Solution: Optimize the reaction conditions to favor N-acylation of the 6-amino group. This can often be achieved by careful selection of the base and solvent system. Using a milder base like sodium bicarbonate in a biphasic system (e.g., dioxane/water) can sometimes selectively promote the desired reaction.[1]

  • Poor Solubility of Starting Material: 6-Aminoindole may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.

    • Solution: Choose a solvent system that ensures good solubility of the starting material. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often suitable choices. Gentle heating may also improve solubility, but monitor for potential side reactions.

Experimental Protocol: Optimized N-Boc Protection of 6-Aminoindole

  • To a solution of 6-aminoindole (1.0 eq) in anhydrous THF (0.1 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 30 minutes.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient Carboxylation at the C2 Position

Question: After successfully protecting the 6-amino group, I am struggling to introduce the methyl ester at the C2 position. My attempts at direct carboxylation are failing.

Answer: Direct carboxylation of the indole C2 position can be challenging. A more reliable and common approach involves metallation at C2 followed by quenching with an electrophilic carbon source.

Probable Causes & Solutions:

  • Incomplete Metallation: The acidity of the C2-proton of the indole ring is relatively low. Incomplete deprotonation will naturally lead to low yields.

    • Solution: Use a sufficiently strong base to achieve complete deprotonation. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. The reaction should be conducted at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF to prevent side reactions.

  • Incorrect Electrophile or Quenching Procedure: The choice of electrophile and the method of its addition are critical.

    • Solution: After metallation, quench the resulting lithiated indole with methyl chloroformate or methyl cyanoformate. Add the electrophile slowly at low temperature to control the exotherm and minimize side reactions.

  • Side Reactions: The lithiated intermediate can be unstable and may undergo undesired reactions if not handled properly.

    • Solution: Maintain a strictly anhydrous and inert atmosphere (argon or nitrogen) throughout the reaction. Use freshly distilled solvents and titrated organolithium reagents.

Workflow for C2-Carboxylation

C2_Carboxylation_Workflow Start N-Boc-6-aminoindole Step1 Dissolve in anhydrous THF Cool to -78 °C Start->Step1 Step2 Add n-BuLi dropwise Step1->Step2 Deprotonation Step3 Stir for 1h at -78 °C Step2->Step3 Step4 Add Methyl Chloroformate dropwise Step3->Step4 Carboxylation Step5 Warm to RT and Quench Step4->Step5 End Methyl 1-Boc-6-amino-indole-2-carboxylate Step5->End

Caption: Workflow for the C2-carboxylation of N-Boc-6-aminoindole.

Issue 3: Difficulty with Product Purification

Question: My final product, Methyl 1-Boc-6-amino-indole-2-carboxylate, is proving difficult to purify. I am seeing multiple spots on TLC even after column chromatography.

Answer: Purification challenges often stem from the presence of closely related impurities or product instability.

Probable Causes & Solutions:

  • Incomplete Reaction: If either the Boc protection or the carboxylation step is incomplete, you will have a mixture of starting materials and intermediates that can be difficult to separate from the final product.

    • Solution: Ensure each step goes to completion by monitoring with an appropriate analytical technique (TLC, LC-MS, or ¹H NMR of a crude aliquot).

  • Formation of Di-Boc Species: As mentioned, protection of both the 6-amino and N1-indole positions can occur. The resulting di-Boc species may have similar polarity to your desired product.

    • Solution: Optimize the initial protection step to minimize the formation of this byproduct. If it does form, careful optimization of the chromatography solvent system may be required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.

  • Product Decomposition: Indole derivatives can be sensitive to acid and light. The silica gel used in chromatography is slightly acidic and can potentially cause some degradation, especially of the Boc group.

    • Solution: Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. Work quickly and protect the product from prolonged exposure to light. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent alternative or final purification step if the product is a solid.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis, and why is it necessary?

A1: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the 6-amino functionality.[1] The primary reasons for its use are:

  • To prevent unwanted side reactions: The free amino group is nucleophilic and can react with the organolithium reagent used for C2-metallation or with the electrophile in the carboxylation step.

  • To direct regioselectivity: By temporarily masking the amino group, we can selectively functionalize other positions on the indole ring. The Boc group is stable to the basic conditions of the metallation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) at the end of the synthesis if the free amine is desired.[3][4]

Q2: Are there alternative methods for introducing the carboxylate group at the C2 position?

A2: Yes, while the metallation-carboxylation route is common, other methods exist. One notable alternative is the Fischer indole synthesis , which constructs the indole ring itself with the desired substituent at the C2 position.[5] For this specific target, one could envision a Fischer synthesis between 4-(tert-butoxycarbonylamino)phenylhydrazine and methyl pyruvate. However, for modifying an existing 6-aminoindole scaffold, the metallation approach is more direct.

Q3: How can I effectively monitor the progress of my reactions?

A3: Effective reaction monitoring is crucial for optimizing yields and minimizing purification efforts.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light and/or with a staining agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information about the masses of the components in your reaction mixture, helping to identify starting materials, intermediates, products, and byproducts.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For key steps, taking a small aliquot of the crude reaction mixture, performing a quick workup, and analyzing it by ¹H NMR can provide a clear picture of the conversion and the presence of any major impurities.

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: N1-Boc Protection cluster_2 Step 3: C2-Carboxylation cluster_3 Step 4: Selective Deprotection A 6-Aminoindole C N-Boc-6-aminoindole A->C Acylation B Boc₂O, Base B->C D NaH, Boc₂O C->D E 1-Boc-6-(N-Boc-amino)indole D->E Deprotonation & Acylation F 1. n-BuLi 2. ClCO₂Me E->F G Methyl 1-Boc-6-(N-Boc-amino) -indole-2-carboxylate F->G Lithiation & Carboxylation H Mild Acid (e.g., TFA in DCM) G->H I Methyl 1-Boc-6-amino -indole-2-carboxylate H->I Cleavage of more labile Boc

Caption: A potential synthetic pathway to Methyl 1-Boc-6-amino-indole-2-carboxylate.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis.

  • Organolithium Reagents (n-BuLi, s-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere using proper syringe and cannula techniques. Always wear fire-resistant personal protective equipment (PPE).

  • Strong Acids and Bases: Handle corrosive reagents like trifluoroacetic acid (TFA) and strong bases like sodium hydride in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Use anhydrous solvents where specified, as water can quench sensitive reagents. Be aware of the flammability of organic solvents like THF, hexanes, and ethyl acetate.

III. Quantitative Data Summary

StepReagentStoichiometry (eq)Typical YieldKey Parameters
N-Boc Protection 6-Aminoindole1.085-95%Base: TEA/DMAP; Solvent: THF; Temp: 0 °C to RT
Boc₂O1.2
C2-Carboxylation N-Boc-6-aminoindole1.070-85%Base: n-BuLi; Solvent: Anhydrous THF; Temp: -78 °C
Methyl Chloroformate1.1

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ivonin, S. P., et al. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv.

  • Sun, B., et al. (2021). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF.

  • Sureshbabu, V. V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

  • Bose, D. S., & Lakshminarayana, V. (1999). A simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68.

  • PubMed Central. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.

Sources

Optimization

Stability and storage conditions for Methyl 1-Boc-6-amino-indole-2-carboxylate

Welcome to the technical support center for Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile research chemical. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage and use in experimental workflows.

Understanding the Molecule: A Triad of Reactivity

Methyl 1-Boc-6-amino-indole-2-carboxylate is a trifunctional molecule, and its stability is dictated by the interplay of its three key functional groups:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is a common protecting group in organic synthesis. It is notoriously labile to acidic conditions and can also be cleaved under certain basic and thermal conditions.[1][2][3]

  • The 6-Amino Group: This electron-donating group makes the indole ring more susceptible to oxidation. The amino group itself can also undergo oxidation and other side reactions.

  • The Methyl Ester at the 2-Position: This group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid.[4][5]

The inherent reactivity of these groups necessitates careful handling and storage to maintain the integrity of the compound.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the instability of Methyl 1-Boc-6-amino-indole-2-carboxylate.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Scenario: You are performing a reaction, such as a Suzuki coupling at the 6-amino position, but you observe low to no yield of the desired product.

Potential Cause: Degradation of the starting material due to improper storage or handling.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting your reaction, it is crucial to check the purity of your Methyl 1-Boc-6-amino-indole-2-carboxylate. This can be done using techniques like ¹H NMR or LC-MS. Look for the appearance of new peaks that may correspond to deprotected or hydrolyzed byproducts.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines. Exposure to moisture, light, or elevated temperatures can lead to degradation.

  • Assess Solvent Purity: Solvents can be a hidden source of contaminants. For instance, chlorinated solvents like dichloromethane can contain traces of HCl, which is acidic enough to cause Boc deprotection over time. It is recommended to use freshly distilled or inhibitor-free solvents.

Issue 2: Appearance of an Unexpected Byproduct in Post-Reaction Analysis

Scenario: After your reaction and work-up, you isolate a byproduct that has a different mass and polarity compared to your expected product.

Potential Causes & Solutions:

  • Boc Deprotection: If you observe a byproduct with a mass difference of -100 amu, it is highly likely that the Boc group has been cleaved.

    • Causality: This is often due to acidic conditions in your reaction or work-up (e.g., acidic reagents, silica gel chromatography).[1][6]

    • Preventative Measures:

      • Use non-acidic reaction conditions where possible.

      • If an acidic work-up is necessary, perform it at low temperatures and for the shortest possible duration.

      • For purification, consider using neutral or basic alumina instead of silica gel, or use a silica gel that has been pre-treated with a base like triethylamine.

  • Ester Hydrolysis: A mass difference of -14 amu (CH₂) and a significant increase in polarity could indicate hydrolysis of the methyl ester to the carboxylic acid.

    • Causality: This is typically caused by basic conditions, such as using strong bases (e.g., NaOH, KOH) in your reaction or work-up.[4]

    • Preventative Measures:

      • Avoid strongly basic conditions. If a base is required, consider using milder, non-nucleophilic organic bases.

      • If an aqueous basic wash is necessary, use a dilute solution of a weak base (e.g., sodium bicarbonate) and minimize contact time.

  • Oxidation: The appearance of colored impurities or byproducts with an increase in mass corresponding to the addition of oxygen atoms suggests oxidation.

    • Causality: The electron-rich 6-aminoindole core is susceptible to air oxidation, which can be accelerated by light and certain metal catalysts.[7][8][9]

    • Preventative Measures:

      • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

      • Perform reactions under an inert atmosphere.

      • Protect the reaction from light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 1-Boc-6-amino-indole-2-carboxylate?

A: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.

Q2: Can I handle this compound on the open bench?

A: For weighing and preparing solutions, it is acceptable to handle the compound on an open bench for short periods. However, given its sensitivity to air and moisture, it is best practice to minimize its exposure. For long-term storage and for reactions, an inert atmosphere is recommended.

Q3: My compound has changed color from off-white to a brownish tint. Is it still usable?

A: A change in color often indicates oxidation of the aminoindole core.[8] While a slight discoloration may not significantly impact some reactions, it is a sign of degradation. It is highly advisable to re-analyze the compound's purity by ¹H NMR or LC-MS before use. If significant degradation has occurred, it may be necessary to purify the material or use a fresh batch.

Q4: I need to remove the Boc group. What conditions do you recommend?

A: The Boc group can be effectively cleaved under acidic conditions. A common and reliable method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[6] The reaction is typically fast (30-60 minutes). It is important to remove the TFA thoroughly after the reaction, as residual acid can affect subsequent steps.

Q5: Can I use basic conditions for Boc deprotection to avoid a strongly acidic environment?

A: While some N-Boc protected indoles can be deprotected under basic conditions (e.g., with sodium methoxide in methanol), this is not recommended for Methyl 1-Boc-6-amino-indole-2-carboxylate.[2][10] Such conditions are likely to cause the simultaneous hydrolysis or transesterification of the methyl ester at the 2-position.[11]

Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes the rate of potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich aminoindole ring.[7]
Light Protect from light (e.g., amber vial)Prevents light-induced degradation and oxidation.
Moisture Store in a dry environmentPrevents hydrolysis of the ester and potential degradation of the Boc group.
pH (in solution) Neutral to slightly acidicAvoids Boc deprotection (acidic) and ester hydrolysis (basic).

Decision Workflow for Handling and Storage

G Workflow for Handling & Storage cluster_storage Storage cluster_handling Experimental Use cluster_troubleshooting Potential Issues storage_check Receiving the Compound inert_atm Flush with Ar/N2 storage_check->inert_atm Long-term storage weighing Weighing storage_check->weighing Preparing for experiment refrigerate Store at 2-8°C inert_atm->refrigerate protect_light Use Amber Vial refrigerate->protect_light reaction_setup Reaction Setup weighing->reaction_setup weighing->reaction_setup Inert atmosphere recommended purification Purification reaction_setup->purification reaction_setup->purification Monitor for byproducts degradation Degradation? purification->degradation boc_deprotection Boc Deprotection (Acidic conditions) degradation->boc_deprotection Yes ester_hydrolysis Ester Hydrolysis (Basic conditions) degradation->ester_hydrolysis Yes oxidation Oxidation (Air/Light exposure) degradation->oxidation Yes

Caption: Decision workflow for proper storage and handling to mitigate degradation.

References

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. .

  • Methyl 1H-indole-2-carboxylate. .

  • 1-Methylindole-2-carboxylic acid. .

  • Method for preparing (s)-indoline-2-carboxylic acid and (s). .

  • Boc-Protected Amino Groups. .

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. .

  • Indole-2-carboxylic acid, ethyl ester. .

  • Dual protection of amino functions involving Boc. .

  • Bases. .

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. .

  • Atroposelective Haloamidation of Indoles with Amino Acid Derivatives and Hypohalides. .

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. .

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. .

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. .

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. .

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. .

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. .

  • Oxidation of indole by cytochrome P450 enzymes. .

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. .

  • Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. .

  • [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. .

  • Methyl Indole-2-carboxylate, 5g, Each. .

  • 1-[2-(Boc-amino)ethyl]indole-6-carboxylic acid, 97%, Thermo Scientific. .

  • Methyl Indole-2-carboxylate. .

Sources

Troubleshooting

Side reactions in the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate derivatives

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. Here, we will address common challenges, side reactions, and purification issues encountered during the synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Boc-protection of the indole nitrogen is sluggish and incomplete. What's going wrong?

A1: This is a common issue. The indole N-H is less nucleophilic than a typical amine, and the presence of an electron-donating amino group at the C6 position can further modulate its reactivity.[1] Incomplete deprotonation of the indole nitrogen is the most likely cause. Standard conditions using bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with Boc-anhydride ((Boc)₂O) may be insufficient.

  • Troubleshooting: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH will irreversibly deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion, which then readily reacts with (Boc)₂O. Ensure you are using an anhydrous aprotic solvent like THF or DMF.

Q2: I'm observing a significant amount of a di-Boc side product on my TLC/LC-MS. How can I prevent this?

A2: The presence of two nucleophilic sites—the indole nitrogen (N1) and the 6-amino group (N6)—creates a classic selectivity challenge. The 6-amino group is generally more nucleophilic than the indole nitrogen and will react preferentially. However, under forcing conditions or with excess reagents, di-protection is a frequent side reaction.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Use 1.0 to 1.1 equivalents to favor mono-protection.

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

    • Protecting Group Strategy: For complete control, consider a two-step protection strategy. First, protect the more nucleophilic 6-amino group. Then, after purification, protect the indole nitrogen.

Q3: During my workup or purification, I'm seeing loss of the Boc group. Why is it so labile?

A3: The N1-Boc group on an indole is significantly more acid-labile than Boc groups on aliphatic amines. Exposure to even moderately acidic conditions, such as aqueous HCl during an extraction or trifluoroacetic acid (TFA) in reverse-phase HPLC eluents, can cause partial or complete deprotection.[2] When concentrating fractions containing TFA, the acid concentration increases, accelerating this cleavage.[2]

  • Troubleshooting:

    • Workup: Use a milder acid like saturated ammonium chloride (NH₄Cl) solution or dilute citric acid for pH adjustments. Neutralize immediately after any acid wash.

    • Chromatography: For reverse-phase HPLC, use a less aggressive acid like formic acid (0.1%) or an ammonium acetate buffer system instead of TFA.[2] If TFA must be used, neutralize the collected fractions immediately with a base like TEA and keep them cold before solvent evaporation.[2]

Q4: My final product is highly polar and difficult to purify via normal-phase silica gel chromatography. What are my options?

A4: The free 6-amino group makes the molecule quite polar, leading to poor mobility and streaking on silica gel.

  • Troubleshooting:

    • Solvent System: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~1%) to your mobile phase (e.g., Ethyl Acetate/Hexanes) to deactivate the acidic silica surface and improve peak shape.

    • Alternative Media: Consider using alumina (basic or neutral) instead of silica gel.

    • Reverse-Phase Chromatography: This is often the best option for polar compounds. Use a C18 column with a water/acetonitrile or water/methanol gradient.

    • HILIC: For very polar compounds that are not retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[3]

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves deeper into specific problems, their mechanistic origins, and validated protocols to overcome them.

Problem 1: Fischer Indole Synthesis Fails or Gives Low Yields

The Fischer indole synthesis is a classic route to indoles, but it is sensitive to the electronic properties of the substituents on the phenylhydrazine precursor.[4][5][6] An electron-donating amino group can interfere with the key[7][7]-sigmatropic rearrangement step.

Root Cause Analysis: The mechanism of the Fischer indole synthesis involves an acid-catalyzed[7][7]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[5] Electron-donating groups on the phenyl ring can disfavor this pathway by stabilizing intermediates that lead to N-N bond cleavage, a competing side reaction that results in aniline byproducts instead of the desired indole.[8]

Visualizing the Competing Pathways

fischer_indole Start p-Amino Phenylhydrazone Intermediate Ene-hydrazine Intermediate Start->Intermediate Tautomerization DesiredPath [3,3]-Sigmatropic Rearrangement Intermediate->DesiredPath SidePath N-N Bond Cleavage Intermediate->SidePath Product 6-Aminoindole Product DesiredPath->Product Cyclization & Aromatization SideProduct Aniline + Iminium Byproducts SidePath->SideProduct

Caption: Competing pathways in the Fischer Indole synthesis.

Solutions & Protocols:

  • Catalyst Choice: While Brønsted acids are common, Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) can be more effective for challenging substrates as they can better promote the required cyclization.[4][5]

  • Alternative Routes: If the Fischer synthesis remains problematic, consider alternative constructions like the Leimgruber-Batcho or Reissert indole synthesis, which are often more tolerant of a wider range of functional groups.[9]

Problem 2: Ester Hydrolysis or Transesterification

The methyl ester at the C2 position can be susceptible to hydrolysis under either strongly acidic or basic conditions. Furthermore, if using an alcohol solvent (e.g., methanol, ethanol) with a base, transesterification can occur.

Root Cause Analysis:

  • Base-Mediated Hydrolysis: Using strong aqueous bases like NaOH or KOH for prolonged periods or at elevated temperatures will saponify the methyl ester to the corresponding carboxylic acid.

  • Acid-Mediated Hydrolysis: Strong aqueous acids used during workup can also lead to ester cleavage, although this is generally slower than base-catalyzed hydrolysis.

  • Transesterification: Using a base like sodium methoxide (NaOMe) in a different alcohol solvent (e.g., ethanol) can lead to scrambling of the ester group. Conversely, using NaOEt in methanol can result in the formation of the methyl ester.[10]

Solutions & Protocols:

ProblemCondition to AvoidRecommended Solution
Hydrolysis Prolonged exposure to aq. NaOH/KOH or strong acid (e.g., >1M HCl).Use mild, non-aqueous bases (e.g., NaH, K₂CO₃) for reactions. For workup, use weak acids (e.g., sat. aq. NH₄Cl) and bases (e.g., sat. aq. NaHCO₃).
Transesterification Using alkoxide bases in a non-corresponding alcohol solvent (e.g., NaOMe in EtOH).Match the alkoxide to the alcohol solvent (e.g., NaOMe in MeOH). Alternatively, use a non-alkoxide base like NaH or K₂CO₃.[11]
Problem 3: Oxidation of the Indole Ring or Amino Group

Indoles, particularly electron-rich ones with an amino substituent, are susceptible to oxidation, which can lead to a complex mixture of colored byproducts.

Root Cause Analysis: The pyrrole ring of the indole nucleus is electron-rich and can be oxidized by air (autoxidation), especially in the presence of light or trace metals, or by certain reagents. The 6-amino group can also be oxidized to nitroso or nitro functionalities or participate in oxidative polymerization.

Workflow: Minimizing Oxidation

oxidation_prevention cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_storage Storage Inert Degas Solvents Nitrogen Maintain N₂ or Ar Atmosphere Inert->Nitrogen Antioxidant Add Antioxidant (e.g., BHT) Nitrogen->Antioxidant Light Protect from Light (Amber vials, foil) Antioxidant->Light Purify Purify Promptly Light->Purify StoreCold Store Cold (-20 °C) Purify->StoreCold StoreDark Store in Dark StoreCold->StoreDark StoreInert Store Under Inert Gas StoreDark->StoreInert

Caption: Experimental workflow to prevent oxidative degradation.

Solutions & Protocols:

  • Inert Atmosphere: Always run reactions under an inert atmosphere of nitrogen or argon. Degas solvents before use by sparging with N₂ or by several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure reagents, especially solvents like THF, are free of peroxides.

  • Protection from Light: Protect the reaction mixture and purified product from direct light by using amber glassware or wrapping flasks with aluminum foil.

  • Prompt Purification: Do not let crude reaction mixtures sit for extended periods. Purify the product as soon as possible after workup.

  • Storage: Store the final compound under an inert atmosphere at low temperatures (-20 °C) and protected from light.

Key Experimental Protocol

Optimized Protocol for N1-Boc Protection of Methyl 6-amino-indole-2-carboxylate

This protocol is designed to selectively protect the indole nitrogen while minimizing di-protection and other side reactions.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 6-amino-indole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Boc Anhydride Addition: Cool the mixture back to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous THF dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient, optionally with 0.5% triethylamine added to the eluent to improve peak shape.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH). Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. Available from: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). Available from: [Link]

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HAL Open Science. Available from: [Link]

  • Having great trouble with a Boc-protection reaction. Reddit. Available from: [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. Available from: [Link]

  • Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. Available from: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). Available from: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available from: [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. Available from: [Link]

  • (PDF) Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available from: [Link]

  • (PDF) Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. ResearchGate. Available from: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available from: [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available from: [Link]

  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 1-Boc-6-amino-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed to provide targeted troubleshooting and practi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed to provide targeted troubleshooting and practical advice for controlling regioselectivity in your reactions. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, helping you to not only solve immediate challenges but also to build a predictive framework for future synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 1-Boc-6-amino-indole-2-carboxylate for electrophilic aromatic substitution?

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on this indole scaffold is primarily governed by the powerful electron-donating effect of the 6-amino group.[1][2] This group directs incoming electrophiles to the positions ortho to itself, namely C5 and C7 .

  • C5 and C7 Positions: These are the most nucleophilic carbons on the benzene portion of the indole. The amino group at C6 strongly activates these positions through resonance.

  • C3 Position: While the C3 position is generally the most reactive site on a simple indole, the presence of the C2-carboxylate group and the N1-Boc group decreases its nucleophilicity.[3]

  • 6-Amino Group (N6): The nitrogen atom itself is a nucleophilic center and can compete with C-alkylation/acylation, leading to N-substituted products.[4][5]

dot graph "Reactivity_Map" { layout=neato; node [shape=none, image="https://i.imgur.com/39a6jWz.png"]; Indole [pos="0,0!"]; C7_label [label="C7 (ortho)\nHighly Activated", pos="-2.5,1.5!", shape=plaintext, fontcolor="#EA4335"]; C5_label [label="C5 (ortho)\nHighly Activated", pos="2.5,1.5!", shape=plaintext, fontcolor="#EA4335"]; N6_label [label="N6 (Nucleophilic)", pos="3.5,-1.2!", shape=plaintext, fontcolor="#FBBC05"]; C3_label [label="C3\nDeactivated", pos="-2.5,-3.2!", shape=plaintext, fontcolor="#5F6368"]; } caption: "Reactivity sites on Methyl 1-Boc-6-amino-indole-2-carboxylate."

Q2: How does the N1-Boc protecting group influence regioselectivity?

The tert-butoxycarbonyl (Boc) group at the N1 position plays a crucial, multifaceted role:

  • Electronic Effect : As an electron-withdrawing group, the Boc moiety reduces the overall nucleophilicity of the indole ring, particularly at the C3 position. This helps to prevent unwanted side reactions at C3 and funnels reactivity toward the more activated benzene ring.[3][6]

  • Steric Hindrance : The bulky Boc group can sterically hinder the adjacent C7 position. This effect can be exploited to favor substitution at the more accessible C5 position, although this is highly dependent on the size of the incoming electrophile and the reaction conditions.

  • Directed Metalation : While less common for the Boc group itself compared to other directing groups, N-substituents are critical in directed metalation strategies (DoM).[7][8] For instance, using a strong base like t-BuLi can sometimes lead to deprotonation at C7, which is ortho to the indole nitrogen. However, other N-directing groups like pivaloyl or phosphinoyl are often more effective for C7-selective functionalization.[9][10]

Q3: I need to functionalize the 6-amino group. How can I avoid side reactions on the indole ring?

To selectively target the 6-amino group (N-alkylation, N-acylation), you must choose conditions that favor nucleophilic attack by the amine over electrophilic attack on the ring.

  • Use a Base: In reactions like N-alkylation, using a non-nucleophilic base (e.g., NaH, K₂CO₃, or Cs₂CO₃) deprotonates the amine, increasing its nucleophilicity and promoting the desired N-functionalization over C-functionalization.

  • Reductive Amination: For N-alkylation with aldehydes or ketones, reductive amination is a highly selective method. The reaction proceeds via an iminium intermediate that is not electrophilic enough to react with the indole ring.

  • Protect the Ring First: If you are performing a reaction under harsh conditions that might affect the indole ring, consider a temporary protection/functionalization strategy. For example, performing a selective C5 or C7 halogenation first can block those sites before proceeding with the N-functionalization.

Troubleshooting Guide: C5 vs. C7 Selectivity

This is the most common regioselectivity challenge with this substrate. The electronic activation at C5 and C7 is very similar, so control must be achieved by leveraging sterics, temperature, and reagent choice.

Problem: My electrophilic substitution (e.g., halogenation, nitration) yields a mixture of C5 and C7 isomers. How can I favor the C7 product?

Achieving C7 selectivity is challenging because it is the more sterically hindered position, flanked by the 6-amino group and the indole pyrrole ring. Success often requires overriding the inherent steric bias.[11][12]

Solution 1: Employ a Directing Group Strategy

This is the most robust method for forcing a reaction to the C7 position. While it requires additional synthetic steps, it offers the highest degree of control.

  • Protect the 6-Amino Group: Convert the 6-amino group into a directing group that can coordinate to a metal catalyst. A pivaloyl amide (NHCOtBu) or a carbamate can serve this purpose.

  • Transition-Metal-Catalyzed C-H Functionalization: Use a catalyst system known for ortho-C-H activation. For example, palladium, rhodium, or iridium catalysts can be directed by the protected amino group to selectively functionalize the C7 position.[10][12] This strategy has been successfully used for C7-arylation, -alkenylation, and -alkylation.[11]

Solution 2: Modulate Steric and Electronic Factors

If a directing group strategy is not feasible, you can optimize the reaction conditions.

  • Bulky Reagents: Use a sterically demanding electrophile. The larger the electrophile, the more it will be repelled from the hindered C7 position, favoring C5. Conversely, smaller electrophiles may show less preference.

  • Solvent Effects: Polar, coordinating solvents can solvate the 6-amino group, effectively increasing its steric bulk and further discouraging attack at C7. Experiment with solvents like THF, Dioxane, vs. non-coordinating solvents like Dichloromethane or Hexane.

  • Temperature Control: Lowering the reaction temperature often increases selectivity. Run reactions at 0 °C, -40 °C, or even -78 °C to enhance the kinetic preference for one isomer.

dot graph "Troubleshooting_C7_Selectivity" { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: "Decision workflow for improving C7 functionalization selectivity."

Problem: My reaction is giving the C5-substituted product, but I need the C7 isomer.

This outcome suggests that steric factors are dominating the reaction.

Solution: Directed ortho Metalation (DoM)

Directed ortho metalation is a powerful technique for functionalizing positions adjacent to a directing group.[8] In this case, the N1-Boc group can be used to direct lithiation to the C7 position.

  • Conditions: Cool the substrate to -78 °C in an anhydrous ether solvent (like THF or Et₂O).

  • Base: Add a strong lithium base, typically sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of an additive like TMEDA.[7]

  • Electrophile Quench: After a short period to allow for metalation, add the desired electrophile (e.g., I₂, TMSCl, an aldehyde).

Causality: The lithium base coordinates to the carbonyl oxygen of the Boc group. This proximity effect directs the deprotonation to the closest available C-H bond, which is at the C7 position.[8] This method overrides the electronic activation from the 6-amino group and provides a reliable route to C7-functionalized indoles.

Detailed Protocol: Selective C5-Iodination

This protocol is designed to favor substitution at the sterically more accessible C5 position. Iodinated indoles are valuable intermediates for cross-coupling reactions.[13]

Table 1: Reaction Parameters for Selective C5-Iodination

ParameterRecommendedRationale
Iodinating Agent N-Iodosuccinimide (NIS)A mild and effective source of electrophilic iodine.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that facilitates the reaction.
Temperature 0 °C to Room TempStarting at a lower temperature can improve selectivity.
Reaction Time 1-4 hoursMonitor by TLC to avoid formation of di-substituted products.
Atmosphere Inert (N₂ or Argon)Protects the electron-rich indole from oxidative side reactions.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere, add Methyl 1-Boc-6-amino-indole-2-carboxylate (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the C5-iodo product.

References

  • Benchchem. Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles.
  • Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Indole Derivatives.
  • S. L. MacNeil. Metalation of Indole. ResearchGate.
  • D. L. Boger. A New Protecting-Group Strategy for Indoles. ResearchGate.
  • K. N. Houk, et al. Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications.
  • J. Wen, Z. Shi. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
  • K. N. Houk, et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications.
  • A. V. Gulevskaya. A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International.
  • L. Jiao, et al. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Royal Society of Chemistry.
  • T. Li, et al. Selective Alkylation of 4-Aminoindoles. ChemistryViews.
  • Y. Tu, et al. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Royal Society of Chemistry.
  • A. De, et al. C-H Functionalization of Indoles at the C7 Position. ResearchGate.
  • M. S. T. Morin, et al. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health.
  • E. J. Corey, et al. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications.
  • J. M. Leroux, et al. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. ACS Publications.
  • J. F. Hartwig, et al. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. National Institutes of Health.
  • P. S. Baran, et al. Directed Metalation: A Survival Guide. Baran Lab.
  • A. V. Gulevskaya. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. National Institutes of Health.
  • H. Lee, et al. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Institutes of Health.
  • V. Snieckus, et al. Directed (ortho) Metallation.
  • K. Scott. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • J. A. Tunge, et al. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central.
  • G. C. M. K. K. Jalal, et al. C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate.
  • J. Li, et al. C5/6‐H functionalization of indoles. DG=directing group, FG=functional.... ResearchGate.
  • H. Wang, et al. Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry.
  • P. S. Jørgensen, et al. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. National Institutes of Health.
  • C. Darcel, et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health.
  • Wikipedia. Electrophilic aromatic substitution.
  • M. H. Coote, et al. A comparison of regioselectivity in electrophilic aromatic substitution.... ResearchGate.
  • LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.

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Optimization

Technical Support Center: Optimization of Amide Coupling Reactions with Indole-2-Carboxylates

Welcome to the technical support center for amide coupling reactions involving indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide coupling reactions involving indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Indole-2-carboxylates are valuable synthons, but their unique electronic and steric properties can present challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the amide coupling of indole-2-carboxylates.

Q1: My amide coupling reaction with an indole-2-carboxylate is giving very low yields. What is the most common cause?

A: Low yields often stem from a few key factors. Firstly, steric hindrance is a primary culprit. The indole ring itself can sterically encumber the C2-carboxylate, and bulky substituents on either the indole or the amine coupling partner will further slow the reaction.[1][2] Secondly, the electronic nature of your substrates is critical. Electron-deficient anilines or other weakly nucleophilic amines react sluggishly.[3][4][5] Finally, inadequate activation of the carboxylic acid is a frequent issue. Your choice of coupling reagent and additives must be appropriate for the specific substrates involved.

Q2: I am observing significant side product formation. What are the likely culprits?

A: With indole-containing substrates, side reactions can be diverse. A common side product is the formation of a stable N-acylurea if you are using a carbodiimide reagent (like DCC or EDC) without an appropriate additive like HOBt.[6] With uronium/aminium reagents (e.g., HBTU, HATU), using an excess of the coupling reagent can lead to guanidinylation of your amine, terminating the reaction.[6][7][8] Additionally, the indole nucleus itself can sometimes undergo undesired reactions under harsh conditions, although this is less common for the relatively stable indole-2-carboxylate scaffold compared to other indole isomers.

Q3: Which coupling reagent is the "best" for indole-2-carboxylates?

A: There is no single "best" reagent; the optimal choice is substrate-dependent. However, for general purposes, modern uronium/aminium reagents like HATU are often preferred due to their high reactivity and ability to suppress racemization.[9][10][11] Phosphonium reagents like PyBOP are excellent for sterically hindered couplings and are less likely to cause guanidinylation side reactions.[7][8][12] For simple, cost-effective couplings where racemization is not a major concern, carbodiimides like EDC in combination with an additive like HOBt or Oxyma Pure are widely used.[13]

Q4: Should I be concerned about racemization if my indole-2-carboxylate has a chiral center?

A: Yes. If there is a chiral center at the α-position to the carboxylate (less common for indole-2-carboxylates themselves but relevant for N-acylated amino acids being coupled), racemization is a significant risk. The formation of a highly reactive activated intermediate can lead to epimerization. To mitigate this, the use of additives like HOBt or, more effectively, HOAt (the core of HATU) is crucial.[9][14] These additives form active esters that are more stable towards racemization.[15]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low or No Product Formation

If your TLC or LC-MS analysis shows primarily unreacted starting materials, consider the following flowchart.

G start Problem: Low Yield/ No Reaction q1 Is your amine sterically hindered or electron-deficient? start->q1 sol1 Switch to a more potent coupling reagent: HATU or PyBOP. Increase reaction temp (e.g., RT to 40°C). Increase reaction time. q1->sol1 Yes q2 Is your coupling reagent appropriate? (e.g., using only EDC?) q1->q2 No a1_yes Yes a1_no No sol2 Add HOBt or Oxyma to EDC. Or, switch to HATU/PyBOP. q2->sol2 No q3 Are your reagents and solvents anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol3 Meticulously dry solvents (e.g., over molecular sieves) and reagents. Water hydrolyzes activated intermediates. q3->sol3 No end Re-evaluate reaction setup: Concentration, Stoichiometry, and Purity of Starting Materials. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis:

  • Steric Hindrance: Indole-2-carboxylates coupled with hindered amines (e.g., N-methylated amines, α,α-disubstituted amines) require highly reactive coupling agents.[1][2] Phosphonium reagents like PyBOP or PyAOP are particularly effective in these challenging cases.[9]

  • Poorly Nucleophilic Amines: Electron-deficient anilines are poor nucleophiles. A highly electrophilic activated species is needed to drive the reaction. HATU is an excellent choice as it forms a highly reactive HOAt ester.[11] A protocol using EDC/DMAP with a catalytic amount of HOBt has also been shown to be effective for these challenging substrates.[3][4]

  • Reagent Degradation: Coupling reagents, especially uronium/phosphonium salts, can be moisture-sensitive. Ensure they are stored in a desiccator. Solvents like DMF must be anhydrous, as water will quench the activated carboxylic acid intermediate.

Issue 2: Formation of Key Side Products

Identifying the structure of your side product is the key to solving the problem.

Observed Side Product Plausible Cause Proposed Solution
N-Acylurea Carbodiimide (EDC, DCC) mediated O-to-N acyl transfer on the isourea intermediate.Always use an additive like HOBt or Oxyma Pure with carbodiimides. These agents trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.
Guanidinylated Amine Excess uronium/aminium reagent (HBTU, HATU) reacting directly with the free amine starting material.[6][8]Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.05 eq acid, 1.0 eq coupling reagent). Alternatively, pre-activate the acid with the coupling reagent for 5-10 minutes before adding the amine.[6]
Epimerized Product Racemization of a stereocenter α to the carboxyl group via the activated intermediate.Use a racemization-suppressing additive (HOBt, HOAt). Perform the reaction at a lower temperature (e.g., 0 °C). Uronium reagents based on HOAt (like HATU) are generally superior to those based on HOBt (like HBTU) in preventing epimerization.[9]

Comparative Guide to Common Coupling Reagents

The choice of coupling reagent is the most critical parameter in your optimization. This section provides a head-to-head comparison.[7]

Mechanism Overview

The fundamental goal is to convert the carboxylic acid's hydroxyl group into a better leaving group.

G IndoleCOOH Indole-2-COOH Reagent Coupling Reagent + Base ActiveInt Activated Intermediate (e.g., O-Acylisourea, Active Ester) Reagent->ActiveInt Amine R-NH2 ActiveInt->Amine Nucleophilic Attack Amide Indole-2-CONH-R Amine->Amide

Caption: General mechanism of amide bond formation.

Reagent Data Table
Reagent Class Examples Pros Cons Best For...
Carbodiimides EDC, DCC, DICInexpensive, common. Byproducts are often easy to remove (water-soluble for EDC, precipitates for DCC).[9]Low reactivity alone. High risk of racemization and N-acylurea formation without additives.[9]Routine, large-scale synthesis where cost is a factor and substrates are not challenging. Must be used with an additive.
Phosphonium Salts PyBOP, PyAOP, BOPHigh reactivity. Low risk of racemization. No risk of guanidinylation.[7][8][12] Good solubility.[8]More expensive. BOP produces carcinogenic HMPA byproduct (PyBOP is a safer alternative).[7][9]Sterically hindered substrates, difficult couplings, and cyclization reactions where an excess of reagent may be needed.[8]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery high reactivity and fast reaction times.[14] HATU is excellent at suppressing racemization.[9][11]More expensive than carbodiimides. Can cause guanidinylation of the amine if used in excess.[8][10]General-purpose, high-efficiency couplings, especially with racemization-prone substrates (use HATU).[9][16]

Experimental Protocols

These protocols provide a starting point for your experiments. Always adapt stoichiometry and reaction times based on your specific substrates.

Protocol 1: General Coupling using HATU

This is a robust, high-yield protocol suitable for most indole-2-carboxylates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂).[13]

  • Addition of Reagents: Add HATU (1.05-1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Economical Coupling using EDC/HOBt

A cost-effective method for less challenging substrates.

  • Preparation: In a round-bottom flask, dissolve the indole-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in anhydrous DMF or CH₂Cl₂.[13]

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.

  • EDC Addition: Add EDC·HCl (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[9]

Protocol 3: Coupling Electron-Deficient Amines with EDC/DMAP

This specialized protocol enhances reactivity for challenging, weakly nucleophilic amines.[3]

  • Preparation: To a stirred solution of the electron-deficient amine (e.g., 4-nitroaniline) (1.0 eq) in anhydrous acetonitrile, add the indole-2-carboxylic acid (1.2 eq).

  • Reagent Addition: Add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).[3][4]

  • Base Addition: Add DIPEA (2.0-3.0 eq).

  • Reaction: Stir the resulting mixture at room temperature until the reaction is complete as monitored by TLC (may take 24-48 hours).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography.

References

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). RSC Publishing.
  • Coupling Reagents. Aapptec Peptides.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH.
  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (n.d.). PMC - NIH.
  • A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. (n.d.). Benchchem.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (n.d.).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
  • Strategies for Indole carboxylate synthesis. (n.d.).
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Coupling Reagents. (n.d.).
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. (n.d.). PubMed - NIH.
  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
  • 4-Dimethylamino-pyridine(DMAP). (2015).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA.
  • Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • The Synthesis of Sterically Hindered Amides. (2015).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark.
  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (n.d.). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGypMF4JWqzPX1Uiqm5FqAqg6jTW8awZNumZ6mANtN0xAOb6yzqa1IQqYq9UmWzocpoSAo_fzUmQgZCYAsaDaognd38BInm4gZjAhjM8jgKHtIXKze7n-f-3WmoiKXwUE792jCscLMk1Ggk1Q==]([Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Chiral Synthesis with Indole-2-Carboxylate Derivatives

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the critical challenge of preventing racemization during the synthesis of chiral molecules involving indole-2-carboxylate derivatives. Our focus is on providing not just solutions, but a foundational understanding of the mechanisms at play, empowering you to make informed decisions in your own systems.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding racemization when working with indole-2-carboxylate systems.

Q1: Why are my amide coupling reactions with indole-2-carboxylates so prone to racemization?

A1: The primary cause of racemization in these systems is the increased acidity of the α-proton (the proton on the chiral carbon) of the activated amino acid. This is due to two main factors:

  • Oxazolone Formation: The most prevalent pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate.[1][2][3] The activated carboxyl group of the N-protected amino acid cyclizes, and the α-proton on this newly formed planar ring becomes highly acidic. A base can then easily abstract this proton, leading to a loss of stereochemistry.[3]

  • Electron-Withdrawing Nature of the Indole Ring: The indole-2-carboxylate moiety is electron-deficient. When an amino acid is coupled to it, this electron-withdrawing effect further increases the acidity of the α-proton on the amino acid, making it more susceptible to deprotonation and subsequent racemization, even before or without oxazolone formation.[4]

Q2: Which amino acids are most susceptible to racemization?

A2: While any chiral amino acid (except proline) can racemize, some are notoriously more susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization under standard coupling conditions.[3][5][6] Serine (Ser) and Phenylalanine (Phe) can also be problematic, especially with highly activating reagents or strong bases.[3][6] The risk is amplified when coupling these sensitive amino acids to an electron-deficient scaffold like indole-2-carboxylate.

Q3: How do coupling additives like HOBt, HOAt, and OxymaPure help prevent racemization?

A3: Additives are crucial for suppressing racemization, especially in carbodiimide-mediated couplings (e.g., EDC, DIC). They work by intercepting the highly reactive O-acylisourea intermediate, which is prone to forming the problematic oxazolone. The additive reacts with this intermediate to form a more stable active ester (e.g., HOBt-ester).[3] This active ester is less susceptible to cyclization, allowing it to react more cleanly with the amine component to form the desired peptide bond while preserving stereochemical integrity.[3][7] Of these, HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[3][7][8]

Q4: Can my choice of solvent impact the level of racemization?

A4: Absolutely. The solvent can significantly influence the rate of racemization. Polar aprotic solvents like Dimethylformamide (DMF) can promote epimerization.[1][9] For sensitive couplings, consider using less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), or a mixture (e.g., DCM/DMF) to maintain solubility while minimizing racemization risk.[2][9]

Q5: How can I accurately quantify the amount of racemization in my product?

A5: Accurate quantification is essential for process optimization. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Direct Analysis: If you have a suitable chiral stationary phase, you can directly separate and quantify the desired diastereomer from its epimer in the crude reaction mixture.[1][2]

  • Derivatization Method: If direct analysis is not feasible, the peptide can be hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), and the resulting diastereomeric derivatives can be separated and quantified using standard reversed-phase HPLC.[1][2]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving racemization issues encountered during synthesis.

Guide 1: High Levels of Epimer Detected Post-Coupling

Problem: Chiral HPLC analysis of your crude product from an indole-2-carboxylate coupling shows a significant percentage (>5%) of the undesired epimer.

Logical Troubleshooting Workflow

G start High Epimerization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize the Base reagent->base If using carbodiimide, was an additive (Oxyma, HOAt) present? If using onium salt, is it optimal? temp Step 3: Check Reaction Temperature base->temp Is the base too strong (e.g., DIPEA)? Is the equivalence too high? solvent Step 4: Assess the Solvent temp->solvent Was the reaction run at >0°C? end Problem Resolved solvent->end Is the solvent highly polar (e.g., pure DMF)?

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

Protocol: Low-Racemization Amide Coupling of an N-Boc-Amino Acid to an Indole-2-Carboxylate Derivative

This protocol is designed as a starting point for sensitive couplings and incorporates multiple preventative measures.

Materials:

  • N-Boc-L-Amino Acid (1.1 eq.)

  • Indole-2-carboxylate amine component (1.0 eq.)

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) (1.1 eq.)

  • N-methylmorpholine (NMM) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylate amine component (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: To the cooled solution, add the N-Boc-L-Amino Acid (1.1 eq.), followed by COMU (1.1 eq.), and finally N-methylmorpholine (NMM) (2.0 eq.). The order of addition is not critical, but adding the base last is common practice.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress closely using TLC or LC-MS. The reaction is typically complete within 1-4 hours. Avoid letting the reaction run for an unnecessarily long time, as prolonged exposure to coupling conditions can increase epimerization risk. [9]5. Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and additive byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Analysis and Purification: Analyze the crude product by chiral HPLC to determine the diastereomeric ratio (% racemization). Purify the product using flash column chromatography.

Comparison of Common Coupling Reagents for Indole-2-Carboxylate Systems
Reagent SystemClassProsConsRacemization Risk
EDC / HOBt CarbodiimideInexpensive, water-soluble byproduct. [7]Moderate reactivity; HOBt has explosive properties. [7][10]Moderate
DIC / OxymaPure CarbodiimideHigh coupling rates, non-explosive additive, low racemization. [7]DIC can be difficult to remove; requires additive.Low
HBTU / DIPEA Uronium SaltEfficient, well-established.Can cause guanidinylation of the free amine; DIPEA increases racemization risk. [1][7]Moderate to High
HATU / NMM Uronium SaltHighly efficient, especially for hindered couplings; lower racemization than HBTU. [7][11]Higher cost; HOAt component is explosive. [7][10]Low
COMU / NMM Uronium SaltCoupling efficiency comparable to HATU, safer (non-explosive), better solubility, reduced allergenic potential. [7][12][10][13][14]Higher cost than carbodiimides.Very Low

References

  • Benchchem. (n.d.). Preventing epimerization during Zelkovamycin analogue synthesis.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Epimerization During Penam Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Benchchem. (n.d.). Minimizing epimerization of (-)-Epiafzelechin during chemical synthesis.
  • Subiros-Funosas, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • National Institutes of Health. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis.
  • Iris Biotech. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Md Yusof, N. S., & Ang, M. L. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1362.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important indole derivative. Indole scaffolds are central to a vast array of pharmaceuticals and biologically active compounds, making robust and scalable synthetic routes essential.[1][2][3] This resource aims to bridge the gap between bench-scale procedures and large-scale production by addressing common challenges with scientifically grounded, field-proven insights.

I. Synthetic Pathway Overview & Key Challenges

The synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate typically proceeds through a multi-step sequence starting from a commercially available nitro-substituted indole or indoline. A general, yet common, synthetic approach is outlined below. Each step presents unique challenges, particularly when transitioning to a larger scale.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Nitro Group Reduction A 6-Nitroindole-2-carboxylic acid B Methyl 6-nitroindole-2-carboxylate A->B MeOH, H₂SO₄ A->B C Methyl 1-Boc-6-nitroindole-2-carboxylate B->C Boc₂O, DMAP, THF B->C D Methyl 1-Boc-6-amino-indole-2-carboxylate C->D H₂, Pd/C, EtOH C->D Troubleshooting_Nitro_Reduction Start Problem: Inefficient Nitro Group Reduction Q1 Is the reaction slow or stalling? Start->Q1 Q2 Are there safety concerns with H₂ gas? Start->Q2 A1 Check catalyst quality and loading. Increase hydrogen pressure. Ensure substrate purity. Q1->A1 A2 Consider transfer hydrogenation (e.g., ammonium formate). Use metal-acid reduction (e.g., SnCl₂/HCl). Explore sodium dithionite reduction. Q2->A2

Caption: Decision tree for troubleshooting the nitro group reduction step.

Purification and Handling

Q1: The final product, Methyl 1-Boc-6-amino-indole-2-carboxylate, is difficult to purify. What are the best practices?

A1: The amino group in the final product can make it more polar and potentially prone to oxidation.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The polarity of the eluent can be gradually increased to elute the product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method for obtaining high-purity material on a large scale. Experiment with different solvent systems to find the optimal conditions.

  • Handling and Storage: The aminoindole derivative can be sensitive to air and light. It is best to handle it under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.

III. References

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing.

  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). Taylor & Francis Online.

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). PubMed.

  • 6-Aminoindole. (n.d.). Chem-Impex.

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (n.d.). Benchchem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 1-Boc-6-amino-indole-2-carboxylate Derivatives

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a privileged structure in the quest for novel therapeutic agents. Its inherent drug-like properties and versatile synth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a privileged structure in the quest for novel therapeutic agents. Its inherent drug-like properties and versatile synthetic handles have led to a plethora of biologically active molecules.[1] This guide provides an in-depth technical comparison of the biological activities of derivatives originating from a key intermediate: Methyl 1-Boc-6-amino-indole-2-carboxylate . We will explore the synthesis of derivatives targeting both cancer and microbial pathogens, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 6-Amino-Indole-2-Carboxylate Scaffold

The Methyl 1-Boc-6-amino-indole-2-carboxylate core offers three strategic points for chemical modification: the N1-Boc protecting group, the C2-methyl ester, and the C6-amino group. Each of these sites can be selectively manipulated to generate a diverse library of compounds. The Boc group provides temporary protection of the indole nitrogen, allowing for selective reactions at other positions before its removal. The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of a wide range of amides.[2] The amino group at the C6 position is a crucial handle for introducing various substituents to probe the structure-activity relationship (SAR) and modulate the pharmacological profile of the resulting molecules.

Comparative Analysis of Anticancer Activity

Indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3][4][5]

Derivatization at the C2-Carboxylic Acid: A Focus on Indole-2-Carboxamides

A common and effective strategy for generating potent anticancer agents from the 6-amino-indole-2-carboxylate scaffold involves the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a variety of amines. This approach has yielded compounds with significant activity against various cancer cell lines.

For instance, a study on indole-2-carboxamides demonstrated potent antiproliferative activity against pediatric glioblastoma cells.[2] The synthesis involved the coupling of a 4,6-difluoroindole-2-carboxylic acid with various amines. While not directly starting from the 6-amino derivative, this work highlights the importance of the indole-2-carboxamide moiety for anticancer activity. A key finding was that the introduction of a 4-fluorobenzyl group on the amide nitrogen resulted in a two-fold increase in cytotoxicity compared to the unsubstituted benzyl analogue.[2]

In another study, a series of indole-2-carboxamides were synthesized and evaluated as dual inhibitors of EGFR and CDK2.[5] The most potent compounds exhibited IC50 values in the nanomolar range against several cancer cell lines. The SAR from this study indicated that the nature of the substituent on the phenethylamino tail of the carboxamide was crucial for activity.

Derivatization at the C6-Amino Group: Exploring the Impact of Substitution

While much of the literature focuses on the C2 position, the C6-amino group presents a valuable opportunity for structural modification. A study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as tubulin polymerization inhibitors revealed that modifications at this position significantly influence anticancer activity.[3] Although this study did not use the exact starting material of this guide, it provides valuable insights into the potential of C6-substituted indoles. One of the synthesized compounds, 3g , demonstrated potent antiproliferative activity against a panel of six cancer cell lines, with IC50 values ranging from 0.57 to 6.30 µM.[3] This compound was found to induce G2/M cell-cycle arrest and trigger apoptosis in MCF-7 cells.[3]

The general synthetic approach to derivatize the 6-amino group would involve the deprotection of the N1-Boc group, followed by acylation, alkylation, or other functionalization reactions at the C6-amino position.

Tabulated Comparison of Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
N-(4-fluorobenzyl)indoleamide (8c)KNS42 (Pediatric Glioblastoma)3.41 (viability), 4.34 (proliferation)Not specified[2]
Indole-2-carboxamide (5e)MCF-7 (Breast Cancer)Not specified (potent)EGFR/CDK2 Inhibition[5]
6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F100.57 - 6.30Tubulin Polymerization Inhibition[3]

Comparative Analysis of Antimicrobial Activity

Indole derivatives are also known for their broad-spectrum antimicrobial properties.[6][7][8] The versatile indole scaffold can be modified to target various microbial pathogens, including drug-resistant strains.

Indole-2-Carboxamide Derivatives as Antimycobacterial Agents

Research into indole-2-carboxamides has identified potent inhibitors of Mycobacterium tuberculosis.[9] One study highlighted that a bromo-substituent at the 6-position of the indole ring led to a significant increase in antimycobacterial activity.[9] This finding underscores the importance of exploring substitutions at the C6 position of the 6-amino-indole-2-carboxylate scaffold for developing new antitubercular agents.

Broad-Spectrum Antibacterial and Antifungal Activity

A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated significant antibacterial and antifungal activities.[7] The most active compounds exhibited MIC values in the low micromolar range against various bacterial and fungal strains, including MRSA and C. krusei.[7] This suggests that derivatization of the 6-amino group of our starting material with such heterocyclic moieties could yield potent antimicrobial agents.

Tabulated Comparison of Antimicrobial Activity
Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
6-Bromo-indole-2-carboxamide (8f)M. tuberculosis H37Rv0.62[9]
Indole-triazole derivative (3d)MRSA3.125[7]
Indole-thiadiazole derivative (2c)B. subtilis3.125[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The diameter is proportional to the antimicrobial activity of the compound.

Visualizing the Path to Bioactive Derivatives

Synthetic Workflow for Derivatization

The following diagram illustrates the general synthetic workflow for generating diverse derivatives from Methyl 1-Boc-6-amino-indole-2-carboxylate.

G A Methyl 1-Boc-6-amino- indole-2-carboxylate B Hydrolysis (e.g., LiOH) A->B F Boc Deprotection (e.g., TFA) A->F C 1-Boc-6-amino-indole- 2-carboxylic acid B->C D Amide Coupling (e.g., EDC, HOBt, Amine) C->D E Indole-2-carboxamide Derivatives D->E G Methyl 6-amino-indole- 2-carboxylate F->G H Acylation / Alkylation (e.g., Acyl chloride, Alkyl halide) G->H I 6-N-Substituted Indole Derivatives H->I

Caption: General synthetic routes for derivatization.

Structure-Activity Relationship (SAR) Insights

The following diagram conceptualizes the key structure-activity relationships discussed.

SAR cluster_core Indole Scaffold cluster_c2 C2-Position cluster_c6 C6-Position Indole 6-Amino-Indole-2-Carboxylate Core C2 Amide Functionality (Crucial for Activity) Indole->C2 Derivatization C6 Amino Group (Derivatization Handle) Indole->C6 Derivatization Amine Substituted Amines (Modulate Potency) C2->Amine Modification Substituent Halogens / Heterocycles (Enhance Activity) C6->Substituent Modification

Caption: Key SAR determinants for biological activity.

Conclusion and Future Directions

The Methyl 1-Boc-6-amino-indole-2-carboxylate scaffold is a highly valuable starting point for the development of novel anticancer and antimicrobial agents. The strategic derivatization at the C2-carboxylic acid and C6-amino positions allows for the fine-tuning of biological activity. Future research should focus on a more systematic exploration of the chemical space around the C6-amino group, as this position appears to be critical for enhancing potency and modulating the pharmacological profile. The combination of rational drug design, efficient synthesis, and robust biological evaluation will undoubtedly lead to the discovery of new indole-based drug candidates with improved therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Youssif, B. G. M., & Abdel-Aziz, A. A.-M. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(12), 2135-2148.
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Comparative

A Comparative Guide to the Synthesis of 6-Aminoindole-2-carboxylates for Researchers and Drug Development Professionals

The 6-aminoindole-2-carboxylate scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and serving as a critical building block in medicinal chemistry. Its synthesis, therefore...

Author: BenchChem Technical Support Team. Date: January 2026

The 6-aminoindole-2-carboxylate scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and serving as a critical building block in medicinal chemistry. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies for preparing 6-aminoindole-2-carboxylates, with a focus on providing actionable experimental data and insights into the practical application of each method.

Introduction: The Significance of the 6-Aminoindole-2-carboxylate Moiety

Indole derivatives are widely recognized for their diverse pharmacological activities.[1] The presence of an amino group at the C6 position and a carboxylate at the C2 position of the indole ring, as seen in 6-aminoindole-2-carboxylates, offers versatile handles for further chemical modifications, making this scaffold particularly attractive for the development of novel therapeutics. The primary synthetic challenge lies in the efficient and selective introduction of the amino group onto the indole nucleus. This guide will explore and compare the most common strategies to achieve this transformation.

Primary Synthetic Approach: Reduction of 6-Nitroindole-2-carboxylates

The most well-established and widely utilized route to 6-aminoindole-2-carboxylates involves the synthesis of a 6-nitroindole-2-carboxylate precursor, followed by the reduction of the nitro group. This two-step approach allows for the reliable installation of the amino functionality at the desired position.

Synthesis of the 6-Nitroindole-2-carboxylate Precursor

The common precursor, ethyl 6-nitroindole-2-carboxylate, is typically synthesized from a commercially available starting material in a multi-step process. While various methods exist for the construction of the indole ring, the Reissert indole synthesis provides a classical and reliable route to the necessary 2-nitro-substituted phenylpyruvate intermediate.[2]

A general workflow for the synthesis of the precursor is as follows:

Caption: General workflow for the Reissert synthesis of ethyl indole-2-carboxylate.

Following the formation of the indole-2-carboxylate, a nitration step is required to introduce the nitro group at the C6 position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. Subsequent esterification, if necessary, yields the desired ethyl 6-nitroindole-2-carboxylate.

Comparative Analysis of Reduction Methods for 6-Nitroindole-2-carboxylates

The critical step in the synthesis of 6-aminoindole-2-carboxylates is the reduction of the nitro group. The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. Below is a comparative analysis of the most common methods.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for the reduction of aromatic nitro compounds due to its clean reaction profile and high yields.[3]

Reaction Scheme:

Typical Catalysts and Conditions:

  • Palladium on Carbon (Pd/C): This is the most common catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere (from a balloon to a high-pressure reactor) in a protic solvent like ethanol or methanol.[3]

  • Raney Nickel: An alternative catalyst that can be effective, particularly when avoiding dehalogenation in substrates containing halogen substituents.[3]

  • Platinum Oxide (Adam's Catalyst): A highly active catalyst that can be used for this reduction.

Advantages:

  • High Yields: Generally provides excellent yields of the desired amine.

  • Clean Reactions: The byproducts are typically water, leading to straightforward workup and purification.

  • Scalability: The process is amenable to large-scale synthesis.

Disadvantages:

  • Catalyst Cost and Handling: Precious metal catalysts can be expensive, and handling of pyrophoric catalysts like Raney Nickel requires caution.

  • Specialized Equipment: Requires a hydrogenation apparatus, which may not be available in all laboratories.

  • Catalyst Poisoning: The catalyst can be poisoned by impurities, particularly sulfur-containing compounds.

Method 2: Chemical Reduction with Metals in Acidic Media

The use of metals like iron, tin, or zinc in the presence of an acid is a classical and cost-effective method for nitro group reduction.

Reaction Scheme:

Common Reagent Systems:

  • Iron (Fe) in Acetic Acid or with Ammonium Chloride: A very common and inexpensive method. The reaction is typically carried out by heating a mixture of the nitro compound, iron powder, and an acid source.[4][5]

  • Tin(II) Chloride (SnCl2) in Ethanol or Ethyl Acetate: Another widely used method that is effective for the reduction of a broad range of nitroarenes.[6]

Advantages:

  • Low Cost: The reagents are inexpensive and readily available.

  • No Specialized Equipment: Does not require a hydrogenation setup.

  • Robustness: Generally tolerant of a wide range of functional groups.

Disadvantages:

  • Stoichiometric Waste: Generates significant amounts of metal salt byproducts, which can complicate purification and pose environmental concerns.

  • Harsh Conditions: Often requires heating and strongly acidic conditions, which may not be suitable for sensitive substrates.

  • Workup Challenges: The workup can be tedious, often involving filtration of fine metal powders and neutralization of acidic solutions.

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium formate or formic acid, is used in the presence of a catalyst, typically Pd/C.[7]

Reaction Scheme:

Advantages:

  • Convenience: Avoids the need for handling gaseous hydrogen and specialized hydrogenation equipment.

  • Mild Conditions: Often proceeds under milder conditions than traditional catalytic hydrogenation.

  • Good Yields: Can provide high yields of the desired amine.

Disadvantages:

  • Hydrogen Donor Stoichiometry: Requires a stoichiometric amount of the hydrogen donor.

  • Byproduct Formation: The decomposition of the hydrogen donor can sometimes lead to side reactions or complicate purification.

Comparative Data Summary

MethodReagents/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/CEthanol/MethanolRoom Temp. - 502 - 2485 - 98High yield, clean reaction, scalableRequires specialized equipment, catalyst cost and handling
Chemical Reduction (Fe) Fe powder, Acetic Acid or NH₄ClEthanol/Water50 - 1001 - 670 - 90Low cost, no special equipmentStoichiometric metal waste, harsh conditions, tedious workup
Chemical Reduction (SnCl₂) SnCl₂·2H₂OEthanol/EtOAcRoom Temp. - 801 - 475 - 95Effective for a wide range of substrates, milder than Fe/acidStoichiometric tin waste, potential for difficult workup due to tin salt precipitation
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMethanol/Ethanol25 - 800.5 - 580 - 95No gaseous H₂, often milder conditionsStoichiometric hydrogen donor, potential for byproducts

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 6-nitroindole-2-carboxylate using Pd/C

Materials:

  • Ethyl 6-nitroindole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

Procedure:

  • In a hydrogenation flask, dissolve ethyl 6-nitroindole-2-carboxylate (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude ethyl 6-aminoindole-2-carboxylate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Chemical Reduction of Ethyl 6-nitroindole-2-carboxylate using Iron in Acetic Acid[4]

Materials:

  • Ethyl 6-nitroindole-2-carboxylate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • To a suspension of ethyl 6-nitroindole-2-carboxylate (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid, add iron powder (3-5 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the excess iron and iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography.

Alternative Synthetic Routes

While the reduction of a 6-nitro precursor is the dominant strategy, other methods for the synthesis of aminoindoles exist, though they are generally less common for preparing the 6-amino-2-carboxylate isomer.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring.[8][9][10][11] In principle, 6-aminoindole-2-carboxylates could be prepared from the reaction of a suitably substituted aminophenylhydrazine with a pyruvate derivative.

Caption: Fischer indole synthesis of ethyl 6-aminoindole-2-carboxylate.

However, the yields of the Fischer indole synthesis can be low, and the reaction conditions are often harsh.[8] The availability and stability of the required 4-aminophenylhydrazine can also be a limiting factor. For these reasons, this route is generally less favored for the synthesis of this specific target molecule compared to the reduction of the nitro precursor.

Conclusion and Recommendations

For the synthesis of 6-aminoindole-2-carboxylates, the reduction of a 6-nitroindole-2-carboxylate precursor is the most reliable and efficient method.

  • For laboratory-scale synthesis with access to hydrogenation equipment, catalytic hydrogenation with Pd/C is highly recommended due to its high yields and clean reaction profile.

  • For cost-effective, large-scale production, or when hydrogenation equipment is unavailable, chemical reduction with iron in acidic media is a viable option. However, careful consideration must be given to the workup and waste disposal.

  • Catalytic transfer hydrogenation offers a good balance of convenience and efficiency , making it an excellent choice for bench-scale synthesis without the need for a dedicated hydrogenation setup.

The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, cost considerations, and the presence of other functional groups in the molecule. By carefully evaluating the advantages and disadvantages of each approach, researchers can select the most appropriate method to efficiently synthesize the valuable 6-aminoindole-2-carboxylate scaffold for their drug discovery and development programs.

References

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Retrieved from [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Experiment 1: Nitro Group Reduction Using Carbonyl Iron Powder (CIP). Retrieved from [Link]

  • HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • American Chemical Society. (2016, February 17). Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cu-Catalyzed Direct C6-Arylation of Indoles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Iron (low valent). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Retrieved from [Link]

  • Reddit. (2022, April 15). Using tin(II) chloride to reduce carbonyl to alkane. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Tin(II) Chloride. Retrieved from [Link]

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Validation

A Technical Guide to the Reactivity of Methyl 1-Boc-6-amino-indole-2-carboxylate and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals necessitates...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals necessitates a deep understanding of its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of a key building block, Methyl 1-Boc-6-amino-indole-2-carboxylate, against a panel of relevant indole derivatives. By examining its performance in fundamental organic transformations, we aim to equip scientists with the predictive knowledge required to strategically incorporate this versatile molecule into their synthetic endeavors.

Introduction: The Intricacies of Indole Reactivity

The indole ring system is an electron-rich aromatic heterocycle, a characteristic that dictates its general propensity to undergo electrophilic aromatic substitution, primarily at the C3 position[1][2]. The lone pair of electrons on the nitrogen atom participates in the π-system, further enhancing the nucleophilicity of the pyrrole ring. However, the reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of substituents on the indole core.

This guide focuses on Methyl 1-Boc-6-amino-indole-2-carboxylate, a polysubstituted indole derivative featuring a unique combination of functional groups that modulate its reactivity:

  • N1-Boc (tert-Butoxycarbonyl) group: This bulky protecting group is generally considered electron-withdrawing, which can decrease the overall nucleophilicity of the indole ring. Its steric hindrance can also influence the accessibility of adjacent positions.

  • C2-Methyl carboxylate group (-COOMe): This electron-withdrawing group deactivates the pyrrole ring, particularly influencing the reactivity of the C3 position.

  • C6-Amino group (-NH2): As a strong electron-donating group, the amino functionality significantly increases the electron density of the benzene ring, thereby activating it towards electrophilic attack.

To provide a clear and objective comparison, we will evaluate the reactivity of Methyl 1-Boc-6-amino-indole-2-carboxylate against the following benchmark indole derivatives:

  • Indole: The parent heterocycle, serving as the baseline for reactivity.

  • 1-Boc-indole: To isolate the effect of the N-Boc protecting group.

  • 6-Aminoindole: To highlight the influence of the electron-donating amino group on the benzene ring.

  • Methyl indole-2-carboxylate: To assess the impact of the electron-withdrawing ester at the C2 position.

We will explore their comparative reactivity in three pivotal classes of reactions: electrophilic aromatic substitution, N-alkylation, and palladium-catalyzed cross-coupling reactions.

I. Electrophilic Aromatic Substitution: A Tale of Competing Influences

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of indoles. The inherent nucleophilicity of the indole ring makes it susceptible to attack by a variety of electrophiles. The regioselectivity of this reaction is a delicate interplay between the electronic and steric effects of the substituents.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring, typically at the position most susceptible to electrophilic attack[2]. For indoles, this is usually the C3 position.

In the case of Methyl 1-Boc-6-amino-indole-2-carboxylate , the presence of the electron-withdrawing Boc and carboxylate groups deactivates the pyrrole ring, making C3 formylation challenging. However, the potent electron-donating amino group at C6 strongly activates the benzene ring. This directing effect is expected to favor electrophilic substitution at the C5 or C7 positions.

Comparative Reactivity:

Indole DerivativeExpected Major Product(s)Reactivity Comparison
Methyl 1-Boc-6-amino-indole-2-carboxylate C5-formyl and/or C7-formylModerate to high, directed by the amino group.
Indole 3-formylindoleHigh
1-Boc-indole 3-formyl-1-Boc-indoleModerate, deactivated by the Boc group.
6-Aminoindole 5-formyl-6-aminoindole and/or 7-formyl-6-aminoindoleVery high, strongly activated by the amino group.
Methyl indole-2-carboxylate Methyl 3-formylindole-2-carboxylateLow, deactivated by the carboxylate group.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Aminoindole

A representative protocol for the formylation of an activated indole is as follows:

  • To a stirred solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0 °C, add a solution of 6-aminoindole in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC).

  • Pour the reaction mixture into ice-water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Vilsmeier-Haack Workflow Start Start Vilsmeier Reagent Formation Formation of Vilsmeier Reagent (POCl₃ + DMF) Start->Vilsmeier Reagent Formation Indole Addition Addition of 6-Aminoindole Vilsmeier Reagent Formation->Indole Addition Electrophilic Attack Electrophilic Attack (Formylation) Indole Addition->Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic Attack->Hydrolysis Purification Extraction and Purification Hydrolysis->Purification Product Product Purification->Product G cluster_1 N-Alkylation Mechanism Indole Indole Derivative (N-H) Indolide Indolide Anion (N⁻) Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide Product N-Alkylated Indole (N-R) Indolide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product G cluster_2 Palladium Cross-Coupling Workflow Start Start Reactants Combine Halo-indole, Coupling Partner, Catalyst, Base Start->Reactants InertAtmo Inert Atmosphere (Ar or N₂) Reactants->InertAtmo Heating Heat Reaction Mixture InertAtmo->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Sources

Comparative

In vitro testing of novel compounds synthesized from Methyl 1-Boc-6-amino-indole-2-carboxylate

This is a comprehensive guide to the in-vitro testing of novel indole-2-carboxamide derivatives synthesized from Methyl 1-Boc-6-amino-indole-2-carboxylate. A Comparative In Vitro Analysis of Novel Indole-2-Carboxamide De...

Author: BenchChem Technical Support Team. Date: January 2026

This is a comprehensive guide to the in-vitro testing of novel indole-2-carboxamide derivatives synthesized from Methyl 1-Boc-6-amino-indole-2-carboxylate.

A Comparative In Vitro Analysis of Novel Indole-2-Carboxamide Derivatives

A Senior Application Scientist's Guide to Evaluating Anticancer, Anti-inflammatory, and Kinase Inhibitory Potential

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and its ability to interact with various protein structures.[1][2][3] This guide provides a comparative in-vitro analysis of a series of novel indole-2-carboxamide derivatives synthesized from Methyl 1-Boc-6-amino-indole-2-carboxylate. We will explore their potential as anticancer, anti-inflammatory, and kinase inhibitory agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, supporting data, and insights into the rationale behind the chosen assays.

The synthesis of such indole derivatives often involves amide coupling reactions, utilizing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N,N-diisopropylethylamine (DIPEA) to connect the indole-2-carboxylic acid core with various amine-containing fragments.[4][5] The strategic design of these derivatives aims to enhance their pharmacological activities, including but not limited to, anticancer and anti-inflammatory effects.[6][7]

Comparative In Vitro Testing Methodologies

To comprehensively evaluate the therapeutic potential of the novel indole-2-carboxamide derivatives (designated as Compound A, Compound B, and Compound C for this guide), a panel of robust in-vitro assays was selected. These assays are designed to assess cytotoxicity against cancer cell lines, anti-inflammatory properties, and specific kinase inhibition. For comparative purposes, Doxorubicin, a well-established chemotherapeutic agent, and a known kinase inhibitor (e.g., Staurosporine) are included as positive controls.

Anticancer Activity Evaluation

The initial screening of novel compounds in anticancer drug discovery relies heavily on in-vitro assays that measure cell viability and proliferation.[8][9][10]

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. This assay is preferred over the MTT assay in some instances because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[11]

Experimental Protocol: XTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the novel indole derivatives (Compound A, B, C) and Doxorubicin (positive control) for 48 hours. Include a vehicle control (DMSO).

  • XTT Reagent Addition: Following treatment, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell growth.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry technique to detect apoptosis.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, typically in late apoptosis or necrosis.[14]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentrations of the novel compounds and Doxorubicin for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[16] The Transwell assay, also known as the Boyden chamber assay, is a common method to evaluate cell migration and invasion in vitro.[17][18][19]

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[17]

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Compound Treatment: Add the novel compounds at non-toxic concentrations to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab.[17] Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of invaded cells in several random fields under a microscope.

Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to the development and progression of various diseases, including cancer.[20][21][22] The anti-inflammatory potential of the novel compounds is assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[23][24][25][26]

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of macrophage activation and inflammation.[23] The Griess assay is a simple colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[23]

Experimental Protocol: Griess Assay

  • Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the novel compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatants with Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory response.[23] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the levels of these cytokines in the cell culture supernatants.

Experimental Protocol: ELISA for TNF-α and IL-6

  • Supernatant Collection: Collect supernatants from the LPS-stimulated RAW 264.7 cells treated with the novel compounds as described in the Griess assay protocol.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.

  • Data Analysis: Generate a standard curve and determine the concentrations of TNF-α and IL-6 in the samples.

Kinase Inhibitory Activity Evaluation

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer.[27][28][29] Cell-based kinase assays are essential for understanding how potential inhibitors affect their targets in a physiologically relevant context.[30][31]

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and is frequently hyperactivated in cancer.[27][32][33][34] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt, as a measure of pathway activation.

Experimental Protocol: Western Blotting for p-Akt

  • Cell Treatment: Treat cancer cells with the novel compounds for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of p-Akt to total Akt to assess the inhibitory effect of the compounds.

Results and Discussion

The following tables present hypothetical data to illustrate the comparative analysis of the novel indole-2-carboxamide derivatives.

Table 1: Cytotoxicity of Novel Indole Derivatives against Cancer Cell Lines (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Compound A 15.221.8
Compound B 8.512.4
Compound C 25.130.5
Doxorubicin 0.81.2

This table summarizes the IC₅₀ values of the novel compounds against two cancer cell lines.

Table 2: Apoptosis Induction in MCF-7 Cells at IC₅₀ Concentrations
Treatment% Early Apoptosis% Late Apoptosis
Vehicle Control 2.11.5
Compound A 18.710.3
Compound B 25.415.8
Compound C 10.25.6
Doxorubicin 35.122.4

This table shows the percentage of apoptotic cells after treatment with the compounds.

Table 3: Inhibition of Cancer Cell Invasion (Transwell Assay)
Treatment% Invasion Inhibition
Vehicle Control 0
Compound A 45.2
Compound B 68.7
Compound C 22.5

This table presents the percentage of inhibition of cell invasion by the novel compounds.

Table 4: Anti-inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
Compound (at 10 µM)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
Compound A 55.862.158.4
Compound B 72.478.575.1
Compound C 30.135.632.9

This table summarizes the anti-inflammatory activity of the novel compounds.

Table 5: Inhibition of Akt Phosphorylation in MCF-7 Cells
Treatment (at 10 µM)p-Akt / Total Akt Ratio (Fold Change)
Vehicle Control 1.0
Compound A 0.65
Compound B 0.32
Compound C 0.88
Staurosporine 0.15

This table shows the effect of the compounds on the phosphorylation of Akt.

Based on this hypothetical data, Compound B demonstrates the most promising profile with potent anticancer activity, significant induction of apoptosis, marked inhibition of cell invasion, strong anti-inflammatory effects, and notable inhibition of the PI3K/Akt signaling pathway.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the targeted biological pathways, the following diagrams are provided.

G cluster_0 Anticancer Activity cluster_1 Anti-inflammatory Activity cluster_2 Kinase Inhibition Cell Viability (XTT) Cell Viability (XTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Cell Viability (XTT)->Apoptosis (Annexin V/PI) Invasion (Transwell) Invasion (Transwell) Apoptosis (Annexin V/PI)->Invasion (Transwell) NO Production (Griess) NO Production (Griess) Cytokine Levels (ELISA) Cytokine Levels (ELISA) NO Production (Griess)->Cytokine Levels (ELISA) PI3K/Akt Pathway (Western Blot) PI3K/Akt Pathway (Western Blot) Novel Indole Derivatives Novel Indole Derivatives Novel Indole Derivatives->Cell Viability (XTT) Novel Indole Derivatives->NO Production (Griess) Novel Indole Derivatives->PI3K/Akt Pathway (Western Blot)

Caption: Overview of the in-vitro testing workflow for the novel indole derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) activates transcription Novel Indole Derivatives Novel Indole Derivatives Novel Indole Derivatives->IKK inhibit G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt recruits & activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors phosphorylates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth promote Novel Indole Derivatives Novel Indole Derivatives Novel Indole Derivatives->Akt inhibit phosphorylation

Caption: The PI3K/Akt signaling pathway in cancer cells.

Conclusion

This guide provides a comprehensive framework for the in-vitro evaluation of novel indole-2-carboxamide derivatives. The presented methodologies, from initial cytotoxicity screening to the investigation of specific signaling pathways, offer a robust approach to identify promising therapeutic candidates. The hypothetical data for Compound B highlights the potential for this class of compounds to exhibit multi-faceted therapeutic effects, targeting key pathways in both cancer and inflammation. Further in-vivo studies would be the next logical step to validate these promising in-vitro findings.

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Validation

Structure-activity relationship (SAR) studies of indole-2-carboxamide derivatives

The indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets and exhibiting a broad spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets and exhibiting a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole-2-carboxamide derivatives, offering insights for researchers and drug development professionals. We will explore key examples across different therapeutic areas, detailing the impact of structural modifications on biological activity and presenting the underlying experimental data and protocols.

A Versatile Scaffold Targeting Diverse Pathologies

Indole-2-carboxamide derivatives have been successfully developed as potent and selective modulators of enzymes, receptors, and other cellular components implicated in a range of diseases. This includes their roles as:

  • Anticancer Agents: Targeting kinases like EGFR and CDK2, and inducing apoptosis.[2][3]

  • Antitubercular Agents: Inhibiting essential mycobacterial enzymes like MmpL3.[4][5][6]

  • Neuroprotective Agents: Acting as selective antagonists of the NR2B subtype of the NMDA receptor.[7]

  • Anti-inflammatory Agents: Suppressing the production of pro-inflammatory cytokines.[8][9]

  • Cannabinoid Receptor Modulators: Behaving as allosteric modulators of the CB1 receptor.[10][11]

The following sections will delve into the specific SAR for some of these key therapeutic applications.

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole-2-carboxamide derivatives is intricately linked to the nature and position of substituents on the indole core, the carboxamide linker, and the terminal aromatic or aliphatic group.

Anticancer Activity: Dual EGFR/CDK2 Inhibition

A recent study explored a series of indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.[2] The general structure of these compounds is depicted below.

General Structure of Indole-2-Carboxamide Anticancer Agents

Synthesis_Workflow A Substituted Indole-2-Carboxylic Acid D Amide Bond Formation A->D B Amine (R-NH2) B->D C Coupling Reagents (e.g., EDC, HOBt) C->D E Purification (e.g., Chromatography) D->E F Indole-2-Carboxamide Derivative E->F

Caption: A generalized workflow for the synthesis of indole-2-carboxamide derivatives.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: The substituted indole-2-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are added to activate the carboxylic acid. [12]2. Amine Addition: The desired amine is added to the reaction mixture, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed. [12]3. Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which is typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure indole-2-carboxamide derivative.

Biological Evaluation: In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines. [2]

MTT Assay Workflow

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of indole-2-carboxamide derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and GI₅₀ values H->I

Caption: A step-by-step workflow for the MTT assay to determine antiproliferative activity.

Conclusion

The indole-2-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive body of research on their structure-activity relationships provides a valuable roadmap for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold, coupled with well-established synthetic and screening methodologies, ensures its continued prominence in drug discovery endeavors.

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Comparative

Comparison of the efficacy of different protecting groups for the indole nitrogen

An Objective Guide to the Efficacy of Indole Nitrogen Protecting Groups for Researchers in Synthetic Chemistry The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. However...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Efficacy of Indole Nitrogen Protecting Groups for Researchers in Synthetic Chemistry

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. However, the acidic proton on the indole nitrogen (pKa ≈ 17) and the electron-rich nature of the heterocycle present significant challenges in multi-step syntheses. The unprotected N-H can interfere with organometallic reagents, act as a competing nucleophile, and direct reactions to undesired positions. Consequently, the judicious selection of a nitrogen protecting group is a critical strategic decision that can dictate the success or failure of a synthetic route.[1][2]

This guide provides a comparative analysis of the most commonly employed protecting groups for the indole nitrogen, focusing on the causality behind experimental choices, stability profiles, and detailed, field-proven protocols for their installation and removal.

The Strategic Imperative for Indole N-Protection

The primary motivations for protecting the indole nitrogen are:

  • Preventing Deprotonation: To avoid unwanted side reactions with bases and organometallic reagents.

  • Modulating Reactivity: An electron-withdrawing protecting group (e.g., Ts, Boc) can decrease the nucleophilicity of the indole ring, preventing undesired electrophilic substitution.[3]

  • Directing Lithiation: N-protection is essential for directing metallation to the C2 position, a key strategy for indole functionalization.[1]

  • Enhancing Stability: The indole ring, particularly when electron-rich, can be sensitive to acidic or oxidative conditions; protection can mitigate degradation.[4]

The ideal protecting group should be introduced in high yield under mild conditions, remain inert throughout subsequent transformations, and be cleaved selectively without affecting other functionalities—a concept known as orthogonality.[5][6]

Comparative Analysis of Key Protecting Groups

We will examine the efficacy of four widely used protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Methoxymethyl (MOM).

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most versatile and widely used protecting groups for indoles due to the broad array of conditions available for its removal.[4] Its electron-withdrawing nature deactivates the indole ring towards electrophilic attack.

  • Expertise & Experience: The choice to use a Boc group is often made when downstream steps involve basic, reductive, or nucleophilic conditions, but strong acidity must be avoided. Its true value lies in its tunable removal. While traditionally considered acid-labile, highly selective base- and thermal-mediated deprotections have expanded its utility, allowing for orthogonal strategies where other acid-sensitive groups (like acetonides or tert-butyl esters) must be preserved.[7]

  • Stability: Stable to a wide range of bases, nucleophiles, and reducing agents.

  • Cleavage:

    • Acidic: Strong acids like trifluoroacetic acid (TFA) or HCl cleave the Boc group readily.[8]

    • Basic: A catalytic amount of sodium methoxide (NaOMe) in methanol provides a remarkably mild and selective cleavage, often leaving ester and even other Boc-protected amines intact.[7][9]

    • Thermal: Can be removed by heating, often in solvents like 2,2,2-trifluoroethanol (TFE), which can be accelerated by microwave irradiation.[10][11]

Tosyl (Ts) Group

The Tosyl group is a robust, strongly electron-withdrawing sulfonyl protecting group. It imparts significant stability to the indole ring.

  • Expertise & Experience: The Ts group is chosen for its resilience. It is ideal for syntheses involving strong bases, organometallics, and many oxidative and reductive conditions. Its robustness was historically a double-edged sword, as removal often required harsh conditions (e.g., Mg/MeOH).[5] However, the development of milder cleavage protocols, particularly using cesium carbonate, has made it a more attractive option. The strong electron-withdrawing effect is also highly effective at directing lithiation to the C2 position.

  • Stability: Very stable to acidic conditions, strong bases, and a wide range of nucleophiles and oxidants.

  • Cleavage:

    • Basic: While resistant to many bases, it can be cleaved under mild conditions using cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[12] This method's efficacy is attributed to the high solubility of cesium salts and the nucleophilicity of the methoxide generated in situ.

    • Reductive: Can be removed with reducing agents like magnesium in methanol.[5]

    • Nucleophilic: Thioglycolate has also been reported for efficient N-detosylation.[13]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is an N,O-acetal that offers a unique deprotection pathway via fluoride-mediated cleavage, making it an excellent choice for orthogonal protection schemes.

  • Expertise & Experience: The SEM group is selected when both acidic and basic conditions are required in subsequent steps, and a non-standard cleavage method is desired. Its stability profile is broad.[14] The key advantage is its orthogonality to most other protecting groups; cleavage with fluoride ions will typically not affect esters, carbamates (Boc, Cbz), or silyl ethers like TBS or TIPS.[15] This makes it invaluable in complex molecule synthesis.

  • Stability: Stable to a wide range of non-fluoride nucleophiles, bases, organometallics, and mild acids.[14][16]

  • Cleavage:

    • Fluoride-Mediated: Tetrabutylammonium fluoride (TBAF) is the most common reagent. The reaction proceeds via fluoride attack on the silicon atom, triggering a β-elimination.[5][14]

    • Acidic: Can be cleaved with strong acids like aqueous HCl, though this is less common and sacrifices orthogonality.[5]

    • Lewis Acidic: Magnesium bromide (MgBr₂) has been shown to offer a very mild and selective removal method.[15]

Methoxymethyl (MOM) Group

The MOM group is another common N,O-acetal protecting group, often used for its ease of installation.

  • Expertise & Experience: The MOM group is a classic choice, particularly when mild acidic cleavage is acceptable for the final deprotection. It is generally stable to bases and nucleophiles. However, its removal conditions (typically strong acid) are less orthogonal than those for the SEM group, which can limit its application in complex syntheses where other acid-labile groups are present.[17][18]

  • Stability: Stable to bases, organometallics, and various reducing agents.

  • Cleavage: Typically removed under acidic hydrolysis, for example, with HCl in an aqueous solvent mixture.[17][19]

Data Presentation: Comparative Summary

Table 1: Overview of Indole Nitrogen Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentsKey StabilityPrimary Deprotection Method(s)Orthogonality
tert-ButoxycarbonylBocBoc₂O, DMAP, baseBase, NucleophilesAcidic (TFA, HCl); Basic (NaOMe/MeOH); ThermalGood
Tosyl (p-Toluenesulfonyl)TsTsCl, base (e.g., NaH)Acid, Strong Base, OxidantsBasic (Cs₂CO₃/MeOH); Reductive (Mg/MeOH)Excellent
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, base (e.g., NaH)Base, Mild Acid, NucleophilesFluoride (TBAF); Lewis Acid (MgBr₂)Excellent
MethoxymethylMOMMOMCl, base (e.g., NaH)Base, NucleophilesAcidic (HCl)Fair
Table 2: Selected Experimental Data for Deprotection of N-Protected Indoles
SubstrateProtecting GroupReagent(s)SolventTemp.TimeYield (%)Reference
N-Boc-indoleBocNaOMe (20 mol%)Dry MeOHAmbient3 h98%[9]
N-Boc-indoleBocTrifluoroethanol (TFE)TFEReflux1 hQuantitative[10]
N-Tosyl-5-bromoindoleTsCs₂CO₃ (4 equiv)THF/MeOH (2:1)22 °C15 h>99%[12]
N-Tosyl-indoleTsMg, NH₄ClMeOHReflux2 h95%[5]
N-SEM-indoleSEMTBAF (1 M)THF25 °C2 h-[5]
N-SEM-indoleSEMaq. HClEtOHReflux1 h-[5]
N-PivaloylindolePivaloylLDA (2 equiv)THF40-45 °C3 hQuantitative[1]

Experimental Protocols & Visualization

Experimental Workflows

A typical synthetic sequence involving indole protection follows a logical workflow. The choice of protecting group is predicated on the stability required for the "Subsequent Synthetic Step(s)".

G sub Select Indole Substrate prot Protection Reaction (e.g., Boc, Ts, SEM) sub->prot Phase 1: Protection pur1 Purification & Characterization prot->pur1 synth Subsequent Synthetic Step(s) (e.g., Lithiation, Coupling) pur1->synth Phase 2: Synthesis deprot Deprotection Reaction synth->deprot Phase 3: Deprotection pur2 Purification & Characterization deprot->pur2 final Final Product pur2->final Phase 4: Analysis

General workflow for using indole protecting groups.
Structures of N-Protected Indoles

The following diagrams illustrate the structures of the discussed protecting groups attached to the indole nitrogen.

Structures of common N-protected indoles.

Note: Graphviz DOT is limited in rendering complex chemical structures. These are conceptual placeholders.

Detailed Experimental Protocols

The following protocols are self-validating systems, adapted from trusted literature sources.

Protocol 1: Selective Deprotection of N-Boc Indole using Sodium Methoxide[9]
  • Causality: This method is chosen for its exceptional mildness and selectivity. The methoxide anion acts as a nucleophile, attacking the carbonyl carbon of the Boc group. The resulting methoxycarbonyl intermediate is unstable and collapses, releasing the deprotected indole. This mechanism avoids strongly acidic or thermal conditions that could damage sensitive functional groups elsewhere in the molecule.

  • Procedure:

    • Dissolve the N-Boc protected indole (1.0 eq) in dry methanol (approx. 0.05 M concentration).

    • To this solution, add a catalytic amount of sodium methoxide (0.2 eq). This can be added as a solid or as a solution in methanol.

    • Stir the reaction mixture at ambient temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until complete conversion of the starting material (typically 1-3 hours).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (2x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure deprotected indole.

Protocol 2: Mild Deprotection of N-Tosyl Indoles using Cesium Carbonate[12]
  • Causality: This protocol circumvents the harsh reductive conditions often associated with tosyl group removal. Cesium carbonate, in combination with methanol, generates methoxide ions. The large, soft cesium cation is believed to coordinate loosely with the sulfonyl oxygens, increasing the electrophilicity of the sulfur atom for nucleophilic attack by methoxide. The reaction is driven by the formation of stable byproducts.

  • Procedure:

    • To a solution of the N-tosylated indole (1.0 eq) in a 2:1 mixture of THF and methanol (approx. 0.1 M), add cesium carbonate (4.0 eq).

    • Stir the resulting suspension vigorously at room temperature (or reflux for less reactive substrates).

    • Monitor the reaction by TLC or HPLC. Reaction times can vary from 1 to 24 hours depending on the electronic nature of the indole substituents.

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product via silica gel chromatography.

Protocol 3: Fluoride-Mediated Deprotection of N-SEM Indoles[5][14]
  • Causality: This deprotection leverages the exceptionally high thermodynamic affinity of fluoride for silicon (Si-F bond energy is ~580 kJ/mol). The fluoride anion attacks the silicon atom, initiating an E2-type elimination cascade that cleaves the C-O bond, releasing the indole, ethylene, formaldehyde, and trimethylsilyl fluoride. This unique mechanism provides excellent orthogonality.

  • Procedure:

    • Dissolve the N-SEM protected indole (1.0 eq) in anhydrous THF (approx. 0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.5-2.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature and monitor by TLC. Reactions are typically complete within 1-4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by flash column chromatography on silica gel.

Conclusion

The choice of a protecting group for the indole nitrogen is a nuanced decision that profoundly impacts the synthetic strategy. The Boc group offers unparalleled versatility with its multiple cleavage options, particularly the mild, base-catalyzed method. The Tosyl group provides robust protection for harsh reaction sequences, with modern protocols allowing for its mild removal. The SEM group is the protecting group of choice when true orthogonality is required, leveraging the unique reactivity of fluoride. By understanding the stability profiles and the causality behind the deprotection mechanisms, researchers can design more efficient, selective, and higher-yielding syntheses of complex indole-containing molecules.

References

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.[Link][7][9]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.[Link][10][11]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.[Link][12]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ACS Publications.[Link][15]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis.[Link][14]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.[Link][1]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.[Link][17]

  • Protection of Indole by Aminal. SynArchive.[Link][19]

  • Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate.[Link][13]

  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI.[Link][16]

  • Synthesis of indoles. Organic Chemistry Portal.[Link][3]

  • Protective Groups. Organic Chemistry Portal.[Link][20]

  • MOM Deprotection. Reddit.[Link][18]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.[Link][21]

  • Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate.[Link][22]

  • Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. National Library of Medicine.[Link][23]

  • A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Thieme.[Link][24]

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Validation

A Comparative Guide to Ensuring the Purity of Synthesized Methyl 1-Boc-6-amino-indole-2-carboxylate for Drug Discovery

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity and success of their work. This is particularly true for complex heterocyclic building...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity and success of their work. This is particularly true for complex heterocyclic building blocks like Methyl 1-Boc-6-amino-indole-2-carboxylate, a versatile scaffold in medicinal chemistry. This guide provides an in-depth, objective comparison of analytical methods to validate the purity of this synthesized compound, supported by experimental principles and data interpretation. We will explore a probable synthetic pathway, anticipate potential impurities, and compare the purity of a synthesized batch with commercially available alternatives.

The Synthetic Landscape: A Probable Route and Potential Pitfalls

A plausible synthetic route is as follows:

  • Esterification: The carboxylic acid group of 6-amino-indole-2-carboxylic acid is first converted to its methyl ester. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like sulfuric acid (H₂SO₄). This reaction yields Methyl 6-amino-indole-2-carboxylate.

  • Boc Protection: The indole nitrogen of Methyl 6-amino-indole-2-carboxylate is then protected with a tert-butyloxycarbonyl (Boc) group. This is commonly accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM)[1].

This synthetic approach, while logical, is not without its challenges. A critical aspect of purity validation is the identification of potential impurities that may arise during the synthesis.

Potential Impurities in the Synthesis of Methyl 1-Boc-6-amino-indole-2-carboxylate:

  • Unreacted Starting Materials: Incomplete esterification would leave residual 6-amino-indole-2-carboxylic acid. Incomplete Boc protection would result in the presence of Methyl 6-amino-indole-2-carboxylate.

  • Di-Boc Protected Impurity: A significant side reaction during the Boc protection step is the potential for the Boc group to attach to the 6-amino group in addition to the indole nitrogen, leading to the formation of a di-Boc protected species.

  • N-Boc Isomer: There is a possibility of the Boc group attaching to the 6-amino group instead of the indole nitrogen, resulting in an isomeric impurity.

  • Degradation Products: Indole derivatives can be sensitive to strong acidic or basic conditions and prolonged heating, which could lead to the formation of various degradation byproducts.

A Multi-Faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to unequivocally confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical and chemical research. For indole derivatives, reversed-phase HPLC is a common and effective method[2].

Experimental Protocol: HPLC Analysis

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase (e.g., 1 mg/mL).

dot graph TD { A[Start] --> B{Sample Preparation}; B --> C{HPLC System Setup}; C --> D{Column Equilibration}; D --> E{Sample Injection}; E --> F{Gradient Elution}; F --> G{UV Detection}; G --> H{Data Analysis}; H --> I[Purity Assessment]; I --> J[End]; }

Workflow for HPLC Purity Analysis

Data Interpretation: The chromatogram of a pure sample of Methyl 1-Boc-6-amino-indole-2-carboxylate should ideally show a single major peak. The presence of additional peaks would indicate impurities. By comparing the retention times of these impurity peaks with those of the starting materials and potential side products (if available), their identities can be inferred. The area percentage of the main peak is used to quantify the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Indole NH (if unprotected): A broad singlet around 8.0-9.0 ppm (this should be absent in the final product).

  • Aromatic Protons: Signals in the range of 6.5-7.8 ppm, with specific coupling patterns corresponding to the protons on the indole ring.

  • Methyl Ester Protons: A singlet around 3.8-4.0 ppm.

  • Boc Protons: A singlet corresponding to the nine equivalent protons of the tert-butyl group, typically around 1.6 ppm.

  • Amino Protons: A broad singlet for the -NH₂ group, which may exchange with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl Carbons: Resonances for the ester and carbamate carbonyls in the range of 150-170 ppm.

  • Aromatic Carbons: Signals for the indole ring carbons between 100-140 ppm.

  • Boc Carbons: Signals for the quaternary carbon and the methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively.

  • Methyl Ester Carbon: A signal around 52 ppm.

The absence of signals corresponding to starting materials and the presence of all expected signals for the product are strong indicators of purity. The integration of the proton signals in the ¹H NMR spectrum can also be used for quantitative purity assessment against a known internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can confirm the identity of the product and any impurities. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For Methyl 1-Boc-6-amino-indole-2-carboxylate (C₁₅H₁₈N₂O₄, Molecular Weight: 290.32 g/mol ), this would be at m/z 291.13.

  • Fragmentation: The Boc group is known to fragment in a characteristic manner, often showing a loss of isobutylene (56 Da) or the entire Boc group (100 Da).

The presence of ions corresponding to the molecular weights of potential impurities would indicate their presence in the sample.

Comparison with Commercial Alternatives

Methyl 1-Boc-6-amino-indole-2-carboxylate serves as a valuable building block in drug discovery. Its utility can be compared with other commercially available protected 6-aminoindole derivatives.

Building Block Protecting Group on Indole N Protecting Group on 6-Amino Carboxylic Acid Form Advantages Disadvantages
Methyl 1-Boc-6-amino-indole-2-carboxylate BocNoneMethyl EsterReady for further functionalization at the 6-amino position; Boc group is easily removed under acidic conditions.Potential for side reactions during synthesis.
6-Amino-indole-2-carboxylic acid NoneNoneCarboxylic AcidVersatile starting material for various derivatizations.Requires multiple protection/deprotection steps for selective modifications.
Methyl 1-Boc-6-nitro-indole-2-carboxylate BocNitro (precursor)Methyl EsterNitro group can be reduced to an amino group at a later stage.Reduction of the nitro group requires specific reagents and conditions.
1-Boc-6-bromo-indole-2-carboxylic acid BocBromo (for coupling)Carboxylic AcidBromo group allows for cross-coupling reactions to introduce diverse substituents.Requires a subsequent step to introduce the amino group if needed.

The choice of building block depends on the specific synthetic strategy and the desired final molecule. Methyl 1-Boc-6-amino-indole-2-carboxylate offers a direct route for incorporating a functionalizable amino group at the 6-position while the indole nitrogen and carboxylic acid are protected.

A Logical Approach to Purity Validation

A systematic workflow ensures a thorough and efficient validation of the synthesized product's purity.

G cluster_0 Initial Purity Check cluster_1 Structural Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Final Purity Statement TLC Thin Layer Chromatography (TLC) HPLC_initial Initial HPLC Screen TLC->HPLC_initial Quick Check NMR_1H ¹H NMR Spectroscopy HPLC_initial->NMR_1H Proceed if promising NMR_13C ¹³C NMR Spectroscopy NMR_1H->NMR_13C Confirm Carbon Skeleton MS Mass Spectrometry NMR_13C->MS Confirm Molecular Weight HPLC_quant Quantitative HPLC Analysis MS->HPLC_quant Quantify Purity Purity Purity >95%? HPLC_quant->Purity qNMR Quantitative NMR (qNMR) qNMR->Purity Release Release for Further Use Purity->Release Yes Repurify Repurification (e.g., Column Chromatography) Purity->Repurify No Repurify->HPLC_initial Re-analyze

Logical workflow for purity validation.

Conclusion

The validation of purity for synthesized Methyl 1-Boc-6-amino-indole-2-carboxylate is a critical step that underpins the reliability of subsequent research and development activities. A comprehensive analytical approach, combining HPLC, NMR, and Mass Spectrometry, is essential for the unambiguous confirmation of its structure and the quantification of its purity. By understanding the probable synthetic route and potential impurities, researchers can design a robust validation strategy. This guide provides the foundational knowledge and experimental framework to ensure that this valuable building block meets the high standards required for its application in the synthesis of novel therapeutic agents.

References

  • PubChem. Methyl 1H-indole-2-carboxylate. [Link]

  • Al-Tawfiq, J. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 766-778. [Link]

  • El-Faham, A., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-17. [Link]

  • Maggi, C. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3247. [Link]

  • ResearchGate. Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. [Link]

  • Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

  • SpectraBase. methyl 1H-indole-2-carboxylate. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • EurekAlert!. Making better medicines with a handful of chemical building blocks. [Link]

  • ScienceDaily. Using visible light to make pharmaceutical building blocks. [Link]

  • PubMed. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

  • NCBI. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]

  • Magendanz, D. C., et al. (2020). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Green Chemistry, 22(1), 137-145. [Link]

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Comparative

Comparative analysis of the anti-proliferative activity of indole-2-carboxamide derivatives

A Comparative Guide to the Anti-proliferative Activity of Indole-2-Carboxamide Derivatives The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anti-proliferative Activity of Indole-2-Carboxamide Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] Among its many variations, indole-2-carboxamide derivatives have garnered significant attention as a promising class of anti-cancer agents, demonstrating potent activity against a wide array of cancer cell lines.[1][2] This guide provides a comparative analysis of several key indole-2-carboxamide series, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will dissect the causality behind their anti-proliferative effects, supported by quantitative data from recent, authoritative studies.

Comparative Analysis of Lead Indole-2-Carboxamide Scaffolds

The versatility of the indole-2-carboxamide core allows for extensive chemical modification, leading to derivatives with distinct biological profiles. Here, we compare three prominent scaffolds that exemplify the multi-targeting potential and high potency achievable with this chemical class.

  • Scaffold A: Thiazolyl-Indole-2-Carboxamides (Multi-Target Kinase Inhibitors) A novel series of derivatives combines the indole-2-carboxamide core with a thiazole ring, aiming for synergistic effects by targeting multiple cancer-related pathways.[3][4] Compounds within this series, particularly 6i and 6v , have demonstrated exceptional cytotoxicity. For instance, compound 6i exhibited an IC50 value of 6.10 ± 0.4 μM against the MCF-7 breast cancer cell line.[3][4] The rationale for this hybrid design is that both indole and thiazole are known "privileged structures" in medicinal chemistry, and their combination can produce potent and selective kinase inhibitors.[3]

  • Scaffold B: Phenethyl-Substituted Indole-2-Carboxamides (Dual EGFR/CDK2 Inhibitors) This series was developed to optimize apoptotic anti-proliferative activity.[5] The inclusion of a phenethyl moiety proved crucial for enhancing potency. Compound 5e from this series emerged as a particularly powerful derivative, with a mean GI50 value of 0.95 µM across four tested cancer cell lines, making it more potent than the standard chemotherapeutic drug doxorubicin in several lines.[5] The design strategy focused on creating dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical proteins in cancer cell proliferation and survival.[5]

  • Scaffold C: Dual Indole-Containing Carboxamides (Multi-Kinase EGFR/VEGFR-2/BRAFV600E Inhibitors) Another design strategy involves linking two indole moieties through the carboxamide bond.[6][7] This approach has yielded compounds with nanomolar potency. Compound Va , the most potent in its series, recorded a GI50 value of 26 nM, which is 1.3-fold more potent than the reference EGFR inhibitor, erlotinib.[6] This class of compounds was specifically designed to inhibit multiple key kinases involved in tumor growth and angiogenesis, including EGFR, VEGFR-2, and the often-mutated BRAFV600E.[6]

Quantitative Comparison of Anti-Proliferative Activity

The efficacy of these derivatives is best understood through a direct comparison of their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values. The data below is synthesized from multiple studies to provide a clear performance benchmark against various human cancer cell lines.

Compound Scaffold Type Target Cancer Cell Line IC50 / GI50 (µM) Reference Drug Reference Drug IC50 / GI50 (µM) Source
6i Thiazolyl-IndoleMCF-7 (Breast)6.10Dasatinib46.83 - 60.84[3][4]
6v Thiazolyl-IndoleMCF-7 (Breast)6.49Dasatinib46.83 - 60.84[3][4]
5e Phenethyl-IndoleMCF-7 (Breast)0.80Doxorubicin0.90[5]
5e Phenethyl-IndoleA-549 (Lung)0.95Doxorubicin1.20[5]
5d Phenethyl-IndoleMCF-7 (Breast)1.10Doxorubicin0.90[5]
Va Dual IndoleMean (4 cell lines)0.026Erlotinib0.033[6][7]
Ve Dual IndoleMean (4 cell lines)0.048Erlotinib0.033[6]

Table 1: Comparative anti-proliferative activity of selected indole-2-carboxamide derivatives.

Unraveling the Mechanisms of Action

The anti-proliferative effects of indole-2-carboxamides are not merely cytotoxic; they are rooted in the precise disruption of key cellular signaling pathways that govern cancer cell growth, survival, and division.

A primary mechanism is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[4] Many derivatives are designed to be multi-target inhibitors, enhancing their therapeutic potential.[3][6]

  • EGFR, HER2, and VEGFR-2: These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[4][6] Compounds like the thiazolyl-indole series and the dual indole series effectively inhibit these kinases.[3][6] Compound Va , for example, showed potent inhibitory activity against EGFR (IC50 = 71 nM), BRAFV600E (IC50 = 77 nM), and VEGFR-2.[6][7]

  • CDK2: Cyclin-dependent kinases, particularly CDK2, are essential for cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest.[4][5] Compound 5e was found to be a potent CDK2 inhibitor with an IC50 of 13 nM, which is 1.5-fold more active than the reference inhibitor dinaciclib.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2/ VEGFR-2 RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activate AKT PI3K-AKT-mTOR Pathway EGFR->AKT Activate Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) RAS->Proliferation AKT->Proliferation CDK2 CDK2/ Cyclin E G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Indole_Derivatives Indole-2-Carboxamide Derivatives Indole_Derivatives->EGFR Inhibit Indole_Derivatives->CDK2 Inhibit

Caption: Inhibition of key oncogenic signaling pathways by indole-2-carboxamide derivatives.

By inhibiting critical survival pathways, these compounds trigger programmed cell death, or apoptosis. This is a hallmark of an effective anti-cancer agent.

  • Apoptosis Induction: Studies have shown that potent derivatives cause a significant increase in the levels of pro-apoptotic proteins. For example, compounds 5d , 5e , and 5h were found to increase levels of Cytochrome C by 14, 16, and 13-fold, respectively, in MCF-7 cells.[5] This release is a critical step in the intrinsic apoptosis pathway. Furthermore, treatment with compounds like Va and Vg led to a significant elevation of Caspase-8 and the pro-apoptotic protein Bax.[6]

  • Cell Cycle Arrest: The inhibition of kinases like CDK2 directly impacts the cell's ability to replicate. Thiazolyl-indole-2-carboxamides were shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[3][4]

Apoptosis_Pathway Indole_Derivatives Indole-2-Carboxamide Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivatives->Bcl2 Downregulate Bax Bax (Pro-apoptotic) Indole_Derivatives->Bax Upregulate Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytC Cytochrome C Release Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by indole-2-carboxamide derivatives.

Experimental Protocols: A Self-Validating System

The trustworthiness of the comparative data presented rests on standardized and reproducible experimental protocols. Below are outlines of the core methodologies employed in the cited studies.

The synthesis of these compounds typically involves a straightforward amide coupling reaction, which is a reliable and well-documented chemical transformation.

Protocol:

  • Activation: To a solution of the appropriate indole-2-carboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).[1]

  • Stirring: Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature overnight to ensure complete conversion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the final indole-2-carboxamide derivative.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide derivatives. Treat the cells with these various concentrations (e.g., ranging from 0.01 to 100 µM) and incubate for an additional 48 to 72 hours.[1][5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Amide Coupling of Indole-2-Carboxylic Acid and Amine Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Anti-proliferative Assay (MTT) Purification->MTT Kinase Kinase Inhibition Assays (EGFR, CDK2) Purification->Kinase Apoptosis Apoptosis Assays (Caspase, Cytochrome C) Purification->Apoptosis IC50 IC50/GI50 Determination MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow from synthesis to biological activity analysis.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates that indole-2-carboxamide derivatives are a highly adaptable and potent class of anti-proliferative agents. Through rational design, chemists can develop derivatives that act as multi-target kinase inhibitors, effectively shutting down several oncogenic pathways simultaneously. The most promising compounds exhibit nanomolar potency and can induce apoptosis and cell cycle arrest, highlighting their therapeutic potential.[5][6]

The structure-activity relationship insights gained from these comparative studies are invaluable. The importance of specific moieties, such as the phenethyl group for EGFR/CDK2 inhibition or the combination with a thiazole ring for broad-spectrum kinase activity, provides a clear roadmap for future drug development.[3][5] Further optimization will likely focus on enhancing selectivity to minimize off-target effects and improving pharmacokinetic properties to advance these promising candidates toward clinical investigation.

References

  • Al-kreathy, H. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]

  • Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • Al-kreathy, H. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]

  • Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. The University of Aberdeen Research Portal. [Link]

  • Park, H., et al. (2015). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PubMed. [Link]

  • Rivas-Nieto, A. C., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. National Institutes of Health (PMC). [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for Methyl 1-Boc-6-amino-indole-2-carboxylate

This guide provides a detailed, safety-first protocol for the proper disposal of Methyl 1-Boc-6-amino-indole-2-carboxylate. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily availa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of Methyl 1-Boc-6-amino-indole-2-carboxylate. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is synthesized from an expert analysis of its constituent chemical moieties—the indole core, the acid-labile Boc protecting group, and the amino group—and is grounded in established best practices for laboratory chemical waste management. Our primary objective is to empower you, our scientific partners, to manage research byproducts safely, compliantly, and with a clear understanding of the underlying chemical principles.

Hazard Assessment & Chemical Profile

To establish a safe disposal plan, we must first understand the potential hazards inherent in the molecule's structure. Lacking a dedicated SDS, we infer its properties from analogous compounds.

  • Indole Core: The fundamental indole scaffold is known to be very toxic to aquatic life.[1] Derivatives can cause skin and serious eye irritation or damage, may be harmful if swallowed, and can cause respiratory irritation.[1][2][3]

  • 6-Amino Group: The presence of an amino group on an aromatic ring suggests potential for skin, eye, and respiratory tract irritation, similar to related compounds like 6-Aminoindole.[4][5]

  • tert-Butyloxycarbonyl (Boc) Protecting Group: This group is notoriously sensitive to acid.[6] Contact with acidic waste streams will initiate a deprotection reaction, leading to the uncontrolled release of isobutylene gas and CO₂, creating a pressurization hazard in a sealed waste container.[7]

Based on this analysis, Methyl 1-Boc-6-amino-indole-2-carboxylate must be treated as a hazardous chemical waste .[8]

Data Summary Table
PropertyAssessment & JustificationSource(s)
Physical State Solid Crystalline Powder[4]
Anticipated Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potential Aquatic Toxicity.[1][4]
Primary Incompatibilities Strong Acids: Causes vigorous decomposition (deprotection) and gas release. Strong Oxidizing Agents: Potential for violent reaction.[7][9]
Required PPE Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat.[5][10]
Disposal Route Hazardous Chemical Waste Collection via EH&S. DO NOT dispose of down the drain or in solid municipal waste.[11]

Immediate Safety & Spill Management

Proper handling is the first step in safe disposal.

  • Engineering Controls: Always handle this compound within a chemical fume hood to minimize inhalation risk.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table above.[5]

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spilled solid with a dry, non-reactive absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a designated, sealable waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste.

  • Label the container as "Spill Debris containing Methyl 1-Boc-6-amino-indole-2-carboxylate" and dispose of it alongside the primary waste stream.

Step-by-Step Disposal Protocol

This protocol ensures regulatory compliance and laboratory safety.

Step 1: Waste Classification
  • All quantities of unused Methyl 1-Boc-6-amino-indole-2-carboxylate, contaminated materials (e.g., weighing paper, gloves), and solutions containing the compound must be classified as hazardous chemical waste .[8]

Step 2: Container Selection
  • Choose a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.[12][13]

  • The container must be in good condition, with no cracks or deterioration, and must seal securely to prevent leaks.[13]

Step 3: Waste Collection & Labeling
  • For Solid Waste: Collect the solid powder, contaminated PPE, and spill cleanup materials directly into your chosen waste container.

  • For Solutions: If the compound is in solution, ensure the solvent is compatible with the container. Do not overfill; leave at least one inch of headspace to allow for expansion.[13]

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 1-Boc-6-amino-indole-2-carboxylate."

    • An accurate list of all components, including solvents.

    • The associated hazards (e.g., Irritant, Harmful).

    • The date waste was first added.[12]

Step 4: Segregation & Storage
  • Crucial: Store the waste container in a designated Satellite Accumulation Area (SAA).[12][13]

  • This area must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Segregate this waste from acids. Storing it in the same secondary containment bin as acidic waste is a direct violation of safe practice and can lead to a dangerous chemical reaction. Also, keep it separate from strong oxidizing agents.[13]

Step 5: Final Disposal
  • Once the container is full or has been in the SAA for up to 12 months (check local regulations), contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[12]

  • Do not attempt to neutralize or treat the chemical waste yourself. Disposal must be handled by trained professionals at an approved waste disposal facility.[4][5][14]

Scientific Rationale: The "Why" Behind the Protocol

Understanding the chemistry behind these rules reinforces their importance.

  • Why Not Drain Disposal? The indole nucleus is a known environmental hazard, classified as very toxic to aquatic life.[1] Disposing of it down the drain would introduce this persistent and toxic scaffold into the water system, where it can harm aquatic organisms. Standard wastewater treatment processes are not designed to degrade such complex organic molecules.[4]

  • Why the Strict Segregation from Acids? The Boc group is designed to be removed by acid. Mixing this waste with an acidic waste stream would initiate an uncontrolled deprotection reaction. This generates tert-butyl cations, which decompose into isobutylene gas.[6][7] In a sealed waste container, this gas evolution can cause a dangerous buildup of pressure, potentially leading to container rupture and chemical exposure.

  • Why Professional Disposal? High-temperature incineration at a licensed facility is the standard and appropriate disposal method for such organic compounds. This process ensures complete destruction of the molecule, breaking it down into less harmful components like CO₂, H₂O, and nitrogen oxides under controlled conditions, thereby preventing environmental contamination.

Disposal Workflow Diagram

This diagram illustrates the decision-making process for safely handling and disposing of Methyl 1-Boc-6-amino-indole-2-carboxylate waste.

G Disposal Workflow: Methyl 1-Boc-6-amino-indole-2-carboxylate start Waste Generated (Solid or Solution) classify Classify as Hazardous Chemical Waste start->classify container Select Compatible Container (e.g., HDPE, Glass) classify->container label_waste Affix Hazardous Waste Label (List all components) container->label_waste store Store in Designated SAA label_waste->store segregate CRITICAL: Segregate from Acids & Strong Oxidizers store->segregate pickup Arrange Pickup via EH&S for Incineration segregate->pickup end_node Disposal Complete pickup->end_node

Caption: Decision workflow for compliant chemical waste disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. Neogen. [Link]

  • [Toxicological characteristic of indole as a basis for its hygienic regulation]. PubMed. [Link]

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]

  • Methyl indoline-6-carboxylate. PubChem - NIH. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. ResearchGate. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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